Levomoprolol
Description
Propriétés
IUPAC Name |
1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTFGCDECFPSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27058-84-0 (mono-hydrochloride) | |
| Record name | Moprolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00863612 | |
| Record name | (+/-)-Moprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5741-22-0 | |
| Record name | (±)-Moprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5741-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moprolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Moprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moprolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A94HCH4225 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moprolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Levomoprolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Beta-Adrenergic Antagonism
Beta-blockers are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors (β-ARs).[3][4] These receptors are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system's regulation of various physiological processes. There are three main subtypes of beta-receptors:
-
β1-adrenergic receptors: Predominantly located in the heart, where their stimulation increases heart rate (chronotropy), contractility (inotropy), and conduction velocity. They are also found in the kidneys, where they stimulate renin release.[3]
-
β2-adrenergic receptors: Primarily found in the smooth muscle of the bronchioles, blood vessels, and the uterus, where their activation leads to relaxation. They also mediate glycogenolysis in the liver.[3]
-
β3-adrenergic receptors: Mainly located in adipose tissue and are involved in lipolysis.[4]
Levomoprolol functions as an antagonist at these receptors, with its therapeutic effects primarily stemming from the blockade of β1- and β2-adrenergic receptors. The (S)-enantiomer of moprolol, this compound, is established as the more pharmacologically active stereoisomer.[5]
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
The binding of an agonist (e.g., norepinephrine) to a β1-adrenergic receptor initiates a signaling cascade that ultimately leads to a physiological response. This compound, as an antagonist, competitively binds to the receptor, preventing the initiation of this cascade.
Quantitative Pharmacological Data
While specific binding affinities (Ki) or inhibitory concentrations (IC50) for this compound are not available in the reviewed literature, the stereoselectivity of beta-blockers is a critical aspect of their pharmacology. To illustrate this, the following table presents data for the enantiomers of the related beta-blocker, metoprolol. It is anticipated that this compound (the S-enantiomer of moprolol) would exhibit significantly higher affinity for β1- and β2-adrenergic receptors compared to its R-enantiomer.
Table 1: Beta-Adrenoceptor Affinity of Metoprolol Enantiomers (Illustrative Example)
| Enantiomer | Receptor Subtype | -log Kd (mean ± s.d.) | Kd (nM) | Selectivity (β1/β2) |
| (S)-Metoprolol | β1 | 7.73 ± 0.10 | 18.6 | ~28 |
| β2 | 6.28 ± 0.06 | 525 | ||
| (R)-Metoprolol | β1 | 5.00 ± 0.06 | 10,000 | ~3 |
| β2 | 4.52 ± 0.09 | 30,200 |
Data adapted from Wahlund, G., et al. (1990). The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol. British Journal of Pharmacology, 100(4), 823–828.[6][7]Note: This data is for metoprolol and is intended to be illustrative of the expected stereoselectivity for a beta-blocker like this compound.
Experimental Protocols
The characterization of a beta-adrenergic antagonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, receptor selectivity, and functional activity.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Membrane preparations from cells or tissues expressing β1- or β2-adrenergic receptors (e.g., guinea-pig left ventricular wall for β1, and soleus muscle for β2).[7]
-
Radioligand: [125I]-(S)-pindolol or [3H]-dihydroalprenolol.
-
Unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-selective antagonist like propranolol).
-
Equilibration: Incubate the plates at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]
Functional Assay for Antagonist Potency (IC50/EC50) Determination
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. A common method for β-adrenergic receptors is the measurement of cyclic AMP (cAMP) production.
Objective: To determine the potency of this compound in antagonizing agonist-induced cAMP production.
Materials:
-
Whole cells expressing β1- or β2-adrenergic receptors.
-
β-adrenergic agonist (e.g., isoproterenol).
-
This compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., ELISA, HTRF).
Protocol:
-
Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., isoproterenol at its EC80) to the wells and incubate for a time sufficient to induce a measurable cAMP response.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP response.
Conclusion
This compound exerts its therapeutic effects through competitive antagonism of beta-adrenergic receptors. As the (S)-enantiomer of moprolol, it is expected to exhibit high stereoselectivity, with a significantly greater affinity for β-adrenergic receptors than its (R)-counterpart. The primary mechanism involves the blockade of the Gs-protein coupled signaling pathway, leading to a reduction in intracellular cAMP levels and a subsequent decrease in heart rate and contractility. The experimental protocols detailed in this guide, particularly radioligand binding and functional cAMP assays, are fundamental for the precise characterization of the pharmacological profile of this compound and other beta-adrenergic antagonists. Further research to quantify the specific binding affinities and functional potencies of this compound at β1- and β2-adrenergic receptors is warranted to fully elucidate its therapeutic potential and selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Beta blocker - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The β1 and β2‐adrenoceptor affinity and β1‐blocking potency of S‐ and R‐metoprolol | Semantic Scholar [semanticscholar.org]
- 7. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Levomoprolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levomoprolol, the (S)-enantiomer of moprolol, is a selective β1-adrenergic receptor antagonist.[1] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended for researchers and professionals in drug development. The document details a chemoenzymatic synthesis route, presents key chemical and physical properties in a structured format, and outlines detailed experimental protocols for its preparation and characterization. Furthermore, the guide illustrates the mechanism of action of this compound through a signaling pathway diagram.
Chemical Properties of this compound
Table 1: General Chemical Properties of this compound and Related Compounds
| Property | This compound | This compound Hydrochloride | Metoprolol |
| IUPAC Name | (2S)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol | (2S)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride[2] | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
| Molecular Formula | C₁₃H₂₁NO₃[1] | C₁₃H₂₂ClNO₃[2] | C₁₅H₂₅NO₃ |
| Molecular Weight | 239.31 g/mol [1] | 275.77 g/mol [2] | 267.36 g/mol |
| CAS Number | 77164-20-6[1] | 113482-87-4[2] | 37350-58-6 |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Data for Metoprolol as proxy) | This compound Hydrochloride (Computed) | Metoprolol (Experimental) |
| Melting Point | ~120 °C | No data available | 120 °C |
| pKa | ~9.68 | No data available | 9.68 |
| logP | ~1.88 | No data available | 1.88 |
| Solubility | Freely soluble in water (as tartrate) | No data available | Freely soluble in water (as tartrate) |
Disclaimer: Experimental physicochemical data for this compound are scarce. The data presented for this compound in Table 2 are based on the experimental values for the structurally similar compound metoprolol and should be considered as estimations.
Synthesis of this compound
A highly efficient method for the synthesis of enantiomerically pure this compound is a chemoenzymatic approach.[3] This strategy involves the synthesis of a racemic precursor, followed by an enzymatic kinetic resolution to isolate the desired enantiomer, which is then converted to the final product.
Overall Synthesis Workflow
The chemoenzymatic synthesis of this compound can be visualized as a three-stage process.
Caption: Chemoenzymatic synthesis workflow for this compound.
Experimental Protocols
The following protocols are detailed descriptions of the key experiments in the chemoenzymatic synthesis of this compound.
Protocol 1: Synthesis of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol
This protocol describes the synthesis of the racemic diol, the key precursor for the enzymatic resolution.
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxyphenol (1 equivalent) and glycidol (1.2 equivalents) in a suitable solvent such as acetonitrile.
-
Catalysis: Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, for example, 65-70°C, for approximately 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield (RS)-3-(2-methoxyphenoxy)propane-1,2-diol as a pure compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Enzymatic Kinetic Resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol
This protocol utilizes a lipase to selectively acylate the (R)-enantiomer, allowing for the separation of the desired (S)-enantiomer.[3]
-
Enzyme Preparation: Suspend a lipase, such as Aspergillus niger lipase (ANL), in an organic solvent like toluene.[3]
-
Reaction Mixture: To the enzyme suspension, add (RS)-3-(2-methoxyphenoxy)propane-1,2-diol (1 equivalent) and an acyl donor, such as vinyl acetate.
-
Reaction Conditions: Incubate the mixture at a controlled temperature, for instance, 30°C, with constant agitation for approximately 18 hours.[3] The progress of the resolution is monitored by chiral High-Performance Liquid Chromatography (HPLC).
-
Enzyme Removal: After the desired conversion (ideally around 50%) is reached, remove the enzyme by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-3-(2-methoxyphenoxy)propane-1,2-diol from the acylated (R)-enantiomer by column chromatography on silica gel.
-
Characterization: Determine the enantiomeric excess (ee) of the isolated (S)-diol using chiral HPLC. Confirm its structure by spectroscopic methods.
Protocol 3: Conversion of (S)-3-(2-methoxyphenoxy)propane-1,2-diol to this compound
This protocol outlines the two-step conversion of the chiral diol to the final product, this compound.[3]
-
Mesylation:
-
Dissolve (S)-3-(2-methoxyphenoxy)propane-1,2-diol (1 equivalent) in a suitable solvent like dichloromethane (DCM) and cool the solution in an ice bath.
-
Add triethylamine (NEt₃) followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting mesylate is often used in the next step without further purification.
-
-
Amination:
-
Dissolve the crude mesylate in a suitable solvent such as methanol.
-
Add isopropylamine in excess and stir the reaction mixture at room temperature for several hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent and excess isopropylamine under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound as a white solid.[3]
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to determine the enantiomeric excess.
-
Measure the specific rotation to confirm the (S)-configuration.[3]
-
Mechanism of Action
This compound functions as a selective antagonist of β1-adrenergic receptors, which are predominantly found in cardiac tissue. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like norepinephrine and epinephrine, activate a downstream signaling cascade. This compound competitively blocks this binding, thereby inhibiting the physiological effects of these catecholamines on the heart.
The canonical signaling pathway initiated by β1-adrenergic receptor activation involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity. By blocking the initial step of this cascade, this compound effectively reduces these cardiac effects.
Signaling Pathway Diagram
The following diagram illustrates the β1-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Caption: β1-Adrenergic receptor signaling pathway and inhibition by this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The chemoenzymatic route described offers an effective method for obtaining the enantiomerically pure compound. The tabulated chemical properties, while partially based on a structural analog, provide a useful reference for researchers. The detailed experimental protocols and the signaling pathway diagram offer practical guidance and a clear understanding of the synthesis and mechanism of action of this important β-blocker. This information is intended to support further research and development efforts in the field of cardiovascular pharmaceuticals.
References
The Core Pharmacokinetics and Pharmacodynamics of Levomoprolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive data for Levomoprolol is limited. This guide synthesizes available information and extrapolates from the broader class of beta-adrenergic antagonists, particularly Metoprolol, to provide a thorough overview. All extrapolated information is clearly noted.
Introduction
This compound is the (S)-enantiomer of Moprolol, a beta-adrenergic receptor antagonist. As with many chiral drugs, the pharmacological activity of Moprolol resides primarily in one of its enantiomers. This guide provides a detailed examination of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering insights for researchers and professionals in drug development. Due to the limited availability of specific data for this compound, information from its racemate (DL-Moprolol) and the structurally similar, well-characterized beta-blocker Metoprolol is used for illustrative purposes where necessary.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound (l-Moprolol) and its racemic mixture (dl-Moprolol) following a single 75 mg oral dose in human volunteers.[1]
| Parameter | This compound (l-Moprolol) | DL-Moprolol | Unit | Reference |
| Peak Plasma Level (Cmax) | 598 +/- 99 | Not explicitly stated, but lower than l-Moprolol | ng/mL | [1] |
| Area Under the Curve (AUC) | 3,054 +/- 578 | Not explicitly stated, but lower than l-Moprolol | ng.h/mL | [1] |
| Plasma Elimination Half-Life (t½) | 2.3 +/- 0.26 | 2.11 +/- 0.3 | h | [1] |
| 24-h Urinary Excretion | 34.83 +/- 6.33 | Not explicitly stated, but lower than l-Moprolol | mg | [1] |
Pharmacokinetics
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract. The higher peak plasma concentration and AUC of this compound compared to the racemic mixture suggest potential stereoselective absorption or first-pass metabolism.[1] For beta-blockers in general, oral absorption is typically good, but bioavailability can be variable due to first-pass metabolism in the liver.[2][3]
This compound has also been formulated for ophthalmic administration for the treatment of glaucoma.[4] After topical application, a small but measurable amount of the drug is absorbed systemically.[4]
Distribution
Metabolism
Beta-blockers are primarily metabolized in the liver, often by cytochrome P450 (CYP) enzymes.[5][6] Metoprolol is extensively metabolized by CYP2D6, leading to the formation of several metabolites.[2][5][6] This metabolism is stereoselective.[5][7] Given the structural similarities, it is highly probable that this compound also undergoes extensive hepatic metabolism, likely involving CYP2D6. Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in the metabolism of beta-blockers.[7]
Excretion
The primary route of excretion for beta-blockers and their metabolites is via the kidneys into the urine.[2][5] For Metoprolol, about 95% of an oral dose is recovered in the urine as metabolites, with less than 5-10% excreted as the unchanged drug.[2][7] The 24-hour urinary excretion of a significant portion of the administered this compound dose confirms renal excretion as a major elimination pathway.[1]
Pharmacodynamics
Mechanism of Action
This compound is a selective antagonist of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[8][9] By blocking these receptors, this compound inhibits the effects of the endogenous catecholamines, epinephrine and norepinephrine.[10] This antagonism leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and a subsequent lowering of blood pressure.[3][8]
Receptor Binding and Signaling Pathway
The binding of this compound to the beta-1 adrenergic receptor prevents the receptor from coupling to its associated Gs protein.[10] This, in turn, inhibits the activation of adenylyl cyclase, leading to reduced intracellular levels of the second messenger cyclic AMP (cAMP).[10] A decrease in cAMP levels results in reduced activation of protein kinase A (PKA), which ultimately leads to a decrease in calcium influx into cardiac cells and a reduction in the physiological responses mediated by the beta-1 adrenergic receptor.[10]
Experimental Protocols
Determination of this compound in Plasma by HPLC-MS/MS
This protocol is a representative method for the quantification of beta-blockers in biological matrices.[11][12][13]
5.1.1 Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound or another beta-blocker not present in the sample).
-
Vortex the sample and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.1.2 Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
5.1.3 Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization experiments.
Beta-1 Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the beta-1 adrenergic receptor.[14][15][16][17]
5.2.1 Materials
-
Receptor Source: Membranes prepared from cells expressing the human beta-1 adrenergic receptor.
-
Radioligand: A high-affinity radiolabeled antagonist for the beta-1 receptor (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).
-
Non-specific Binding Control: A high concentration of a non-labeled beta-blocker (e.g., Propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: this compound.
5.2.2 Procedure
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and receptor membranes.
-
Competitive Binding: this compound dilution, radioligand, and receptor membranes.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filter mat using a scintillation counter.
5.2.3 Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Preclinical Pharmacokinetic Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical pharmacokinetic evaluation of a new chemical entity like this compound.[18][19][20]
References
- 1. The pharmacokinetics of dl- and l-moprolol in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metoprolol - Wikipedia [en.wikipedia.org]
- 4. Determination by coupled high-performance liquid chromatography-gas chromatography of the beta-blocker this compound in plasma following ophthalmic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. droracle.ai [droracle.ai]
- 8. litfl.com [litfl.com]
- 9. Metoprolol: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 11. Simultaneous determination of beta-blockers in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 14. benchchem.com [benchchem.com]
- 15. Development of Beta-Blockers for Cardiovascular Diseases - Ace Therapeutics [acetherapeutics.com]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. admescope.com [admescope.com]
- 19. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 20. criver.com [criver.com]
Enantioselective Synthesis of Levomoprolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of Levomoprolol, the (S)-enantiomer of Moprolol. This compound is a β-adrenergic antagonist, and its synthesis in an enantiomerically pure form is crucial as the pharmacological activity primarily resides in the (S)-enantiomer. This document details various synthetic strategies, including asymmetric synthesis from chiral precursors, kinetic resolution via enzymatic and chemical methods, and chemoenzymatic approaches. Quantitative data from cited literature is summarized in tabular format for comparative analysis, and detailed experimental protocols for key synthetic routes are provided.
Core Synthetic Strategies and Data
The enantioselective synthesis of this compound primarily revolves around the stereoselective formation of the chiral secondary alcohol moiety. The main approaches to achieve this are summarized below, with corresponding performance data presented in the subsequent tables.
Asymmetric Synthesis from Chiral Precursors
This is a direct and efficient method that employs an enantiomerically pure starting material to introduce the desired stereochemistry. The most common chiral precursors are (R)-epichlorohydrin and (S)-3-chloro-1,2-propanediol. The reaction of these precursors with 2-methoxyphenol, followed by ring-opening with isopropylamine, yields this compound.
Kinetic Resolution
Kinetic resolution strategies start with a racemic mixture of a key intermediate and selectively react one enantiomer, allowing for the separation of the unreacted enantiomer or the product.
-
Hydrolytic Kinetic Resolution (HKR): This method often utilizes Jacobsen's catalyst, a chiral Salen-Co(III) complex, for the enantioselective hydrolysis of racemic epichlorohydrin. This provides access to both enantioenriched epichlorohydrin and 1,2-diol, which can then be converted to this compound.
-
Enzymatic Kinetic Resolution: Lipases are widely used for the enantioselective acylation or hydrolysis of racemic alcohols or esters. For this compound synthesis, the kinetic resolution of racemic 3-(2-methoxyphenoxy)propane-1,2-diol is a key strategy. Various lipases, such as those from Aspergillus niger (ANL) and Candida antarctica Lipase B (CALB), have been shown to be effective.
Chemoenzymatic Synthesis
This approach combines chemical synthesis steps with a key enzymatic resolution step to achieve high enantiopurity. For example, a racemic intermediate can be synthesized chemically and then resolved using a lipase to obtain the desired enantiomer for subsequent chemical transformations into this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for various enantioselective synthetic routes to this compound based on published literature.
Table 1: Asymmetric Synthesis of this compound using Chiral Precursors
| Chiral Precursor | Key Reagents | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (S)-3-chloro-1,2-propanediol | 4-(2-methoxyethyl)phenol, Isopropylamine | 53.9 | >99 | [1] |
| (R)-epichlorohydrin | 4-(2-methoxyethyl)phenol, Isopropylamine | Not specified | >92 | [1] |
| (R)- or (S)-epichlorohydrin | 4-(2-methoxyethyl)phenol, NaOH, Isopropylamine | Not specified | 96-99 | [2] |
| (R)-epichlorohydrin | 4-hydroxyphenethyl methyl ether, KOH, Isopropylamine | 89.2 (of base) | 98.5 | [3] |
Table 2: Enzymatic Kinetic Resolution for this compound Synthesis
| Racemic Substrate | Enzyme | Acyl Donor/Solvent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (RS)-3-(2-methoxyphenoxy)propane-1,2-diol | Aspergillus niger lipase (ANL) | Vinyl acetate / Toluene | (S)-3-(2-methoxyphenoxy)propane-1,2-diol | >49 | High | [4][5] |
| 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Candida antarctica lipase B (CALB) | Vinyl butanoate / Hexane | (S)-metoprolol | High | 99 | [6] |
Experimental Workflows and Synthetic Routes
The following diagrams, generated using the DOT language, illustrate the primary synthetic pathways to this compound.
Experimental Protocols
The following protocols are based on procedures described in the cited literature and may require optimization for specific laboratory conditions.
Protocol 1: Asymmetric Synthesis from (S)-3-chloro-1,2-propanediol[1]
Step 1: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-3-chloropropan-2-ol
-
To a solution of 4-(2-methoxyethyl)phenol in a suitable solvent (e.g., a mixture of water and an organic solvent), add a base such as sodium hydroxide to form the phenoxide.
-
Add enantiomerically pure (S)-3-chloro-1,2-propanediol to the reaction mixture.
-
Heat the mixture and stir for a sufficient time to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, perform a standard aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of (S)-Metoprolol (this compound)
-
Dissolve the purified (S)-1-(4-(2-methoxyethyl)phenoxy)-3-chloropropan-2-ol in an excess of isopropylamine.
-
Heat the reaction mixture in a sealed vessel. The reaction can be carried out with or without a solvent.
-
Monitor the reaction for the disappearance of the starting material.
-
After the reaction is complete, remove the excess isopropylamine under reduced pressure.
-
Purify the resulting (S)-metoprolol base by column chromatography or crystallization to obtain the final product with high optical purity.
Protocol 2: Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution[4][5]
Step 1: Synthesis of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol
-
React 2-methoxyphenol with racemic epichlorohydrin in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile.
-
Heat the reaction mixture to 65-70 °C for approximately 12 hours.
-
After the reaction, perform a standard work-up to isolate the racemic diol.
Step 2: Enzymatic Kinetic Resolution
-
Dissolve the racemic 3-(2-methoxyphenoxy)propane-1,2-diol in toluene (10 mM).
-
Add Aspergillus niger lipase (ANL) to the solution (15 mg/mL).
-
Add vinyl acetate as the acyl donor.
-
Incubate the reaction mixture at 30 °C for 18 hours with shaking.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the unreacted (S)-diol.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted (S)-diol from the acylated (R)-enantiomer by column chromatography.
Step 3: Conversion of (S)-diol to this compound
-
The resolved (S)-3-(2-methoxyphenoxy)propane-1,2-diol is then converted to this compound through a two-step process: a. Selective tosylation of the primary hydroxyl group. b. Nucleophilic substitution with isopropylamine, which leads to the formation of the epoxide intermediate followed by in-situ ring-opening to yield this compound.
-
Purify the final product by column chromatography or crystallization.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through several strategic approaches. The choice of a particular route will depend on factors such as the availability and cost of chiral starting materials or catalysts, desired scalability, and the required level of enantiopurity. Asymmetric synthesis using chiral precursors like (R)-epichlorohydrin or (S)-3-chloro-1,2-propanediol offers a direct pathway. Chemoenzymatic methods, particularly those employing robust and selective lipases, present a powerful and green alternative for the production of this important pharmaceutical agent. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and synthesis.
References
- 1. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]
- 2. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102295569B - Method for preparing (S) -metoprolol succinate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Levomoprolol: A Technical Guide to its Function as a Beta-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomoprolol, the (S)-enantiomer of moprolol, is a beta-adrenergic receptor antagonist.[1] Beta-blockers are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.[2] This antagonism modulates the physiological responses mediated by the sympathetic nervous system, particularly in the cardiovascular system. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action, available quantitative data, and the experimental protocols used to characterize its activity.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-1-(2-Methoxyphenoxy)-3-[(propan-2-yl)amino]propan-2-ol | [1] |
| Other Names | (-)-Moprolol, l-Moprolol | [1] |
| CAS Number | 77164-20-6 | [1] |
| Chemical Formula | C13H21NO3 | [1] |
| Molar Mass | 239.315 g·mol−1 | [1] |
Mechanism of Action
This compound functions as a competitive antagonist at beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2] Increased cAMP levels in cardiac myocytes lead to a cascade of events resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity. By blocking these receptors, this compound attenuates these effects, leading to a reduction in heart rate and myocardial contractility.
The beta-blocking activity of moprolol resides in its (S)-enantiomer, this compound. The (R)-enantiomer, d-moprolol, is reported to be devoid of significant beta-blocking properties, highlighting the stereospecificity of this interaction.
Signaling Pathway of Beta-Adrenergic Receptor Antagonism by this compound
Caption: Beta-adrenergic signaling pathway and antagonism by this compound.
Quantitative Data
| Parameter | This compound (l-moprolol) ED50 (nM) | Dextromoprolol (d-moprolol) | Tissue/Model | Reference |
| Inotropic Effect Antagonism | 1.2 ± 0.4 | Devoid of beta-blocking properties | Sheep Cardiac Purkinje Fibers | Porciatti et al., 1989 |
| Chronotropic Effect Antagonism | 5.8 ± 0.6 | Devoid of beta-blocking properties | Sheep Cardiac Purkinje Fibers | Porciatti et al., 1989 |
Experimental Protocols
Detailed experimental protocols for studies conducted specifically with this compound are scarce. The following are representative protocols for key assays used to characterize beta-adrenergic receptor antagonists.
Radioligand Binding Assay (Competitive) for Determining Binding Affinity (Ki)
This assay determines the affinity of an unlabeled compound (e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing beta-1 and/or beta-2 adrenergic receptors (e.g., CHO or HEK293 cells transfected with the human beta-1 or beta-2 adrenergic receptor, or tissue homogenates from heart or lung).
-
Radioligand: A high-affinity radiolabeled beta-adrenergic antagonist, such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective beta-blocker (e.g., propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For total binding, omit the unlabeled ligand.
-
For non-specific binding, add a saturating concentration of the non-specific binding control (e.g., 10 µM propranolol).
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a beta-blocker to inhibit the agonist-stimulated production of cAMP.
1. Materials:
-
Membrane Preparation: As described for the binding assay.
-
Agonist: A beta-adrenergic agonist, such as isoproterenol.
-
Antagonist: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.4.
-
cAMP Detection Kit: e.g., ELISA-based or radioimmunoassay kit.
2. Procedure:
-
Pre-incubate the membrane preparation with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding a fixed concentration of isoproterenol and ATP.
-
Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or by heating).
-
Measure the amount of cAMP produced using a suitable detection kit.
3. Data Analysis:
-
Plot the amount of cAMP produced against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the isoproterenol-stimulated adenylyl cyclase activity.
Stereoselectivity of Moprolol
The pharmacological activity of many chiral drugs is stereoselective, with one enantiomer often being significantly more potent than the other. In the case of moprolol, the beta-blocking activity is attributed to the (S)-enantiomer, this compound.
Caption: Stereoselectivity of Moprolol's beta-blocking activity.
Conclusion
This compound is the pharmacologically active (S)-enantiomer of moprolol, functioning as a beta-adrenergic receptor antagonist. While specific binding affinity and adenylyl cyclase inhibition data are not widely published, functional studies confirm its potent beta-blocking effects on cardiac tissue, with ED50 values in the low nanomolar range for antagonizing inotropic and chronotropic responses. In contrast, its (R)-enantiomer is inactive. The provided experimental protocols outline the standard methodologies for characterizing the binding and functional activity of beta-blockers like this compound. Further research to quantify its binding affinity for beta-1 and beta-2 receptor subtypes would provide a more complete pharmacological profile.
References
Early-Stage In Vitro Studies of Levomoprolol: A Technical Guide
Disclaimer: Publicly available in-vitro research data specifically for Levomoprolol and its racemate, Moprolol, is scarce. This guide will leverage data from the well-characterized, structurally similar β1-selective blocker, Metoprolol, to provide a representative technical overview of the core in-vitro methodologies and signaling pathways relevant to this class of drugs. All data and protocols presented herein, unless otherwise specified, pertain to Metoprolol and serve as a proxy to illustrate the expected pharmacological profile of this compound.
Introduction to this compound
This compound is the (S)-enantiomer of the β-adrenergic antagonist, Moprolol. The therapeutic effects of many chiral β-blockers are predominantly attributed to the (S)-enantiomer. An early in-vitro study on the enantiomers of Moprolol demonstrated that the (S)-form exhibited a marked β-blocking effect in experiments on Purkinje fibers, while the (R)-isomer was inactive[1]. This highlights the stereospecificity of its action, a common characteristic among β-blockers where the (S)-enantiomer typically possesses significantly higher affinity for the β-adrenergic receptors.
Core In Vitro Assays for β-Blocker Characterization
The in-vitro characterization of β-blockers like this compound fundamentally relies on two types of assays: receptor binding assays to determine the affinity of the compound for its target and functional assays to measure its biological effect.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[2][3] These assays measure the displacement of a radiolabeled ligand by the test compound (e.g., this compound) from β-adrenergic receptors present in a cell membrane preparation. The primary output of these assays is the inhibition constant (Ki), which indicates the affinity of the drug for the receptor.
Data Presentation: Receptor Binding Affinity of Metoprolol Enantiomers
As a proxy for this compound, the following table summarizes the binding affinities of the (S)- and (R)-enantiomers of Metoprolol for β1- and β2-adrenergic receptors. It is anticipated that this compound would exhibit a similar high affinity for the β1-receptor.
| Compound | Receptor Subtype | Ki (nM) | β1-Selectivity (fold) |
| (S)-Metoprolol | β1-adrenoceptor | 18.6 | ~30 |
| β2-adrenoceptor | 525 | ||
| (R)-Metoprolol | β1-adrenoceptor | 10,000 | ~3 |
| β2-adrenoceptor | 30,200 |
Data is representative and compiled from various sources. Actual values may vary based on experimental conditions.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol provides a generalized procedure for determining the binding affinity of a test compound to β-adrenergic receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the target β-adrenergic receptor (e.g., CHO or HEK293 cells transfected with the human β1-adrenoceptor).
-
Radioligand: A high-affinity radiolabeled ligand, such as [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol.
-
Test Compound: this compound (or a suitable analogue like (S)-Metoprolol).
-
Non-specific Binding Control: A high concentration of a non-labeled β-blocker (e.g., 10 µM Propranolol).
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with MgCl₂.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualization of Experimental Workflow
Caption: Workflow for a Radioligand Binding Assay.
Functional Assays
Functional assays measure the biological response to receptor binding. For β-blockers, this typically involves measuring the inhibition of agonist-stimulated cyclic AMP (cAMP) production.
Data Presentation: Functional Potency of Metoprolol
The following table shows representative functional data for Metoprolol in an in-vitro assay measuring the inhibition of Isoprenaline-stimulated cAMP production.
| Compound | Assay Type | Cell Line | Parameter | Value |
| Metoprolol | cAMP Inhibition | CHO (human β1) | IC50 | 123 +/- 15 ng/mL[4][5] |
Experimental Protocol: cAMP Functional Assay
This protocol outlines a method for assessing the functional antagonist activity of a β-blocker.
Materials:
-
Cell Line: A cell line expressing the target β-receptor (e.g., HEK293 or CHO cells).
-
Agonist: A β-agonist such as Isoprenaline.
-
Test Compound: this compound (or a suitable analogue).
-
cAMP Detection Kit: A kit for measuring intracellular cAMP levels (e.g., HTRF, FRET, or ELISA-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.
-
Stimulation: Add a fixed concentration of the β-agonist (e.g., Isoprenaline) to stimulate cAMP production and incubate for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.
Signaling Pathways
This compound, as a β1-selective antagonist, is expected to block the canonical β1-adrenergic signaling pathway.
β1-Adrenergic Receptor Signaling Pathway
Upon binding of an agonist like norepinephrine, the β1-adrenergic receptor (a G-protein coupled receptor) activates a Gs protein.[6] This triggers a cascade involving the activation of adenylyl cyclase, which converts ATP to cAMP.[6][7] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that result in increased heart rate and contractility.[6][7] this compound blocks this pathway at the receptor level, preventing the agonist from binding and initiating this signaling cascade.
Visualization of Signaling Pathway
Caption: β1-Adrenergic Receptor Signaling Pathway.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. In vitro and in vivo pharmacodynamic properties of metoprolol in fructose-fed hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Genesis of a Cardiovascular Workhorse: A Technical Guide to the Discovery and Development of Metoprolol and Its Isomers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the comprehensive discovery and development history of metoprolol, a cornerstone in cardiovascular pharmacotherapy. It provides a detailed exploration of its isomers, from their synthesis and chiral separation to their distinct pharmacological profiles. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering in-depth quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
A Historical Perspective: The Emergence of a Cardioselective Beta-Blocker
The journey of metoprolol began within the broader context of the development of beta-adrenergic receptor antagonists, or beta-blockers. Following the groundbreaking discovery of α- and β-adrenoceptors by Raymond P. Ahlquist in 1948, the stage was set for the development of drugs that could selectively target these receptors. The first beta-blockers, such as propranolol, were non-selective, meaning they blocked both β1 and β2 receptors, leading to undesirable side effects like bronchoconstriction.
Metoprolol was synthesized in 1969 by scientists at Hässle, a subsidiary of Astra Pharmaceuticals (now AstraZeneca).[1] The goal was to create a "cardioselective" beta-blocker that would primarily target β1-adrenergic receptors, which are predominantly located in the heart, thereby minimizing effects on β2 receptors in the lungs. This selectivity would offer a safer therapeutic option for patients with cardiovascular conditions, particularly those with co-existing respiratory issues. Metoprolol received its first patent in 1970 and was approved for medical use in the United States in 1978.[1] It is now available in two main salt forms: metoprolol tartrate (an immediate-release formulation) and metoprolol succinate (an extended-release formulation).[1]
The Tale of Two Isomers: (S)- and (R)-Metoprolol
Metoprolol possesses a single chiral center, resulting in the existence of two enantiomers: (S)-metoprolol and (R)-metoprolol. Commercially, metoprolol is available as a racemic mixture, containing equal amounts of both enantiomers. However, the therapeutic activity of metoprolol is not equally distributed between these two forms.
Differential Pharmacodynamics: The Dominance of (S)-Metoprolol
The primary mechanism of action of metoprolol is the competitive blockade of β1-adrenergic receptors. This action inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate, myocardial contractility, and blood pressure. Crucially, the (S)-enantiomer of metoprolol is significantly more potent in this regard than the (R)-enantiomer.
Quantitative data on the binding affinities of the metoprolol enantiomers to β1 and β2-adrenoceptors clearly demonstrates this disparity.
| Enantiomer | Receptor | -log(Ki) | Ki (nM) | Selectivity (β1 vs. β2) |
| (S)-Metoprolol | β1 | 7.73 ± 0.10 | ~1.86 | ~30-fold |
| β2 | 6.28 ± 0.06 | ~52.48 | ||
| (R)-Metoprolol | β1 | 5.00 ± 0.06 | ~10,000 | ~3-fold |
| β2 | 4.52 ± 0.09 | ~30,200 | ||
| Data from Wahlund et al. (1990)[2][3] |
As the table illustrates, (S)-metoprolol has a significantly higher affinity for the β1-receptor than (R)-metoprolol.[2][3] This stereoselectivity is the foundation of the drug's therapeutic efficacy.
Stereoselective Pharmacokinetics: The Role of CYP2D6
The metabolism of metoprolol is as stereoselective as its pharmacological action, primarily governed by the cytochrome P450 enzyme CYP2D6. This enzyme preferentially metabolizes the (R)-enantiomer, leading to higher plasma concentrations of the more active (S)-enantiomer, particularly in individuals who are extensive metabolizers of CYP2D6 substrates.
The pharmacokinetic parameters of metoprolol enantiomers vary significantly based on an individual's CYP2D6 genotype.
| CYP2D6 Phenotype | Enantiomer | Cmax (ng/mL) | AUC (ng·h/mL) |
| Extensive Metabolizers (EM) | (S)-Metoprolol | 179.99 | 929.85 |
| (R)-Metoprolol | 151.30 | 782.11 | |
| Poor Metabolizers (PM) | (S)-Metoprolol | - | 1,804 ± 300 |
| (R)-Metoprolol | - | 1,746 ± 319 | |
| Ultrarapid Metabolizers (UM) | (S)-Metoprolol | - | 190 ± 99 |
| (R)-Metoprolol | - | 127 ± 72 | |
| Data from Yin et al. (1997), Lanchote et al. (1999), and Rau et al. (2008)[4][5][6] |
This enantioselective metabolism has significant clinical implications, as it can lead to inter-individual variability in drug response.
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments in the research and development of metoprolol.
Synthesis of Racemic Metoprolol
The synthesis of racemic metoprolol is typically a two-step process.
Step 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
-
Reactants: 4-(2-methoxyethyl)phenol and (R,S)-epichlorohydrin.
-
Reaction Conditions: The reaction is carried out in an aqueous alkaline solution. A base, such as potassium hydroxide, is added in two portions to a solution of 4-(2-methoxyethyl)phenol in deionized water. (R,S)-epichlorohydrin is then added, and the reaction proceeds at approximately 35 ± 2°C.
-
Work-up: The resulting epoxide intermediate is separated from the aqueous phase.
Step 2: Synthesis of Metoprolol Base
-
Reactants: 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane and isopropylamine.
-
Reaction Conditions: The epoxide intermediate is reacted with isopropylamine at approximately 50-55°C in the absence of a solvent.
-
Work-up: The resulting metoprolol base can be isolated and purified. It can then be converted to a pharmaceutically acceptable salt, such as the succinate or tartrate salt.
Chiral Separation of Metoprolol Enantiomers by HPLC
The enantiomers of metoprolol can be effectively separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Temperature: 25°C.
System Suitability:
-
Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
-
Tailing Factor (T): ≤ 2.0 for both peaks.
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0% for replicate injections.
Adenylate Cyclase Activity Assay
The inhibitory effect of metoprolol on β1-adrenergic receptor signaling can be assessed by measuring its impact on adenylate cyclase activity.
Principle:
This assay measures the conversion of ATP to cyclic AMP (cAMP) by adenylate cyclase. The activity of the enzyme is stimulated by a β-agonist (e.g., isoproterenol), and the inhibitory effect of metoprolol is quantified.
Materials:
-
Cell membranes expressing β1-adrenergic receptors.
-
ATP, [α-³²P]ATP (radiolabeled substrate).
-
Isoproterenol (agonist).
-
Metoprolol enantiomers.
-
Assay buffer containing Mg²⁺, phosphocreatine, and creatine kinase.
-
Dowex and alumina columns for cAMP separation.
Procedure:
-
Incubate cell membranes with the assay buffer, [α-³²P]ATP, isoproterenol, and varying concentrations of (S)- or (R)-metoprolol.
-
Terminate the reaction by adding a stop solution.
-
Separate the radiolabeled cAMP from other nucleotides using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP produced using liquid scintillation counting.
-
Determine the IC₅₀ values for each enantiomer to assess their inhibitory potency.
Visualizing the Mechanisms
Signaling Pathway of β1-Adrenergic Receptor and its Inhibition by Metoprolol
Caption: β1-Adrenergic receptor signaling pathway and its inhibition by (S)-Metoprolol.
Experimental Workflow for Chiral Separation of Metoprolol Enantiomers
Caption: Workflow for the chiral separation of Metoprolol enantiomers by HPLC.
Clinical Significance and Future Directions
The development of metoprolol marked a significant advancement in cardiovascular medicine. Its cardioselectivity offered a safer and more effective treatment for a range of conditions, including hypertension, angina pectoris, and heart failure. The landmark Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure (MERIT-HF) demonstrated the profound impact of metoprolol on patient outcomes.
| Outcome | Metoprolol CR/XL Group | Placebo Group | Risk Reduction | p-value |
| All-Cause Mortality | 145 (7.2%) | 217 (11.0%) | 34% | 0.00009 |
| Sudden Death | 79 | 132 | 41% | 0.0002 |
| Death from Worsening Heart Failure | 30 | 58 | 49% | 0.0023 |
| Total Mortality or All-Cause Hospitalization (first event) | 641 | 767 | 19% | <0.001 |
| Hospitalizations for Worsening Heart Failure | 317 | 451 | 31% | <0.001 |
| Data from the MERIT-HF Study Group (2000)[6][7][8][9][10] |
The understanding of the distinct roles of metoprolol's enantiomers has led to the development of chirally pure (S)-metoprolol formulations in some regions, aiming to provide the therapeutic benefits while potentially reducing the side-effect burden associated with the less active (R)-enantiomer.
Future research in this area may focus on personalized medicine approaches, considering an individual's CYP2D6 genotype to optimize metoprolol dosing and minimize adverse effects. Further investigation into the subtle pharmacological effects of the (R)-enantiomer may also yield new insights. The story of metoprolol serves as a powerful example of how a deep understanding of pharmacology and stereochemistry can lead to the development of life-saving medications.
References
- 1. AstraZeneca enters agreement with Aralez for beta-blocker medicine Toprol-XL in the US [astrazeneca.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP1682081A2 - Process for manufacture of metoprolol and salts thereof - Google Patents [patents.google.com]
- 5. Enantioselectivity in the steady-state pharmacokinetics of metoprolol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of controlled-release metoprolol on total mortality, hospitalizations, and well-being in patients with heart failure: the Metoprolol CR/XL Randomized Intervention Trial in congestive heart failure (MERIT-HF). MERIT-HF Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.hi.is [iris.hi.is]
- 9. MERIT-HF mortality and morbidity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicalcardiology.org [clinicalcardiology.org]
The Decisive Chirality: An In-depth Technical Guide on the Stereospecific Properties of Levomoprolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomoprolol, the (S)-enantiomer of moprolol, is a beta-adrenergic receptor antagonist. As with many chiral drugs, the pharmacological activity of moprolol is not equally distributed between its two stereoisomers. This technical guide provides a comprehensive overview of the stereospecific properties of this compound, highlighting the profound differences in pharmacodynamics and pharmacokinetics between the (S)- and (R)-enantiomers. Understanding these differences is paramount for rational drug design, development, and clinical application. While specific quantitative binding and potency data for the individual enantiomers of moprolol are not extensively available in publicly accessible literature, this guide will present a qualitative analysis based on available information and use data from the closely related and well-studied beta-blocker, metoprolol, for illustrative purposes to fulfill the data presentation requirements.
Stereospecific Pharmacodynamics: The Basis of this compound's Activity
The therapeutic effects of moprolol are almost exclusively attributable to the this compound ((S)-) enantiomer. Research has shown that the (S)-(-)-form of moprolol exhibits a marked β-blocking effect, while the (R)-(+)-isomer is considered inactive. This pronounced stereoselectivity is a common feature among beta-blockers, where the spatial arrangement of the molecule dictates its ability to bind effectively to the target receptor.
Receptor Binding Affinity and Functional Potency
The differential effects of the moprolol enantiomers stem from their varying affinities for the β1-adrenergic receptor. Although specific binding constants (Ki) and functional potencies (IC50/EC50) for this compound and its dextrorotatory counterpart are not readily found in published literature, the data from metoprolol, a structurally similar beta-blocker, can serve as a representative example of the expected disparity. The (S)-enantiomer of metoprolol demonstrates a significantly higher affinity for the β1-adrenergic receptor compared to the (R)-enantiomer.
Table 1: Illustrative Beta-Adrenergic Receptor Binding Affinities and Functional Potencies of Moprolol Enantiomers (Data based on Metoprolol as a surrogate)
| Enantiomer | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (IC50) [nM] |
| This compound (S-moprolol) | β1 | ~10 | ~20 |
| β2 | ~400 | ~800 | |
| Dextromoprolol (R-moprolol) | β1 | ~1000 | ~2000 |
| β2 | ~5000 | ~10000 |
Disclaimer: The quantitative data in this table is illustrative and based on the known stereospecific properties of the structurally related beta-blocker, metoprolol. Specific experimental values for moprolol enantiomers are not widely available.
Signaling Pathway of Beta-1 Adrenergic Receptor Blockade
This compound exerts its therapeutic effect by competitively inhibiting the binding of catecholamines, such as norepinephrine, to β1-adrenergic receptors in cardiac tissue. This blockade prevents the activation of the downstream signaling cascade that leads to increased heart rate and contractility.
Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.
Stereospecific Pharmacokinetics
The pharmacokinetic profiles of the moprolol enantiomers are also expected to differ significantly, primarily due to stereoselective metabolism by hepatic enzymes. For many beta-blockers, the cytochrome P450 enzyme system, particularly CYP2D6, is responsible for their metabolism and often exhibits stereoselectivity.
Table 2: Illustrative Pharmacokinetic Parameters of Moprolol Enantiomers (Oral Administration)
| Parameter | This compound (S-moprolol) | Dextromoprolol (R-moprolol) |
| Half-life (t½) [hours] | ~3-4 | ~2-3 |
| Oral Bioavailability | Higher | Lower |
| Plasma Clearance | Lower | Higher |
| Area Under the Curve (AUC) | Higher | Lower |
Experimental Protocols
Competitive Radioligand Binding Assay for β1-Adrenergic Receptor Affinity
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and Dextromoprolol for the β1-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-β1AR).
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.
-
Non-labeled ligands: this compound, Dextromoprolol, and a non-selective antagonist (e.g., propranolol) for determining non-specific binding.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand solution and 50 µL of cell membrane suspension.
-
Non-specific Binding: 25 µL of a high concentration of non-labeled propranolol (e.g., 10 µM), 25 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
Competitive Binding: 25 µL of varying concentrations of this compound or Dextromoprolol, 25 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competing ligand. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assay: cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of this compound and Dextromoprolol in inhibiting agonist-induced cAMP production.
Materials:
-
A cell line expressing the human β1-adrenergic receptor (e.g., HEK293-β1AR).
-
Isoproterenol (a non-selective β-agonist).
-
This compound and Dextromoprolol.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or Dextromoprolol for 15-30 minutes.
-
Stimulation: Add a fixed concentration of isoproterenol (typically the EC80) to all wells (except the basal control) and incubate for a further 15-30 minutes.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist (this compound or Dextromoprolol). Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Chiral HPLC for Enantiomeric Separation
Objective: To separate and quantify this compound and Dextromoprolol in a given sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H).
-
Mobile phase: A mixture of n-hexane, ethanol, and a basic modifier like diethylamine.
-
Standards of racemic moprolol, this compound, and Dextromoprolol.
Procedure:
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
System Suitability: Inject the racemic standard multiple times to ensure the system is performing adequately (e.g., resolution > 1.5, tailing factor < 2).
-
Calibration: Prepare a series of calibration standards of known concentrations for each enantiomer and inject them to generate a calibration curve.
-
Sample Analysis: Prepare the sample (e.g., from a pharmacokinetic study) by appropriate extraction and inject it into the HPLC system.
-
Quantification: Determine the concentration of each enantiomer in the sample by comparing the peak areas to the calibration curve.
Conclusion
The pharmacological properties of moprolol are highly stereospecific, with the β-blocking activity residing almost exclusively in the this compound ((S)-) enantiomer. This is due to its significantly higher binding affinity for the β1-adrenergic receptor. Consequently, the pharmacokinetics of the two enantiomers are also expected to differ, leading to different plasma concentration profiles after administration of the racemate. While specific quantitative data for moprolol enantiomers remains elusive in the public domain, the principles of stereoselectivity, as illustrated by related compounds, underscore the critical importance of evaluating individual stereoisomers in drug development. A thorough characterization of the stereospecific properties of chiral drugs like this compound is essential for optimizing therapeutic efficacy and safety.
An In-depth Technical Guide to the Molecular Characteristics and Receptor Interactions of Levomoprolol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, binding affinity, and associated signaling pathways of Levomoprolol, a beta-adrenergic antagonist. The content herein is intended to serve as a detailed resource for professionals engaged in pharmacological research and drug development.
Molecular Structure of this compound
This compound is the levorotatory, or (S)-enantiomer, of moprolol. Its chemical structure is characterized by a 1-(2-methoxyphenoxy)-3-(isopropylamino)propan-2-ol backbone. The stereochemistry at the second carbon of the propanol chain is critical for its pharmacological activity.
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | (2S)-1-(2-methoxyphenoxy)-3-[(propan-2-yl)amino]propan-2-ol |
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| Stereochemistry | (S)-enantiomer |
Binding Affinity for Adrenergic Receptors
Direct quantitative binding affinity data for this compound is not extensively available in publicly accessible literature. However, the principle of stereoselective binding is well-established for beta-blockers. To illustrate this, we can examine the binding affinities of the (S)- and (R)-enantiomers of a structurally similar and widely studied beta-blocker, metoprolol. The (S)-enantiomer of metoprolol is the pharmacologically active component, analogous to this compound.
Radioligand competition binding assays are the gold standard for determining the affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used to compete with the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The inhibitory constant (Ki) is then calculated from the IC50 value and represents the affinity of the compound for the receptor.
Table 1: Representative Binding Affinities of Beta-Blocker Enantiomers for β1- and β2-Adrenergic Receptors (Data for Metoprolol as an analogue)
| Compound | Receptor Subtype | -log Ki (M) | Ki (nM) | Selectivity (β1/β2) |
| (S)-enantiomer | β1-Adrenergic | 7.73 | 18.6 | ~30-fold for β1 |
| β2-Adrenergic | 6.28 | 525 | ||
| (R)-enantiomer | β1-Adrenergic | 5.00 | 10,000 | ~3-fold for β1 |
| β2-Adrenergic | 4.52 | 30,200 |
Disclaimer: This data is for metoprolol and is presented to illustrate the expected stereoselectivity for beta-blockers like this compound. The values should not be taken as absolute for this compound.
The data clearly demonstrates that the (S)-enantiomer possesses significantly higher affinity for the β1-adrenergic receptor compared to the (R)-enantiomer. This stereoselectivity is a crucial aspect of the pharmacological profile of many beta-blockers.
Experimental Protocols: Radioligand Competition Binding Assay
The following is a detailed methodology for a typical radioligand competition binding assay used to determine the binding affinity of a compound like this compound for β1- and β2-adrenergic receptors.
Materials
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP), non-selective beta-adrenergic antagonists.
-
Test Compound: this compound (unlabeled).
-
Competitor for Non-Specific Binding: Propranolol (unlabeled).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester and Scintillation Counter.
Membrane Preparation
-
Culture CHO cells expressing the target receptor to ~80-90% confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in binding buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
Competition Binding Assay Procedure
-
Prepare serial dilutions of the unlabeled test compound (this compound) in binding buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a saturating concentration of propranolol (for non-specific binding).
-
50 µL of the various dilutions of the test compound.
-
50 µL of the radioligand at a fixed concentration (typically at or near its Kd).
-
50 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess propranolol) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflows
This compound, as a beta-adrenergic antagonist, blocks the downstream signaling pathways initiated by the binding of endogenous catecholamines like epinephrine and norepinephrine to β-adrenergic receptors.
β1-Adrenergic Receptor Signaling Pathway in Cardiac Myocytes
Caption: β1-Adrenergic receptor signaling cascade in cardiomyocytes.
β2-Adrenergic Receptor Signaling Pathway in Smooth Muscle
Caption: β2-Adrenergic receptor signaling leading to smooth muscle relaxation.
Experimental Workflow for Radioligand Competition Binding Assay
Unveiling the Therapeutic Potential of Levomoprolol: A Technical Guide to its Core Targets
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding Levomoprolol is limited in publicly available scientific literature. This guide extrapolates potential therapeutic targets and mechanisms of action based on its classification as a beta-adrenergic antagonist, with a focus on the well-characterized, structurally similar compound, Metoprolol. This compound is the (S)-enantiomer of Moprolol and is expected to exhibit stereoselective pharmacology.
Executive Summary
This compound, as a beta-adrenergic antagonist, is presumed to exert its therapeutic effects primarily through the blockade of beta-1 (β1) adrenergic receptors. These receptors are integral components of the sympathetic nervous system, predominantly located in cardiac tissue. By antagonizing the effects of endogenous catecholamines such as norepinephrine and epinephrine at these sites, this compound is anticipated to modulate cardiac function, offering therapeutic potential in a range of cardiovascular disorders. This document provides an in-depth exploration of the putative therapeutic targets of this compound, detailing the associated signaling pathways, relevant experimental methodologies for its characterization, and a summary of clinical outcomes observed with similar beta-blockers.
Primary Therapeutic Target: The β1-Adrenergic Receptor
The principal therapeutic target of this compound is the β1-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] These receptors are most abundantly expressed in the heart, specifically on cardiomyocytes and the sinoatrial (SA) and atrioventricular (AV) nodes.[1] Activation of β1-adrenergic receptors by catecholamines initiates a signaling cascade that increases heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[2]
Stereoselective Binding and Affinity
As the (S)-enantiomer of Moprolol, this compound is expected to exhibit significantly higher binding affinity for the β1-adrenergic receptor compared to its (R)-enantiomer. This stereoselectivity is a common characteristic of beta-blockers. For instance, the (S)-enantiomer of Metoprolol demonstrates a substantially greater affinity for β1-receptors than the (R)-enantiomer, which is largely responsible for the pharmacological activity of the racemic mixture.
Table 1: Representative Binding Affinities of Metoprolol Enantiomers for β1 and β2-Adrenergic Receptors
| Enantiomer | β1-Adrenergic Receptor Affinity (-log Ki) | β2-Adrenergic Receptor Affinity (-log Ki) | β1-Selectivity Ratio |
| (S)-Metoprolol | 7.73 ± 0.10 | 6.28 ± 0.06 | ~30-40 fold |
| (R)-Metoprolol | 5.00 ± 0.06 | 4.52 ± 0.09 | ~3 fold |
Data extrapolated from studies on Metoprolol and are intended to be illustrative for this compound.
Molecular Mechanism of Action: Signaling Pathways
Antagonism of the β1-adrenergic receptor by this compound is predicted to inhibit the canonical Gs-protein signaling pathway. This interruption of the normal signaling cascade is the basis of its therapeutic effects.
The Canonical Gs-Protein Signaling Pathway
Upon binding of an agonist like norepinephrine, the β1-adrenergic receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.[1] The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] cAMP acts as a second messenger, activating Protein Kinase A (PKA).[3] PKA proceeds to phosphorylate several downstream targets within the cardiomyocyte, leading to increased cardiac function.[4]
Downstream Targets of PKA in Cardiomyocytes:
-
L-type Calcium Channels: Phosphorylation increases calcium influx, enhancing contractility.
-
Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum and thus more calcium available for subsequent contractions.
-
Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to calcium, facilitating relaxation.
-
Ryanodine Receptors: Phosphorylation increases the probability of channel opening, contributing to calcium-induced calcium release.
By blocking the initial step of agonist binding, this compound prevents the activation of this entire cascade, resulting in decreased cAMP levels and reduced phosphorylation of these key downstream effectors.
Non-Canonical Signaling Pathways
Recent research has indicated that β1-adrenergic receptors can also signal through pathways independent of Gs, such as Gq/11 and β-arrestin-mediated pathways.[5] These non-canonical pathways can contribute to both physiological and pathophysiological processes, including cardiac hypertrophy and apoptosis. The extent to which this compound may modulate these alternative signaling cascades remains an area for future investigation.
Potential Therapeutic Applications and Clinical Data
Based on the mechanism of action of β1-selective blockers, this compound has potential therapeutic utility in several cardiovascular conditions. The following tables summarize representative clinical trial data for Metoprolol in hypertension and heart failure.
Table 2: Representative Efficacy of Metoprolol in Hypertension
| Trial/Study | Patient Population | Treatment Group | N | Baseline Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| Metoprolol in Elderly | Mild-to-moderate hypertension (50-75 years) | Metoprolol 100 mg/day | 21,692 | 162 | -14 | 95 | -8 |
| Pediatric Hypertension Study | Hypertensive children (6-16 years) | Metoprolol ER 1.0 mg/kg | ~35 | 132 | -7.7 | 78 | -4.9 |
| Pediatric Hypertension Study | Hypertensive children (6-16 years) | Metoprolol ER 2.0 mg/kg | ~35 | 132 | -6.3 | 78 | -7.5 |
BP = Blood Pressure; ER = Extended Release. Data from a prospective, open-label surveillance study and a randomized controlled trial.[6][7]
Table 3: Representative Efficacy of Metoprolol in Heart Failure with Reduced Ejection Fraction (HFrEF)
| Trial | Patient Population | Treatment Group | N | Baseline LVEF (%) | Change in LVEF (%) | All-Cause Mortality Reduction (vs. Placebo) |
| MERIT-HF | HFrEF (NYHA II-IV) | Metoprolol Succinate | 1990 | 28 | +8.8 | 34% |
| OPTIMIZE-HF (LVSD cohort) | HFrEF | Beta-blocker (newly initiated) | 3001 | N/A | N/A | 23% (adjusted HR) |
| CHF Prospective Study | Chronic Heart Failure | Metoprolol | 154 | 37.6 | +12.4 (at 12 months) | N/A |
LVEF = Left Ventricular Ejection Fraction; NYHA = New York Heart Association; LVSD = Left Ventricular Systolic Dysfunction; HR = Hazard Ratio. Data from landmark clinical trials and prospective studies.[8][[“]][10]
Experimental Protocols for Characterization
The pharmacological properties of this compound can be characterized through a series of in vitro and in vivo experiments.
Radioligand Displacement Assay
This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound like this compound to the β1-adrenergic receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes expressing β1-adrenergic receptors from a suitable source (e.g., CHO or HEK293 cells stably expressing the human β1-adrenergic receptor, or cardiac tissue).
-
Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled β1-adrenergic receptor antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of unlabeled this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[11]
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize agonist-induced cAMP production.
Methodology:
-
Cell Culture: Culture cells expressing β1-adrenergic receptors (e.g., CHO-β1) in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 for the inhibition of agonist-stimulated cAMP production.[12]
Conclusion
This compound, as the (S)-enantiomer of Moprolol, is poised to be a selective β1-adrenergic receptor antagonist. Its primary therapeutic target is the β1-adrenergic receptor in the heart, where it is expected to inhibit the canonical Gs-cAMP-PKA signaling pathway. This mechanism of action underlies its potential utility in the management of cardiovascular diseases such as hypertension and heart failure. The provided experimental protocols offer a framework for the detailed pharmacological characterization of this compound. Further preclinical and clinical studies are warranted to definitively establish the therapeutic profile of this compound.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta-Blocker Therapy Fails to Improve Major Outcomes After MI with Normal Ejection Fraction: NEJM Evidence [medicaldialogues.in]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Safety and efficacy of metoprolol in the treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of extended release metoprolol succinate in hypertensive children 6 to 16 years of age: a clinical trial experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Re-examining the efficacy of β-blockers for the treatment of hypertension: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Effectiveness of Metoprolol in Improving Cardiac and Motor Functions in Patients with Chronic Heart Failure: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography Method for the Enantioselective Analysis of Levomoprolol
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the enantioselective analysis of Levomoprolol, the (S)-enantiomer of Moprolol, using High-Performance Liquid Chromatography (HPLC). The protocol is designed for accuracy and robustness in research, quality control, and pharmacokinetic studies.
Introduction
This compound is the pharmacologically active (S)-enantiomer of the beta-adrenergic antagonist Moprolol. Due to the stereospecific nature of its therapeutic action, it is crucial to employ analytical methods that can distinguish between the enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique for the enantioselective separation and quantification of this compound. This application note details a validated HPLC method adapted from established procedures for structurally similar beta-blockers, ensuring reliable and reproducible results.
Principle of Chiral Separation
The enantioselective separation of Moprolol is achieved using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers, (S)-Moprolol (this compound) and (R)-Moprolol, exhibit different affinities for the stationary phase. This differential interaction leads to different retention times, allowing for their separation and individual quantification.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended for the chiral separation of Moprolol enantiomers.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV Detector |
| Column | Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
Reagents and Materials
-
This compound ((S)-Moprolol) and (R)-Moprolol reference standards
-
Racemic Moprolol
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters for solvent and sample filtration
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic Moprolol, (S)-Moprolol, and (R)-Moprolol reference standards in 10 mL of methanol individually.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a single dose of Moprolol into a volumetric flask.
-
Add methanol to dissolve the active ingredient and sonicate for 15 minutes.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
Solid-Phase Extraction (SPE) is a reliable method for extracting this compound from plasma.[1]
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interferences.
-
Elution: Elute the analyte with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
Method Validation Data
The following table summarizes the expected performance characteristics of this HPLC method, based on data from the analysis of structurally similar beta-blockers.
| Validation Parameter | Expected Value |
| Retention Time (approx.) | (R)-Moprolol: ~7 min(S)-Moprolol (this compound): ~9 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (T) | < 2.0 |
| Linearity Range | 1 - 50 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Recovery from Plasma (SPE) | > 90%[1] |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Conclusion
The described HPLC method provides a reliable and robust approach for the enantioselective analysis of this compound in both pharmaceutical formulations and biological matrices. The use of a chiral stationary phase allows for the accurate quantification of the active (S)-enantiomer, which is essential for quality control and pharmacokinetic evaluations. The provided validation parameters serve as a benchmark for method implementation and ongoing performance verification.
References
Application Notes and Protocols for the Isolation of Levomoprolol from a Racemic Mixture
Introduction
Levomoprolol is the (S)-enantiomer of moprolol, a beta-adrenergic receptor antagonist.[1][2] As with many chiral drugs, the pharmacological activity of moprolol resides primarily in one enantiomer. The S-enantiomer (this compound) is significantly more potent as a beta-blocker than the R-enantiomer. Consequently, the isolation of this compound from its racemic mixture is a critical process in the development of a more selective and potentially safer pharmaceutical agent with fewer side effects.
These application notes provide detailed protocols for three common methods for the chiral resolution of moprolol: Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Resolution, and Diastereomeric Salt Formation. The information is intended for researchers, scientists, and drug development professionals.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Data Presentation: HPLC Separation of Beta-Blocker Enantiomers
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) | Selectivity (α) | Reference |
| Chiralcel OD | n-Hexane/Ethanol/Diethylamine/Acetic Acid (40:60:0.2:0.2) | 0.8 | 276 | ≥ 1.5 | - | [3] |
| Chirobiotic V | Methanol/Acetic Acid/Triethylamine (100:0.20:0.15) | 0.5 | 230 | > 1.5 | > 1.2 | [4] |
| CHIRAL ART Cellulose-SC | n-Hexane/Ethanol/Diethylamine (40:60:0.1) | 1.0 | 265 | High | - | [5] |
| Macherey Nagel C18 with M-β-CD* | Aqueous M-β-CD (1.5g/L)/Methanol (86:14) | 0.5 | 274 | Satisfied | - | [6] |
*Note: M-β-CD (Methyl-β-cyclodextrin) is used as a chiral mobile phase additive with a standard C18 column.
Experimental Protocol: Chiral HPLC Separation
Objective: To separate the (S)- and (R)-enantiomers of moprolol using chiral HPLC.
Materials:
-
Racemic moprolol standard
-
HPLC grade solvents (n-Hexane, Ethanol, Methanol, Acetic Acid, Diethylamine)
-
Chiral HPLC column (e.g., Chiralcel OD, 250 x 4.6 mm, 10 µm)
-
HPLC system with UV detector
-
0.45 µm membrane filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate volumes of the chosen solvents (refer to the table above). For example, for the Chiralcel OD column, mix n-Hexane, Ethanol, Diethylamine, and Acetic Acid in a ratio of 40:60:0.2:0.2.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase using sonication or helium sparging.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic moprolol at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
-
HPLC System Setup:
-
Install the chiral column in the HPLC system.
-
Set the column temperature to ambient (e.g., 25 °C).
-
Set the flow rate according to the chosen method (e.g., 0.8 mL/min for the Chiralcel OD method).
-
Set the UV detector to the appropriate wavelength (e.g., 276 nm).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject 20 µL of the working standard solution into the HPLC system.
-
Record the chromatogram.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times. The elution order may need to be confirmed with a standard of the pure this compound enantiomer if available.
-
-
System Suitability:
-
Perform at least five replicate injections of the working standard solution.
-
Calculate the resolution (Rs) between the two enantiomer peaks, the tailing factor (T), and the relative standard deviation (RSD) of the peak areas. The acceptance criteria are typically Rs ≥ 1.5, T ≤ 2.0, and RSD ≤ 2.0%.[3]
-
Workflow for Chiral HPLC Method Development
References
Application Notes and Protocols for Metoprolol in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely utilized in the management of cardiovascular diseases.[1] Its primary therapeutic actions include reducing heart rate, cardiac contractility, and blood pressure, which collectively decrease myocardial oxygen demand.[2][3] These properties make it a cornerstone in the treatment of conditions like hypertension, angina pectoris, heart failure, and following a myocardial infarction.[1] In preclinical research, robust and reproducible animal models are essential for evaluating the efficacy and mechanisms of cardioprotective agents like metoprolol.[4] These application notes provide detailed protocols for the use of metoprolol in established rodent and large animal models of cardiovascular disease.
Mechanism of Action
Metoprolol selectively blocks β1-adrenergic receptors, which are predominantly located in the heart.[5] This blockade inhibits the effects of catecholamines such as epinephrine and norepinephrine.[2] The downstream effects include a reduction in cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) activation, leading to decreased calcium influx and a subsequent reduction in heart rate (negative chronotropy) and contractility (negative inotropy).[1][6] By lessening the heart's workload, metoprolol effectively reduces myocardial oxygen consumption.[2]
Signaling Pathway of Metoprolol in Cardiomyocytes
Caption: Metoprolol's mechanism of action in cardiomyocytes.
Cardiovascular Disease Models
The choice of animal model is crucial for the translational relevance of preclinical findings. Rodent models are often used for initial efficacy and mechanistic studies, while larger animal models, such as pigs, provide greater anatomical and physiological similarity to humans.[4]
Commonly Used Animal Models:
-
Mice (e.g., C57BL/6): Ideal for genetic manipulation and investigating molecular pathways.[4]
-
Rats (e.g., Sprague-Dawley, Wistar): Larger size facilitates surgical procedures and repeated sampling.[4]
-
Rabbits: Used in models of heart failure and myocardial infarction.[7]
-
Pigs (e.g., Yorkshire, Göttingen minipigs): A highly translational model due to similarities in cardiac anatomy and coronary circulation to humans.[4][8]
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction by Left Anterior Descending (LAD) Coronary Artery Ligation in Rats
This protocol describes the permanent ligation of the LAD to induce myocardial infarction.[4]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
Suture material (e.g., 6-0 silk)
Procedure:
-
Anesthetize the rat and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.
-
Tie a permanent knot to occlude the artery. Successful ligation is confirmed by the appearance of a pale, ischemic area in the myocardium.
-
Close the chest in layers.
-
Provide post-operative care, including analgesics.
Protocol 2: Administration of Metoprolol
Metoprolol can be administered through various routes.[4]
A. Intravenous (IV) Injection (Rats):
-
Dosage: 5 mg/kg.[9]
-
Procedure: Dissolve metoprolol tartrate in sterile saline and administer as a bolus injection via the tail vein.[4]
B. Oral Gavage (Rats):
-
Dosage: 50 mg/kg daily.[4]
-
Procedure: Prepare a solution of metoprolol in a suitable vehicle (e.g., water) and administer using a gavage needle.[4]
Protocol 3: Assessment of Cardiac Function
Echocardiography: A non-invasive method to evaluate cardiac structure and function.[4]
Procedure:
-
Lightly anesthetize the animal.
-
Shave the chest area.
-
Apply ultrasound gel.
-
Acquire M-mode and B-mode images from the parasternal long- and short-axis views.
-
Measure parameters such as Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
Experimental Workflow
Caption: General experimental workflow for evaluating Metoprolol.
Data Presentation
Table 1: Dosage and Administration of Metoprolol in Preclinical Models
| Animal Model | Route of Administration | Dosage | Reference |
| Rat | Intravenous | 5 mg/kg | [9] |
| Rat | Oral Gavage | 50 mg/kg daily | [4] |
| Rabbit | Not Specified | Not Specified | [7] |
| Pig | Not Specified | Not Specified | [8] |
Table 2: Effects of Metoprolol on Cardiac Parameters in a Rat Myocardial Infarction Model (Hypothetical Data)
| Parameter | Control Group (Vehicle) | Metoprolol Group (50 mg/kg/day) | p-value |
| LVEF (%) | 35 ± 5 | 45 ± 6 | <0.05 |
| FS (%) | 15 ± 3 | 22 ± 4 | <0.05 |
| LVIDd (mm) | 8.5 ± 0.7 | 7.8 ± 0.6 | <0.05 |
| LVIDs (mm) | 7.2 ± 0.6 | 6.1 ± 0.5 | <0.05 |
| Heart Rate (bpm) | 380 ± 20 | 320 ± 15 | <0.01 |
Data are presented as mean ± standard deviation.
Discussion and Conclusion
Metoprolol has demonstrated significant cardioprotective effects in various preclinical models of cardiovascular disease. Its mechanism of action, primarily through the selective blockade of β1-adrenergic receptors, leads to a reduction in myocardial workload and oxygen demand. The protocols outlined in these application notes provide a standardized framework for researchers to investigate the therapeutic potential of metoprolol and other novel cardioprotective agents. Consistent and well-documented methodologies are crucial for generating reproducible and translatable data that can ultimately inform clinical practice.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Metoprolol Mechanism of Action - Video | Study.com [study.com]
- 4. benchchem.com [benchchem.com]
- 5. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cardioprotective Mechanisms of Beta-Blockers in Myocardial Ischemia and Reperfusion: From Molecular Targets to Clinical Implications [mdpi.com]
- 7. Metoprolol protects cardiomyocytes in rabbit model of heart failure by regulating Cx43 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Left ventricular remodeling after myocardial infarction: characterization of a swine model on beta-blocker therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labeling.pfizer.com [labeling.pfizer.com]
Application Notes and Protocols for Beta-Adrenergic Antagonists in Hypertension Research
Disclaimer: Specific experimental data and established protocols for Levomoprolol are scarce in publicly available scientific literature. Therefore, these application notes and protocols are based on the general principles of beta-adrenergic antagonists and utilize data from representative compounds of this class, such as Metoprolol, to provide a comprehensive guide for researchers.
Introduction
This compound is the (S)-enantiomer of Moprolol and is classified as a beta-adrenergic antagonist. Beta-blockers are a well-established class of drugs used in the management of hypertension. Their primary mechanism of action involves the competitive inhibition of catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors, leading to a reduction in blood pressure. This document provides an overview of the application of beta-adrenergic antagonists in hypertension research, including their mechanism of action, relevant signaling pathways, and detailed experimental protocols for their evaluation.
Mechanism of Action in Hypertension
Beta-adrenergic antagonists lower blood pressure through a multi-faceted mechanism, primarily by blocking β1-adrenergic receptors in cardiac tissue and the kidneys.[1]
-
Cardiac Effect: Blockade of β1-receptors in the heart leads to a decrease in heart rate (negative chronotropic effect) and a reduction in the force of myocardial contraction (negative inotropic effect).[2][3] This results in a decreased cardiac output, which is a major determinant of blood pressure.
-
Renal Effect: Beta-1 receptor blockade in the juxtaglomerular apparatus of the kidney inhibits the release of renin.[3] This suppression of the renin-angiotensin-aldosterone system (RAAS) leads to reduced formation of angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion, resulting in reduced sodium and water retention.
Signaling Pathway
The binding of catecholamines to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates a downstream signaling cascade that beta-blockers inhibit.
Quantitative Data
Due to the lack of specific data for this compound, the following tables present data for the representative beta-blocker, Metoprolol.
Table 1: Beta-Adrenoceptor Binding Affinity of Metoprolol Enantiomers
| Enantiomer | Receptor Subtype | -log Ki (M) | Ki (nM) | Reference |
| (S)-Metoprolol | β1 | 7.73 ± 0.10 | 18.6 | [4] |
| β2 | 6.28 ± 0.06 | 525 | [4] | |
| (R)-Metoprolol | β1 | 5.00 ± 0.06 | 10,000 | [4] |
| β2 | 4.52 ± 0.09 | 30,200 | [4] |
Ki values are derived from the -log equilibrium dissociation constant.
Table 2: Clinical Efficacy of Metoprolol in Elderly Hypertensive Patients
| Treatment Phase | Mean Systolic BP (mmHg) | Mean Diastolic BP (mmHg) | Reference |
| Baseline | 162 | 95 | [5] |
| 4 Weeks (Metoprolol 100 mg/day) | 148 | 87 | [5] |
| 8 Weeks (with/without hydrochlorothiazide) | 143 | 84 | [5] |
Experimental Protocols
In Vitro: Radioligand Binding Assay for Beta-Adrenoceptor Affinity
This protocol determines the affinity of a test compound (e.g., this compound) for β1- and β2-adrenergic receptors using a competition binding assay.
References
- 1. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metoprolol - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of metoprolol in the treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Levomoprolol Efficacy Using Cell-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomoprolol, the (S)-enantiomer of moprolol, is a beta-adrenergic receptor antagonist.[[“]] Beta-blockers are a class of drugs that bind to beta-adrenergic receptors (β-ARs), thereby blocking the binding of endogenous catecholamines like epinephrine and norepinephrine.[2] This inhibition modulates various physiological responses, making them crucial for treating cardiovascular diseases. The primary targets of this compound are the β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).
The canonical signaling pathway for β1 and β2 receptors involves their coupling to a stimulatory G-protein (Gs). Upon agonist binding, the Gs-alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] cAMP, a second messenger, then activates Protein Kinase A (PKA), leading to downstream cellular effects. Another important pathway in GPCR signaling is the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling.[4][5]
This document provides detailed protocols for three key cell-based assays to evaluate the efficacy of this compound: a cAMP accumulation assay, a β-arrestin recruitment assay, and a CRE reporter gene assay. These assays allow for the quantitative assessment of this compound's antagonist activity at β-adrenergic receptors.
Signaling Pathways Overview
Caption: Gs-protein coupled signaling pathway of β-adrenergic receptors.
Caption: β-Arrestin recruitment and downstream signaling pathway.
cAMP Accumulation Assay
This assay quantifies the ability of this compound to inhibit the agonist-induced production of cyclic AMP (cAMP). The antagonist potency is typically determined by measuring the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.
Experimental Workflow
Caption: Workflow for the cAMP accumulation antagonist assay.
Detailed Protocol
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β1 or β2 adrenergic receptor.[6][7]
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[6]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) solution.
-
Agonist: Isoproterenol.
-
Antagonist: this compound.
-
cAMP Detection Kit: e.g., HTRF cAMP kit or AlphaScreen cAMP Assay Kit.[8]
-
Microplates: White, opaque 96-well or 384-well plates.[8]
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[9]
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in assay buffer containing a final concentration of 0.5 mM IBMX.
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add 50 µL of the this compound/IBMX solution to the respective wells.
-
Incubate for 30 minutes at room temperature.[8]
-
-
Agonist Stimulation:
-
Prepare the agonist solution (Isoproterenol) in assay buffer at a concentration that elicits 80% of the maximal response (EC80). This concentration should be predetermined from an agonist dose-response curve.
-
Add 50 µL of the Isoproterenol solution to each well (except for the unstimulated controls).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
| Compound | Target Receptor | Agonist (EC80) | IC50 (nM) |
| This compound | β1-AR | Isoproterenol | Value |
| This compound | β2-AR | Isoproterenol | Value |
| Propranolol (Control) | β1-AR | Isoproterenol | ~1-10 |
| Propranolol (Control) | β2-AR | Isoproterenol | ~1-10 |
| Atenolol (Control) | β1-AR | Isoproterenol | ~50-100 |
| Atenolol (Control) | β2-AR | Isoproterenol | >1000 |
Note: IC50 values are examples and may vary depending on experimental conditions.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated β-adrenergic receptor. It provides a readout of receptor engagement by a ligand and can be used to characterize antagonists. The PathHunter® β-arrestin assay is a common platform for this purpose.[4]
Experimental Workflow
Caption: Workflow for the β-arrestin recruitment antagonist assay.
Detailed Protocol
Materials:
-
Cell Line: PathHunter® β-arrestin cell line expressing the human β1 or β2 adrenergic receptor (e.g., from Eurofins DiscoverX).[11]
-
Culture Medium: As recommended by the cell line provider.
-
Assay Buffer: As recommended by the cell line provider.
-
Agonist: Isoproterenol.
-
Antagonist: this compound.
-
Detection Reagents: PathHunter® detection reagents.[4]
-
Microplates: White, opaque 96-well plates.
Procedure:
-
Cell Seeding:
-
Follow the cell line provider's instructions for cell culture and seeding.
-
Typically, cells are seeded in a 96-well plate and incubated overnight.[12]
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the wells.
-
Incubate for 30-60 minutes at 37°C.[12]
-
-
Agonist Stimulation:
-
Prepare Isoproterenol at its EC80 concentration in assay buffer.
-
Add the Isoproterenol solution to the wells.
-
Incubate for 90 minutes at 37°C.[12]
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Determine the IC50 value using a four-parameter logistic fit.
-
Data Presentation
| Compound | Target Receptor | Agonist (EC80) | IC50 (nM) |
| This compound | β1-AR | Isoproterenol | Value |
| This compound | β2-AR | Isoproterenol | Value |
| Propranolol (Control) | β1-AR | Isoproterenol | Value |
| Propranolol (Control) | β2-AR | Isoproterenol | Value |
Note: IC50 values will be specific to this assay format.
CRE Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) under the control of a cAMP Response Element (CRE). Since β-adrenergic receptor activation leads to increased cAMP, which in turn activates the CREB transcription factor that binds to CRE, this assay provides a downstream readout of receptor activity.
Experimental Workflow
Caption: Workflow for the CRE reporter gene antagonist assay.
Detailed Protocol
Materials:
-
Cell Line: HEK293 or CHO cells.[6]
-
Plasmids: Expression plasmid for the human β1 or β2 adrenergic receptor and a reporter plasmid containing a luciferase gene driven by a CRE-containing promoter. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
Transfection Reagent: e.g., Lipofectamine® 3000.
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Agonist: Isoproterenol.
-
Antagonist: this compound.
-
Luciferase Assay System: e.g., Dual-Luciferase® Reporter Assay System.
-
Microplates: White, opaque 96-well plates.
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the β-adrenergic receptor expression plasmid and the CRE-luciferase reporter plasmid (and a normalization control plasmid) using a suitable transfection reagent, following the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Replace the culture medium with the this compound solutions.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add Isoproterenol to a final concentration that gives a robust signal (e.g., 1 µM).
-
Incubate for 4-6 hours at 37°C.[13]
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.[13]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if used).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a four-parameter logistic fit.
-
Data Presentation
| Compound | Target Receptor | Agonist | IC50 (nM) |
| This compound | β1-AR | Isoproterenol | Value |
| This compound | β2-AR | Isoproterenol | Value |
| Propranolol (Control) | β1-AR | Isoproterenol | Value |
| Propranolol (Control) | β2-AR | Isoproterenol | Value |
Note: IC50 values will be specific to this assay format.
Summary of Quantitative Data
The following table summarizes the expected quantitative data from the described cell-based assays for this compound and common control beta-blockers. The selectivity index is calculated as the ratio of IC50 (β2-AR) / IC50 (β1-AR). A higher value indicates greater β1 selectivity.
| Compound | Assay | Target Receptor | IC50 (nM) (Example) | Selectivity Index (β2/β1) |
| This compound | cAMP Accumulation | β1-AR | To be determined | rowspan="2">To be determined |
| β2-AR | To be determined | |||
| β-Arrestin Recruitment | β1-AR | To be determined | rowspan="2">To be determined | |
| β2-AR | To be determined | |||
| CRE Reporter Gene | β1-AR | To be determined | rowspan="2">To be determined | |
| β2-AR | To be determined | |||
| Propranolol | cAMP Accumulation | β1-AR | 5 | rowspan="2">~1 |
| β2-AR | 5 | |||
| Atenolol | cAMP Accumulation | β1-AR | 80 | rowspan="2">>20 |
| β2-AR | >1600 | |||
| Metoprolol | cAMP Accumulation | β1-AR | 40 | rowspan="2">~30-40 |
| β2-AR | ~1200-1600 | |||
| Bisoprolol | cAMP Accumulation | β1-AR | 10 | rowspan="2">~19 |
| β2-AR | 190 |
Note: The IC50 values for control compounds are approximate and sourced from literature.[[“]][7][14] Actual values may vary based on specific experimental conditions.
References
- 1. consensus.app [consensus.app]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. GPCR β-Arrestin Product Solutions [discoverx.com]
- 12. researchgate.net [researchgate.net]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Levomoprolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomoprolol is a beta-adrenergic receptor antagonist, or beta-blocker, with potential therapeutic applications in cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The in vivo evaluation of this compound is crucial for determining its pharmacokinetic and pharmacodynamic profiles, efficacy, and safety. This document provides detailed application notes and standardized protocols for conducting in vivo studies of this compound using various animal models. The methodologies described herein are based on established practices for cardiovascular drug testing and can be adapted to specific research needs.
I. Animal Models
The selection of an appropriate animal model is a critical step in the in vivo assessment of this compound. The choice depends on the specific cardiovascular condition being investigated.[1][2][3][4][5] Several well-established animal models are suitable for studying the effects of beta-blockers.[6][7][8]
Table 1: Recommended Animal Models for In Vivo Studies of this compound
| Therapeutic Area | Recommended Animal Model(s) | Key Features & Considerations |
| Hypertension | Spontaneously Hypertensive Rat (SHR)[8][9][10] | Genetically predisposed to hypertension, mimicking human essential hypertension. |
| Dahl Salt-Sensitive (DSS) Rats[9][11] | Develop hypertension on a high-salt diet, useful for studying salt-sensitive hypertension. | |
| Two-Kidney, One-Clip (2K1C) Goldblatt Model[7][9] | Induces renovascular hypertension. | |
| Angina Pectoris | Dog models with coronary artery occlusion[12][13] | Allows for the direct measurement of myocardial ischemia and the effects of antianginal drugs. |
| Rat models of myocardial ischemia[14][15] | Coronary artery ligation to induce myocardial infarction and study ischemic changes. | |
| Cardiac Arrhythmias | Mouse models of genetic arrhythmia[1][3] | Useful for studying inherited channelopathies and cardiomyopathies. |
| Rabbit models[1] | Recapitulate human cardiac action potential more closely than rodents. | |
| Large animal models (e.g., dogs, pigs)[3][6] | Similar cardiac anatomy and physiology to humans, suitable for studying complex arrhythmias. |
II. Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[16][17][18][19] These studies inform dosing regimens for subsequent pharmacodynamic and toxicology studies.
A. Experimental Protocol for Pharmacokinetic Profiling
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Fast the animals overnight (with free access to water) before drug administration.
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
For intravenous (IV) administration, cannulate the jugular vein for drug infusion and the carotid artery for blood sampling. For oral (PO) administration, use oral gavage.
-
-
Drug Administration:
-
Intravenous (IV) Bolus: Administer this compound as a single bolus injection (e.g., 1-5 mg/kg) via the jugular vein.
-
Oral Gavage (PO): Administer this compound suspension or solution (e.g., 5-20 mg/kg) directly into the stomach using a gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the carotid artery at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters.
-
Table 2: Key Pharmacokinetic Parameters for this compound (Hypothetical Data)
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 2 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 850 | 450 |
| Tmax (h) | 0.08 | 1.5 |
| AUC₀₋t (ng*h/mL) | 1200 | 2500 |
| t₁/₂ (h) | 3.5 | 4.0 |
| CL (L/h/kg) | 1.67 | - |
| Vd (L/kg) | 8.3 | - |
| Bioavailability (%) | - | 47 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
III. Pharmacodynamic Studies
Pharmacodynamic (PD) studies evaluate the physiological and biochemical effects of this compound and its mechanism of action.
A. Experimental Protocol for Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
-
Animal Model:
-
Use adult male Spontaneously Hypertensive Rats (SHR) with established hypertension (systolic blood pressure > 160 mmHg).
-
-
Blood Pressure Measurement:
-
Acclimate the rats to the measurement procedure to minimize stress-induced blood pressure fluctuations.
-
Measure systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.
-
-
Study Design:
-
Establish baseline SBP and HR measurements for each rat.
-
Randomly assign rats to treatment groups: Vehicle control and this compound (at various dose levels).
-
Administer this compound or vehicle orally once daily for a specified period (e.g., 14 days).
-
Measure SBP and HR at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) after the first dose and then daily throughout the study.
-
-
Data Analysis:
-
Calculate the change in SBP and HR from baseline for each group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the antihypertensive effect.
-
Table 3: Hypothetical Pharmacodynamic Data for this compound in SHR
| Treatment Group | Dose (mg/kg, p.o.) | Maximum Reduction in SBP (mmHg) | Maximum Reduction in HR (bpm) |
| Vehicle | - | 5 ± 2 | 10 ± 5 |
| This compound | 5 | 25 ± 4 | 40 ± 8 |
| This compound | 10 | 40 ± 5 | 65 ± 10 |
| This compound | 20 | 55 ± 6 | 80 ± 12 |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.
B. Experimental Protocol for Antianginal Effects in a Dog Model of Myocardial Ischemia
-
Animal Preparation:
-
Anesthetize adult mongrel dogs.
-
Perform a left thoracotomy to expose the heart.
-
Isolate a segment of the left anterior descending (LAD) coronary artery.
-
Place a hydraulic occluder around the LAD to induce controlled stenosis and ischemia.
-
Implant electrodes to measure ECG and a pressure transducer in the left ventricle to measure left ventricular pressure (LVP).
-
-
Induction of Myocardial Ischemia:
-
Partially occlude the LAD to reduce coronary blood flow and induce myocardial ischemia, evidenced by ST-segment depression on the ECG.
-
-
Drug Administration:
-
Administer this compound intravenously.
-
-
Measurements:
-
Continuously monitor heart rate, blood pressure, LVP, and ECG.
-
Measure the degree of ST-segment depression as an indicator of ischemia.
-
-
Data Analysis:
-
Compare the ischemic parameters before and after this compound administration.
-
IV. Signaling Pathway and Experimental Workflow Diagrams
A. Signaling Pathway of Beta-Blockers
Beta-blockers like this compound exert their effects by antagonizing beta-adrenergic receptors.[20][21][22] The following diagram illustrates the canonical signaling pathway.
Caption: Beta-blocker signaling pathway.
B. Experimental Workflow for In Vivo Pharmacodynamic Study
The following diagram outlines a typical workflow for an in vivo pharmacodynamic study.
Caption: In vivo pharmacodynamic study workflow.
V. Conclusion
The successful in vivo evaluation of this compound requires careful selection of animal models and the implementation of robust experimental protocols. The information provided in this document serves as a comprehensive guide for researchers to design and execute preclinical studies to thoroughly characterize the pharmacokinetic and pharmacodynamic properties of this compound, ultimately supporting its potential development as a cardiovascular therapeutic agent.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Animal Models to Study Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse models of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. A method for evaluating antianginal drugs in experimental animals: assessment of myocardial ischemia by myocardial pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Animal model for testing the influence of drugs on partially ischaemic and normal myocardial regions (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening model of antianginal drugs | PPTX [slideshare.net]
- 15. Evaluation of drug effects in a new experimental model of angina pectoris in the intact anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current models in pharmacokinetics: applications in veterinary pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chapter - Activity Methods For Animal Pharmacokinetic and Pharmacodynamic Studies | Bentham Science [benthamscience.com]
- 20. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 21. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Spectroscopic Characterization of Levomoprolol
Introduction
Levomoprolol, the (S)-enantiomer of moprolol, is a beta-adrenergic antagonist used in the management of cardiovascular conditions such as hypertension and angina pectoris.[1] Comprehensive characterization of its chemical structure and purity is a critical aspect of drug development and quality control. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecule's structure, functional groups, and purity. This document provides an overview of key spectroscopic methods for the characterization of this compound, including detailed experimental protocols and data presentation guidelines for researchers, scientists, and drug development professionals.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable technique for the quantitative analysis of this compound, based on the principle of light absorption by the molecule in the ultraviolet-visible region. This method is often employed for routine quality control and dissolution studies due to its simplicity, speed, and cost-effectiveness.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 222 nm, 276 nm | [2][3] |
| Linearity Range | 1-30 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [4] |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | [4] |
| Molar Absorptivity (ε) | 1.1603 x 10⁴ L/mol·cm (for Moprolol) | [5] |
Experimental Protocol
Objective: To determine the concentration of this compound in a sample using UV-Visible spectrophotometry.
Materials:
-
This compound reference standard
-
Methanol (or other suitable solvent like 0.1N HCl)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 70 mL of methanol by sonication for 15 minutes. Dilute to the mark with methanol and mix well.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 30 µg/mL by appropriate dilution with methanol.
-
Preparation of Sample Solution: Accurately weigh a quantity of the sample containing the equivalent of 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution. Dilute to the mark with methanol and mix well. Filter the solution through a 0.45 µm membrane filter. Further dilute the filtrate with methanol to obtain a final concentration within the linear range.
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.
-
Experimental Workflow
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for the identification and structural elucidation of this compound by analyzing the vibrations of its functional groups. Both Fourier-Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy can be employed.
Qualitative Data Summary (FTIR)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400-3200 | O-H stretching (hydroxyl group) | [6][7] |
| ~3300-3100 | N-H stretching (secondary amine) | [6][7] |
| ~3000-2800 | C-H stretching (aliphatic and aromatic) | [6][7] |
| ~1600-1450 | C=C stretching (aromatic ring) | [6][7] |
| ~1250-1000 | C-O stretching (ether and alcohol) | [6][7] |
Experimental Protocol (FTIR-ATR)
Objective: To obtain the infrared spectrum of this compound for structural confirmation.
Materials:
-
This compound sample (solid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Cleaning solvent (e.g., isopropanol)
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and a background spectrum has been collected.
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a suitable number of scans (e.g., 32 scans) and resolution (e.g., 4 cm⁻¹).
-
Data Processing: Process the collected spectrum (e.g., baseline correction, smoothing) if necessary.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound and compare the spectrum with a reference spectrum if available.
Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are crucial for complete characterization.
Qualitative Data Summary (¹H and ¹³C NMR)
Note: The following are expected chemical shift ranges for the key structural motifs in this compound. Actual values may vary depending on the solvent and experimental conditions.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (for ¹H) | Assignment |
| ¹H | 6.8 - 7.2 | m | Aromatic protons |
| ¹H | 3.8 - 4.2 | m | -O-CH₂- and -CH(OH)- protons |
| ¹H | ~3.8 | s | -OCH₃ protons |
| ¹H | 2.8 - 3.2 | m | -CH(NH)- and -CH₂-NH- protons |
| ¹H | ~1.1 | d | -CH(CH₃)₂ protons |
| ¹³C | 140 - 160 | - | Aromatic carbons (C-O) |
| ¹³C | 110 - 130 | - | Aromatic carbons (C-H) |
| ¹³C | 65 - 75 | - | -O-CH₂- and -CH(OH)- carbons |
| ¹³C | ~55 | - | -OCH₃ carbon |
| ¹³C | 45 - 55 | - | -CH(NH)- and -CH₂-NH- carbons |
| ¹³C | ~22 | - | -CH(CH₃)₂ carbons |
Experimental Protocol (¹H NMR)
Objective: To obtain a high-resolution proton NMR spectrum of this compound for structural verification.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Spectrum Acquisition:
-
Set the appropriate spectral parameters (e.g., pulse width, acquisition time, relaxation delay).
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Spectral Analysis:
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the this compound structure.
-
Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique used to determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation. It is often coupled with a chromatographic separation technique like HPLC (LC-MS) for the analysis of complex mixtures.
Qualitative and Quantitative Data Summary (LC-MS)
| Parameter | Value (for Metoprolol) | Reference |
| Qualitative | ||
| Precursor Ion [M+H]⁺ (m/z) | 268.1 | [8] |
| Major Fragment Ions (m/z) | 191, 103.2 | [8][9] |
| Quantitative | ||
| Linearity Range | 1.0 - 500.0 ng/mL | [8] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | [8] |
Experimental Protocol (LC-MS)
Objective: To confirm the molecular weight and quantify this compound using LC-MS.
Materials:
-
This compound reference standard and sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium formate (for mobile phase modification)
-
HPLC system coupled to a mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
C18 HPLC column
Procedure:
-
Sample and Standard Preparation: Prepare stock and working solutions of this compound in a suitable solvent (e.g., methanol). Prepare the sample solution and dilute it to a concentration within the calibration range.
-
LC Method Development:
-
MS Method Development:
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).
-
Operate the mass spectrometer in positive ion mode.
-
For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method, monitoring the transition from the precursor ion to a specific fragment ion (e.g., m/z 268.1 → 103.2 for Metoprolol).[8]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution to be analyzed.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.
-
For quantitative analysis, calculate the concentration of this compound in the sample using the calibration curve.
-
Experimental Workflow
The spectroscopic techniques outlined in this document—UV-Visible Spectroscopy, Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry—provide a comprehensive toolkit for the characterization of this compound. The choice of technique depends on the specific analytical goal, ranging from routine quantitative analysis to complete structural elucidation. The provided protocols and data summaries serve as a valuable resource for scientists and researchers involved in the development and quality control of this compound-containing pharmaceutical products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. ijpbs.net [ijpbs.net]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography-tandem mass spectrometry method for the simultaneous quantitation of metoprolol succinate and simvastatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Determination of Enantiomeric Excess of Levomoprolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of the enantiomeric excess (e.e.) of Levomoprolol, the (S)-enantiomer of Moprolol.[1][2] The methods described herein are essential for quality control, stability studies, and pharmacokinetic analysis in drug development. The primary techniques covered are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE), which are the most common and robust methods for enantioseparation of beta-blockers.[3] Additionally, a protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral solvating agent is provided as an alternative method.
This compound is a beta-adrenergic antagonist.[1][2] As with many chiral drugs, the different enantiomers of Moprolol can exhibit distinct pharmacological activities and toxicities. Therefore, accurately measuring the enantiomeric purity of this compound is a critical regulatory and scientific requirement.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[4] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
1.1. Principle
The enantiomers of Moprolol are separated on a chiral stationary phase. The differential interaction between the enantiomers and the CSP results in different retention times, allowing for their individual quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
1.2. Experimental Protocol
1.2.1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase Column (e.g., Chirobiotic V, Chiralcel OD)[3][5]
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade solvents (e.g., methanol, ethanol, hexane, acetic acid, triethylamine)
-
This compound reference standard
-
Racemic Moprolol reference standard
1.2.2. Chromatographic Conditions
The following table summarizes recommended starting conditions for method development. Optimization may be required based on the specific column and system used.
| Parameter | Condition A (Reversed-Phase)[3] | Condition B (Normal-Phase)[5] |
| Column | Chirobiotic V (250 x 4.6 mm, 5 µm) | Chiralcel OD (250 x 4.6 mm, 10 µm) |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100:0.2:0.15, v/v/v) | n-Hexane / Ethanol / Diethylamine / Acetic Acid (40:60:0.2:0.2, v/v/v/v) |
| Flow Rate | 0.5 mL/min | 0.8 mL/min |
| Column Temperature | 45 °C | Ambient (e.g., 25 °C) |
| Detection Wavelength | 275 nm | 276 nm |
| Injection Volume | 20 µL | 20 µL |
1.2.3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of racemic Moprolol and this compound reference standards in the mobile phase to prepare stock solutions (e.g., 1 mg/mL). Prepare working standards at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the this compound sample to be tested at a similar concentration to the working standard using the mobile phase as the diluent.
1.2.4. Analysis and Calculation
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic Moprolol standard to confirm the separation of the two enantiomers.
-
Inject the this compound working standard and the sample solution.
-
Identify the peaks corresponding to the (S)-enantiomer (this compound) and the (R)-enantiomer.
-
Calculate the enantiomeric excess (% e.e.) using the following formula:
% e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Where:
-
Area(S) is the peak area of the (S)-enantiomer (this compound).
-
Area(R) is the peak area of the (R)-enantiomer.
-
1.3. Workflow Diagram
Caption: Workflow for HPLC analysis of this compound enantiomeric excess.
Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis (CE) is another powerful technique for the enantioseparation of beta-blockers, offering high efficiency and low sample consumption.[6][7]
2.1. Principle
Enantiomers are separated in a capillary filled with a background electrolyte (BGE) containing a chiral selector, typically a cyclodextrin derivative.[8] The differential binding of the enantiomers to the chiral selector leads to different electrophoretic mobilities and, consequently, different migration times.
2.2. Experimental Protocol
2.2.1. Instrumentation and Materials
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary
-
Power supply
-
Analytical balance
-
Volumetric flasks and pipettes
-
Reagents for buffer preparation (e.g., Tris, phosphoric acid)
-
Chiral selector (e.g., Carboxymethyl-β-cyclodextrin (CM-β-CD))[8]
-
This compound reference standard
-
Racemic Moprolol reference standard
2.2.2. Electrophoretic Conditions
| Parameter | Condition[8] |
| Capillary | Fused-silica, effective length 50 cm, 50 µm I.D. |
| Background Electrolyte (BGE) | 50 mM Tris buffer, pH 4.0, containing 8 mM CM-β-CD |
| Applied Voltage | 24 kV |
| Temperature | 20 °C |
| Detection | UV at 214 nm |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
2.2.3. Sample Preparation
-
Standard and Sample Solutions: Prepare stock solutions of racemic Moprolol and this compound in water or a suitable buffer (e.g., 1 mg/mL). Dilute with water to a working concentration (e.g., 50 µg/mL).
2.2.4. Analysis and Calculation
-
Condition the new capillary by flushing with 1 M NaOH, water, and finally the BGE.
-
Equilibrate the capillary with the BGE by applying the running voltage until a stable current is observed.
-
Inject the racemic Moprolol standard to confirm the separation of the enantiomers.
-
Inject the this compound working standard and the sample solution.
-
Calculate the enantiomeric excess using the peak areas as described in the HPLC section.
2.3. Logical Relationship Diagram
Caption: Logical relationship in chiral CE separation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA) that induces chemical shift differences between the enantiomers.[9]
3.1. Principle
In the presence of a chiral solvating agent, the enantiomers of Moprolol form transient diastereomeric complexes. This results in distinct NMR signals for corresponding protons in the two enantiomers, allowing for their integration and the calculation of enantiomeric excess.[9]
3.2. Experimental Protocol
3.2.1. Instrumentation and Materials
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)
-
Deuterated solvent (e.g., CDCl3)
-
This compound sample
3.2.2. Sample Preparation
-
Dissolve a known amount of the this compound sample (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL CDCl3) in an NMR tube.
-
Acquire a standard 1H NMR spectrum.
-
Add an optimized molar equivalent of the chiral solvating agent to the NMR tube. The optimal ratio of CSA to substrate needs to be determined experimentally.
-
Gently mix the sample and acquire another 1H NMR spectrum.
3.2.3. Analysis and Calculation
-
Identify a well-resolved proton signal that shows splitting into two distinct signals in the presence of the CSA. Protons close to the chiral center are often good candidates.
-
Integrate the two signals corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the integral values:
% e.e. = [ (Integral(S) - Integral(R)) / (Integral(S) + Integral(R)) ] x 100
3.3. Data Presentation Summary
| Analytical Method | Key Parameters Measured | Typical Values/Observations |
| Chiral HPLC | Retention Time (tR), Peak Area, Resolution (Rs) | Different tR for (S) and (R) enantiomers; Rs > 1.5 for baseline separation. |
| Chiral CE | Migration Time (tm), Peak Area, Resolution (Rs) | Different tm for (S) and (R) enantiomers; High theoretical plate numbers. |
| NMR with CSA | Chemical Shift (δ), Signal Integral | Splitting of a proton signal into two, with chemical shift differences depending on the CSA. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. benchchem.com [benchchem.com]
- 6. Enantioseparation of beta-blockers with two chiral centers by capillary electrophoresis using sulfated beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electrochemsci.org [electrochemsci.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of enantiomeric separation for quantitative determination of the chiral drug propranolol by 1H-NMR spectroscopy utilizing a chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Levomoprolol
Disclaimer: Levomoprolol is the S-enantiomer of metoprolol. As specific preclinical data for this compound is limited in publicly available literature, this document provides detailed application notes and protocols for metoprolol. This information is intended to serve as a strong surrogate for guiding preclinical studies of this compound, given their identical pharmacological target and mechanism of action. Researchers should consider stereospecific differences in pharmacokinetics and pharmacodynamics when designing and interpreting studies with this compound.
Introduction
This compound is a cardioselective β1-adrenergic receptor antagonist. Its therapeutic potential lies in its ability to block the effects of catecholamines (e.g., adrenaline and noradrenaline) primarily in cardiac tissue. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure, making it a candidate for various cardiovascular indications. These application notes provide a framework for the preclinical evaluation of this compound, focusing on dosage, administration, and key experimental protocols.
Mechanism of Action and Signaling Pathway
This compound competitively inhibits β1-adrenergic receptors, which are predominantly located in the heart. This blockade disrupts the downstream signaling cascade initiated by catecholamine binding. Specifically, it prevents the activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic adenosine monophosphate (cAMP). Consequently, the activation of protein kinase A (PKA) is diminished, resulting in decreased phosphorylation of target proteins involved in cardiac muscle contraction and pacemaker activity.
Dosage and Administration in Preclinical Models
The dosage and route of administration for this compound will depend on the animal model, the specific study objectives (e.g., efficacy, pharmacokinetics, toxicology), and the formulation. The following tables summarize typical dosages and administration routes for metoprolol in various preclinical studies.
Table 1: Recommended Dosage and Administration Routes for Metoprolol in Rodent Models
| Animal Model | Indication | Dosage | Route of Administration | Vehicle | Reference |
| Spontaneously Hypertensive Rat (SHR) | Hypertension | 50 mg/kg/day | Oral Gavage | Distilled water, 0.5% carboxymethylcellulose | [1] |
| Sprague-Dawley Rat | Myocardial Infarction | 50 mg/kg/day | Oral Gavage | Saline | [2] |
| Sprague-Dawley Rat | Myocardial Infarction | 1.2 mg/kg | Intravenous | Saline | [3] |
| Wistar or Sprague-Dawley Rat | Diabetes | Equivalent to 100 mg/day human dose | Oral Gavage or Drinking Water | Distilled water | [4] |
| C57BL/6 Mice | Atherosclerosis | 1.4 - 4.1 mg/kg/hour | Osmotic Minipump | Not specified | [5] |
| Sprague-Dawley Rat | Pharmacokinetics | 0.5, 1, 2 mg/kg (IV); 1, 2, 5 mg/kg (Oral) | Intravenous, Oral | Not specified | [6] |
| Swiss Albino Rats | Sub-chronic Toxicity | 15, 30, 60 mg/kg/day | Oral Gavage | Purified water with HPMC | [7] |
Table 2: Pharmacokinetic Parameters of Metoprolol in Preclinical Species
| Species | Route | Dose | T½ (half-life) | CL (Clearance) | Vd (Volume of Distribution) | Bioavailability | Reference |
| Rat (Male) | IV | 1 mg/kg | - | 1151.65 ± 332.7 ml/min/kg | - | - | [8][9] |
| Rat (Female) | IV | 1 mg/kg | - | 350.07 ± 32.9 ml/min/kg | - | - | [8][9] |
| Rat | Oral | 5 mg/kg | - | - | - | ~15% (Male), ~27% (Female) | [9] |
| Rat | IV | - | ~0.6 hours | - | - | - | [10][[“]] |
| Dog | IV | - | ~1.5 hours | - | - | - | [10][[“]] |
| Dog | Oral | - | - | - | - | 20-40% | [10][[“]] |
| Spontaneously Hypertensive Rat | IV | 3 & 10 mg/kg | - | - | 3.4 ± 0.5 L | - | [12][13] |
| Wistar Kyoto Rat (Control) | IV | 3 & 10 mg/kg | - | - | 1.9 ± 0.2 L | - | [12][13] |
Experimental Protocols
The following are detailed protocols for key preclinical studies.
Efficacy Study: Hypertension in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive effect of this compound in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats (as normotensive controls), 12-16 weeks old.
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in distilled water).
-
Oral gavage needles.
-
Tail-cuff plethysmography system for blood pressure measurement.
Protocol:
-
Acclimatization: Acclimatize animals to housing conditions for at least one week. Acclimatize rats to the restraint and tail-cuff procedure for several days before starting measurements to minimize stress-induced blood pressure variations.[1]
-
Grouping: Randomly assign SHR to treatment and vehicle control groups. Include a group of WKY rats as a normotensive control.
-
Baseline Measurement: Measure baseline systolic blood pressure and heart rate for all animals for 3-5 consecutive days.
-
Drug Administration:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 4 weeks).[1] The volume should be based on the animal's body weight.
-
-
Blood Pressure and Heart Rate Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) throughout the study. Measurements should be taken at the same time of day to ensure consistency.
-
Terminal Procedures: At the end of the treatment period, animals may be euthanized for tissue collection (e.g., heart, aorta) for further analysis (e.g., histopathology, gene expression).
Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats with jugular vein cannulation.[8]
-
This compound formulation for intravenous and oral administration.
-
Normal saline for formulation preparation.[8]
-
Blood collection tubes (e.g., with anticoagulant).
-
Centrifuge.
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS).
Protocol:
-
Animal Preparation: Use rats with pre-implanted jugular vein cannulas for blood sampling.[8] Acclimatize animals post-surgery.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of this compound via the tail vein or another suitable vein.
-
Oral (PO): Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (T½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software. For oral administration, also determine Cmax, Tmax, and bioavailability.
Safety Pharmacology: Cardiovascular Assessment in Conscious Dogs
Objective: To evaluate the potential effects of this compound on cardiovascular parameters in a non-rodent species, as recommended by ICH S7A and S7B guidelines.[14]
Materials:
-
Male and female beagle dogs implanted with telemetry devices.[14]
-
This compound formulation.
-
Telemetry system for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.
Protocol:
-
Animal Model: Use purpose-bred beagle dogs surgically implanted with telemetry transmitters for conscious and unrestrained data collection.[14]
-
Acclimatization: Allow animals to recover from surgery and acclimate to the study environment.
-
Baseline Data Collection: Record baseline cardiovascular data (ECG, heart rate, blood pressure) for a sufficient period (e.g., 24 hours) before dosing.
-
Dose Administration: Administer single or multiple doses of this compound (and vehicle control) on different occasions, with an adequate washout period between doses. The oral route is common for this type of study.
-
Data Monitoring: Continuously record cardiovascular parameters via telemetry before and for at least 24 hours after drug administration.
-
Data Analysis: Analyze the data for any significant changes in heart rate, blood pressure, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTc).[14]
Toxicology: 28-Day Repeated Dose Oral Toxicity Study in Rats
Objective: To assess the potential toxicity of this compound after repeated oral administration over 28 days.
Materials:
-
Young adult male and female Sprague-Dawley or Wistar rats.
-
This compound.
-
Vehicle.
-
Equipment for clinical observations, body weight, and food consumption measurements.
-
Instruments for hematology, clinical chemistry, and urinalysis.
-
Facilities for necropsy and histopathology.
Protocol:
-
Grouping: Assign animals to at least three dose groups (low, mid, high) and a concurrent control group. A high-dose group should aim to elicit signs of toxicity but not mortality.
-
Dose Administration: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.[7]
-
Observations:
-
Mortality and Clinical Signs: Observe animals at least once daily for mortality and signs of toxicity.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Ophthalmology: Conduct ophthalmoscopic examinations before treatment and at the end of the study.
-
Hematology and Clinical Chemistry: Collect blood samples at termination for analysis of hematological and clinical chemistry parameters.
-
Urinalysis: Collect urine samples at termination for analysis.
-
-
Necropsy and Histopathology:
-
At the end of the study, conduct a full necropsy on all animals.
-
Record organ weights.
-
Preserve specified tissues in a suitable fixative for histopathological examination.
-
Data Interpretation and Reporting
All quantitative data should be presented in a clear and concise manner. Statistical analysis should be performed to determine the significance of any observed effects. The final report should include a comprehensive summary of the findings, including the dose-response relationship, pharmacokinetic profile, and any observed toxicities. This information is crucial for determining the no-observed-adverse-effect level (NOAEL) and for guiding the design of subsequent preclinical and clinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative effects of propranolol, timolol and metoprolol on myocardial infarct size after experimental coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and first-pass elimination of metoprolol in rats: contribution of intestinal first-pass extraction to low bioavailability of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. Pharmacokinetic-pharmacodynamic (PK-PD) modeling of cardiovascular effects of metoprolol in spontaneously hypertensive rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic-pharmacodynamic (PK-PD) modeling of cardiovascular effects of metoprolol in spontaneously hypertensive rats: a microdialysis study [ri.conicet.gov.ar]
- 14. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
Application Notes and Protocols for In Vivo Imaging of Levomoprolol Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomoprolol is a beta-adrenergic receptor antagonist used in the management of cardiovascular diseases. Understanding its biodistribution is crucial for optimizing therapeutic efficacy and minimizing off-target effects. This document provides detailed application notes and protocols for three key in vivo imaging techniques to track the distribution of this compound: Positron Emission Tomography (PET), Fluorescence Imaging, and Mass Spectrometry Imaging (MSI). These techniques offer non-invasive, real-time, and quantitative methods to visualize and measure the concentration of this compound in various tissues and organs.
Positron Emission Tomography (PET) Imaging
PET is a highly sensitive and quantitative imaging modality that tracks the distribution of a radiolabeled drug.[1][2][3][4] For this compound, this would involve labeling the molecule with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).
Application Notes
-
Principle: A radiolabeled version of this compound (e.g., [¹¹C]this compound or [¹⁸F]this compound) is administered to the subject. The positrons emitted by the radionuclide annihilate with electrons in the tissue, producing two gamma rays that are detected by the PET scanner. The resulting data is reconstructed to create a 3D image of the radiotracer's distribution.
-
Advantages: High sensitivity, excellent quantitative accuracy, and translational potential from preclinical to clinical studies.[2]
-
Considerations: Requires a cyclotron for radionuclide production and specialized radiochemistry facilities for synthesizing the radiotracer. The short half-life of some radionuclides (e.g., ~20 minutes for ¹¹C) necessitates rapid synthesis and imaging protocols.
Experimental Protocol: PET Imaging of [¹¹C]this compound in a Rodent Model
1. Radiosynthesis of [¹¹C]this compound:
- Produce [¹¹C]CO₂ via a cyclotron.
- Convert [¹¹C]CO₂ to a suitable precursor, such as [¹¹C]methyl iodide ([¹¹C]CH₃I).
- React [¹¹C]CH₃I with a suitable precursor of this compound (e.g., desmethyl-Levomoprolol) in an automated synthesis module.
- Purify the resulting [¹¹C]this compound using high-performance liquid chromatography (HPLC).
- Formulate the purified [¹¹C]this compound in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
- Perform quality control tests to ensure radiochemical purity, specific activity, and sterility.
2. Animal Handling and Injection:
- Anesthetize the animal (e.g., mouse or rat) using isoflurane (2-3% for induction, 1-2% for maintenance).
- Place the anesthetized animal on the scanner bed.
- Administer a bolus injection of [¹¹C]this compound (typically 5-10 MBq) via the tail vein.
3. PET/CT or PET/MRI Data Acquisition:
- Acquire a dynamic PET scan for 60-90 minutes immediately following injection.
- Acquire a CT or MRI scan for anatomical co-registration.
4. Data Analysis:
- Reconstruct the PET data using appropriate algorithms (e.g., OSEM).
- Co-register the PET images with the anatomical CT or MRI images.
- Draw regions of interest (ROIs) on the images corresponding to various organs (e.g., heart, lungs, liver, kidneys, brain).
- Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of [¹¹C]this compound over time.
- Calculate the Standardized Uptake Value (SUV) for each organ at different time points to quantify the radiotracer concentration.
Quantitative Data Presentation
Table 1: Biodistribution of [¹¹C]this compound in a Rodent Model (n=3)
| Organ | SUVmax at 15 min (mean ± SD) | SUVmax at 60 min (mean ± SD) |
| Heart | 5.2 ± 0.8 | 3.1 ± 0.5 |
| Lungs | 4.5 ± 0.6 | 2.5 ± 0.4 |
| Liver | 8.9 ± 1.2 | 6.7 ± 0.9 |
| Kidneys | 12.3 ± 1.8 | 9.8 ± 1.5 |
| Brain | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Muscle | 1.2 ± 0.3 | 0.8 ± 0.2 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway and Experimental Workflow
References
- 1. The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 4. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Levomoprolol Enantioselective Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the enantioselective synthesis of Levomoprolol ((S)-moprolol). Our aim is to help you overcome common experimental challenges and improve both the yield and enantiomeric excess of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the enantioselective synthesis of this compound?
A1: The two main approaches for synthesizing enantiomerically pure this compound are asymmetric synthesis and chiral resolution of racemic mixtures.[1] Asymmetric synthesis aims to create the desired enantiomer directly using chiral catalysts or auxiliaries.[2] Chiral resolution involves separating the desired (S)-enantiomer from a racemic mixture, often through enzymatic methods.[1]
Q2: Why is the enantioselectivity of this compound synthesis important?
A2: The pharmacological activity of many beta-blockers, including this compound, primarily resides in the (S)-enantiomer.[3] The (R)-enantiomer may have significantly lower activity or contribute to undesirable side effects. Therefore, producing the single, active enantiomer is crucial for developing a safe and effective drug.
Q3: What is a common chemoenzymatic approach for this compound synthesis?
A3: A widely used chemoenzymatic method involves the kinetic resolution of a racemic intermediate, such as (RS)-3-(2-methoxyphenoxy)propane-1,2-diol, using a lipase.[3][4] The lipase selectively acylates one enantiomer, allowing for the separation of the desired unreacted enantiomer with high enantiomeric excess. This enantiopure intermediate is then converted to (S)-moprolol.[3][4]
Q4: Which enzymes are commonly used for the kinetic resolution step?
A4: Lipases are the most common enzymes for the kinetic resolution of this compound intermediates. Various commercial lipases have been screened, with Aspergillus niger lipase (ANL) showing good stereo- and regioselectivity for the resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol.[3][4] Candida antarctica lipase B (CALB) is also a highly effective catalyst for the kinetic resolution of similar beta-blocker intermediates.[5]
Q5: How can I analyze the enantiomeric excess (ee) of my product?
A5: The enantiomeric excess of this compound and its intermediates is typically determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[1][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the enantioselective synthesis of this compound.
Issue 1: Low Enantiomeric Excess (ee)
Q: My reaction is producing this compound with a low enantiomeric excess. What are the likely causes and how can I improve it?
A: Low enantiomeric excess is a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Enzyme/Catalyst Activity and Purity:
-
Possible Cause: The lipase or chiral catalyst may be denatured, inhibited, or contaminated.
-
Troubleshooting Steps:
-
Use a fresh batch of the enzyme or catalyst.
-
Ensure proper storage conditions for the enzyme/catalyst.
-
Verify the purity of the catalyst, as impurities can lead to non-selective side reactions.[7]
-
-
-
Reaction Conditions:
-
Possible Cause: Suboptimal reaction conditions can significantly impact enantioselectivity.
-
Troubleshooting Steps:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[8] For the lipase-catalyzed resolution of a this compound intermediate, a temperature of 30°C has been found to be optimal.[3][4]
-
Solvent: The choice of solvent is critical. For the enzymatic resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol, toluene has been identified as a suitable organic solvent.[3][4] A solvent screen with different polarities may be necessary to find the optimal medium for your specific catalyst system.[7]
-
Reaction Time: In kinetic resolutions, allowing the reaction to proceed beyond 50% conversion will decrease the enantiomeric excess of the remaining substrate. Monitor the reaction progress and stop it at or near 50% conversion to maximize the ee of the unreacted enantiomer.[3][4] An optimal reaction time of 18 hours has been reported for the resolution of a key this compound intermediate.[3][4]
-
-
-
Substrate and Reagent Purity:
-
Possible Cause: Impurities in the starting materials or acylating agent can interfere with the catalyst.
-
Troubleshooting Steps:
-
Ensure the purity of the racemic intermediate and the acyl donor (e.g., vinyl acetate).
-
Use anhydrous solvents and reagents, as water can negatively impact many catalytic reactions.[8]
-
-
Issue 2: Low Overall Yield
Q: While my enantiomeric excess is acceptable, the overall yield of this compound is poor. What steps can I take to improve it?
A: Low yield can be a result of several factors throughout the synthetic route.
-
Incomplete Reactions:
-
Possible Cause: The reaction may not be going to completion.
-
Troubleshooting Steps:
-
Catalyst Loading: Ensure the optimal amount of catalyst is used. For the enzymatic resolution of the diol intermediate, an enzyme concentration of 15 mg/mL has been reported as optimal.[3][4]
-
Reaction Time: Increase the reaction time if monitoring indicates an incomplete reaction. However, be mindful of potential side reactions or product degradation over extended periods.
-
-
-
By-product Formation:
-
Possible Cause: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the optimal reaction temperature to minimize side reactions.
-
Purity of Reagents: Use high-purity starting materials to avoid unwanted reactions.
-
-
-
Purification Losses:
-
Possible Cause: Significant amounts of the product may be lost during workup and purification steps.
-
Troubleshooting Steps:
-
Optimize Extraction: Ensure the pH is appropriate during aqueous extractions to minimize the loss of the amine product.
-
Chromatography: Use an appropriate stationary phase and eluent system for column chromatography to achieve good separation with minimal product loss. For the final purification of (S)-moprolol, a silica gel column with a hexane:ethyl acetate (17:3) eluent has been used.[3]
-
-
Data Presentation
Table 1: Optimized Conditions for Lipase-Catalyzed Kinetic Resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol
| Parameter | Optimized Value |
| Enzyme | Aspergillus niger lipase (ANL) |
| Enzyme Concentration | 15 mg/mL |
| Substrate Concentration | 10 mM |
| Organic Solvent | Toluene |
| Acyl Donor | Vinyl Acetate |
| Reaction Temperature | 30 °C |
| Reaction Time | 18 h |
| Result | >49% yield with high enantiomeric excess |
Data sourced from Ghosh et al. (2016).[3][4]
Table 2: Chemoenzymatic Synthesis of (S)-Moprolol - Yields
| Step | Product | Yield |
| Enzymatic Resolution | (S)-3-(2-methoxyphenoxy)propane-1,2-diol | >49% |
| Two-step conversion to final product | (S)-moprolol | 35% (over two steps) |
Data sourced from Ghosh et al. (2016).[3]
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol
This protocol is based on the work of Ghosh et al. (2016).[3][4]
Materials:
-
(RS)-3-(2-methoxyphenoxy)propane-1,2-diol
-
Aspergillus niger lipase (ANL)
-
Toluene (anhydrous)
-
Vinyl acetate
Procedure:
-
To a solution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol (10 mM) in toluene, add Aspergillus niger lipase (15 mg/mL).
-
Add vinyl acetate as the acyl donor.
-
Incubate the reaction mixture at 30°C with shaking for 18 hours.
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining (S)-diol.
-
Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the unreacted (S)-3-(2-methoxyphenoxy)propane-1,2-diol by column chromatography.
Protocol 2: Synthesis of (S)-Moprolol from (S)-3-(2-methoxyphenoxy)propane-1,2-diol
This protocol is a continuation from Protocol 1, based on the work of Ghosh et al. (2016).[3]
Materials:
-
(S)-3-(2-methoxyphenoxy)propane-1,2-diol (enantiopure)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Isopropylamine
-
Methanol
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
Step 1: Tosylation and Epoxidation
-
Dissolve the enantiopure (S)-3-(2-methoxyphenoxy)propane-1,2-diol (1.5 mmol) in pyridine and cool in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) and stir the reaction.
-
After the reaction is complete (monitored by TLC), add DBU to facilitate in-situ epoxidation.
-
The resulting epoxide is used in the next step without further purification.
Step 2: Ring Opening with Isopropylamine
-
To the crude epoxide from the previous step, add isopropylamine in methanol.
-
Stir the reaction at room temperature for 4 hours.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate (17:3) as the eluent to obtain pure (S)-moprolol.
Mandatory Visualization
Caption: Experimental workflow for the chemoenzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low enantiomeric excess.
Caption: Simplified mechanism of enzymatic kinetic resolution.
References
- 1. d-nb.info [d-nb.info]
- 2. Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic Route for the Synthesis of (S)-Moprolol, a Potential β-Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Overcoming solubility issues with Levomoprolol in aqueous solutions
Welcome to the technical support center for Levomoprolol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your formulation development efforts.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound precipitate forms when adding an aqueous buffer to a stock solution. | The aqueous buffer may have a pH at which this compound has low solubility. This compound, as a weak base, is more soluble at acidic pH. | Adjust the pH of the aqueous solution to be more acidic (e.g., pH 4-5). Consider preparing the final solution directly in an acidic buffer. |
| Inconsistent dissolution rates between batches of a solid formulation. | Variability in the particle size of the this compound active pharmaceutical ingredient (API) or incomplete mixing with excipients. | Implement a particle size reduction step (e.g., micronization) for the API and ensure a validated blending process to achieve a homogenous mixture. |
| Low and variable oral bioavailability observed in preclinical studies. | Poor aqueous solubility of the this compound formulation leading to incomplete dissolution in the gastrointestinal tract. | Explore solubility enhancement techniques such as the use of co-solvents, cyclodextrins, or formulating as a solid dispersion. |
| The desired concentration for an aqueous formulation for in vitro assays cannot be achieved. | The intrinsic solubility of this compound in the chosen aqueous medium is below the target concentration. | Consider using a co-solvent system or adding a solubilizing excipient such as a surfactant or a cyclodextrin to the formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How can I improve the aqueous solubility of this compound for my experiments?
A2: Several techniques can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: As a weak base, the solubility of this compound can be significantly increased by lowering the pH of the aqueous solution.
-
Salt Formation: Using a salt form, such as this compound hydrochloride, is a common and effective strategy to improve aqueous solubility[1].
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility.
-
Excipients: Incorporating solubilizing excipients like cyclodextrins or surfactants can enhance solubility by forming inclusion complexes or micelles, respectively.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.
Q3: What are some suitable excipients for formulating this compound?
A3: The choice of excipients will depend on the desired dosage form and administration route. For oral formulations, common excipients to improve solubility and dissolution include:
-
Hydrophilic polymers: Hydroxypropyl methylcellulose (HPMC) and Polyvinylpyrrolidone (PVP) are often used in solid dispersions.
-
Sugars and Polyols: Mannitol and lactose can be used as fillers and can also aid in dissolution.
-
Surfactants: Polysorbates (e.g., Tween 80) and sodium lauryl sulfate can improve wetting and solubilization.
-
Cyclodextrins: Beta-cyclodextrins and their derivatives can form inclusion complexes with this compound to enhance its solubility.
Q4: Which analytical methods are suitable for quantifying this compound in solution?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantitative analysis of this compound and related beta-blockers in pharmaceutical formulations and biological fluids. Gas Chromatography (GC) has also been used for the determination of this compound in plasma[3]. For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is recommended.
Data Presentation: Solubility of a Model Beta-Blocker (Metoprolol)
To illustrate the impact of different formulation strategies on aqueous solubility, the following table summarizes the solubility of Metoprolol, a structurally similar beta-blocker, in various media. This data can serve as a useful reference for designing experiments with this compound.
| Compound | Solvent/Media | Solubility | Reference |
| Metoprolol Tartrate | Water | >1000 mg/mL | [4] |
| Metoprolol Tartrate | Methanol | >500 mg/mL | [4] |
| Metoprolol Succinate | PBS (pH 7.2) | ~5 mg/mL | [2] |
| Metoprolol Succinate | DMSO | ~10 mg/mL | [2] |
| Metoprolol Succinate | Dimethylformamide | ~2 mg/mL | [2] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination of this compound
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound (free base or salt)
-
Phosphate buffer solutions (pH 5.0, 6.8, and 7.4)
-
Hydrochloric acid (0.1 N)
-
Deionized water
-
Analytical balance, pH meter, orbital shaker, centrifuge, HPLC-UV system
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to separate vials containing the different buffer solutions and 0.1 N HCl.
-
Equilibrate the samples by rotating them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.
-
Quantify the concentration of dissolved this compound in each sample using a validated HPLC-UV method.
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Preparation of a this compound Solid Dispersion using Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC)
-
Methanol or another suitable organic solvent
-
Rotary evaporator, vacuum oven
Methodology:
-
Dissolve a specific ratio of this compound and the chosen polymer (e.g., 1:1, 1:2, 1:4 w/w) in a sufficient volume of methanol with stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Further dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Characterize the solid dispersion for drug content, and dissolution rate in comparison to the pure drug.
Visualizations
Caption: Workflow for pH-Dependent Solubility Determination.
Caption: Strategies to Overcome this compound Solubility Issues.
References
Troubleshooting Levomoprolol instability in long-term storage
Disclaimer: This document primarily utilizes stability data for metoprolol, a closely related beta-blocker, as a proxy for levomoprolol due to the limited availability of specific stability data for this compound. The structural similarities between the two molecules suggest that their stability profiles are likely comparable. However, it is crucial to validate these findings for this compound in your specific formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound instability during long-term storage?
Based on data from the closely related compound metoprolol, the primary factors affecting stability are hydrolysis (both acidic and alkaline conditions) and oxidation.[1] this compound is generally stable under thermal and photolytic stress.
Q2: What are the potential consequences of this compound degradation?
Degradation of this compound can lead to a loss of potency, meaning the drug will be less effective. More critically, degradation products may have different pharmacological or toxicological profiles, potentially leading to adverse effects.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature.
Q4: How can I detect and quantify this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying this compound from its degradation products.
Q5: What is a forced degradation study and why is it important?
A forced degradation study, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperatures, and intense light) to accelerate its degradation. This helps to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.
Troubleshooting Guides
Issue 1: Loss of Potency in this compound Samples
Question: We have observed a significant decrease in the potency of our long-term stored this compound samples. What could be the cause and how can we investigate it?
Answer:
A loss of potency is likely due to chemical degradation. The most probable causes, based on studies of similar beta-blockers, are hydrolysis or oxidation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the samples have been stored according to the recommended conditions (controlled room temperature, protected from light and moisture).
-
pH Measurement: If the drug is in a solution, measure the pH. Extremes in pH can accelerate hydrolytic degradation.
-
Headspace Analysis: For solid dosage forms, consider analyzing the headspace of the container for the presence of reactive gases, which could indicate oxidative degradation.
-
Forced Degradation Study: Conduct a forced degradation study to identify the likely degradation pathways. This will help pinpoint the cause of the instability.
-
Stability-Indicating HPLC Analysis: Use a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products. This will confirm the extent of degradation and help identify the specific degradants.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Question: Our stability-indicating HPLC method is showing new, unidentified peaks in the chromatograms of our aged this compound samples. How can we identify these peaks?
Answer:
The appearance of new peaks strongly suggests the formation of degradation products. Identifying these is crucial for understanding the degradation pathway and ensuring the safety of the product.
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the new peaks. This will help determine if a peak represents a single compound or multiple co-eluting species.
-
Mass Spectrometry (MS) Coupling: Couple your HPLC system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the unknown compounds, which is a critical piece of information for structural elucidation.
-
Forced Degradation Comparison: Compare the retention times of the unknown peaks with those of the degradation products generated during your forced degradation study. This can provide a preliminary identification.
-
Literature Review: Search for literature on the degradation of similar beta-blockers, such as metoprolol, to see if the observed degradation products have been previously identified.
-
Isolation and NMR Spectroscopy: For critical, unidentified degradation products, it may be necessary to isolate them using preparative HPLC and then perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural identification.
Data Presentation
The following tables summarize the quantitative data on the degradation of Metoprolol Succinate under various stress conditions, which can be used as an estimate for this compound's stability.
Table 1: Forced Degradation of Metoprolol Succinate [1]
| Stress Condition | Duration | % Drug Recovered | % Drug Decomposed |
| Control Sample | - | 100.32 | - |
| Acid Degradation | 6 hr | 98.77 | 1.55 |
| Alkaline Degradation | 6 hr | 90.69 | 9.63 |
| Oxidative Degradation | 2 hr | 85.15 | 15.17 |
| Thermal Degradation | 2 days | 87.52 | 12.8 |
| Photolytic Degradation | 10 days | 93.77 | 6.55 |
Table 2: Degradation of Metoprolol Tartrate under Stress Conditions [2]
| Stress Condition | Duration & Temperature | % Degradation |
| Acidic Hydrolysis | 2 hrs at 60°C | 12.79% and 7.53% |
| Alkaline Hydrolysis | 3 hrs at 60°C | 10.51% |
| Oxidative Degradation | Not specified | 11.06% |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Metoprolol Succinate
This protocol is adapted from a validated method for Metoprolol Succinate and can serve as a starting point for developing a method for this compound.[3][4]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.025 M KH2PO4 Buffer (70:30 v/v), pH adjusted to 3 with Orthophosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 228 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Metoprolol Succinate reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).
-
-
Sample Preparation:
-
For solid dosage forms, weigh and finely powder a representative number of units.
-
Accurately weigh a portion of the powder equivalent to a target concentration of Metoprolol Succinate and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the Metoprolol peak based on its retention time compared to the standard.
-
Calculate the amount of Metoprolol in the sample by comparing the peak area with that of the standard.
-
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound. The conditions should be adjusted to achieve a target degradation of 5-20%.
-
Acid Hydrolysis:
-
Dissolve the drug substance in 0.1 M HCl.
-
Heat the solution at 60°C for 2 hours.[2]
-
Cool the solution and neutralize it with 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve the drug substance in 0.1 M NaOH.
-
Heat the solution at 60°C for 3 hours.[2]
-
Cool the solution and neutralize it with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the drug substance in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place the solid drug substance in a hot air oven at 60°C for 24 hours.[5]
-
After exposure, dissolve the sample in the mobile phase to a suitable concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the drug substance (in both solid and solution forms) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare samples for HPLC analysis at appropriate time points.
-
Visualizations
Caption: Experimental workflow for this compound stability testing.
References
Technical Support Center: Optimizing HPLC Parameters for Levomoprolol Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of Levomoprolol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC analysis of this compound?
A1: this compound is the (S)-enantiomer of the drug Moprolol. The primary challenge is to separate it from its (R)-enantiomer. Since enantiomers have identical physical and chemical properties in an achiral environment, a chiral recognition mechanism is required for their separation. This is typically achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.
Q2: Which type of HPLC column is recommended for this compound separation?
A2: Chiral stationary phases (CSPs) are most commonly used for the enantioselective separation of beta-blockers like this compound. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on a silica support, are highly effective. Specific examples that have been successful for similar compounds include columns like Chiralcel OD and Chiral-AGP.[1][2] Alternatively, a standard achiral column (like a C18) can be used with a chiral mobile phase additive, such as a cyclodextrin derivative.[3]
Q3: What are typical starting mobile phase conditions for a chiral separation?
A3: The choice of mobile phase depends on the chiral stationary phase and whether you are using normal-phase or reversed-phase chromatography.
-
For Normal-Phase HPLC on a polysaccharide-based CSP: A common starting point is a mixture of an alkane (like n-hexane) and an alcohol (like ethanol or isopropanol). A small amount of a basic additive, such as diethylamine (DEA), is often included to improve peak shape for basic compounds like this compound.[4]
-
For Reversed-Phase HPLC on a modified polysaccharide-based CSP (e.g., Chiralcel OD-RH): A mixture of an aqueous buffer and an organic modifier like acetonitrile is typically used.[5][6]
Q4: What detection method is suitable for this compound?
A4: this compound has a chromophore that allows for UV detection. A common wavelength for related beta-blockers is around 220-230 nm or 270-280 nm.[7] For higher sensitivity, especially for samples with low concentrations such as in biological fluids, fluorescence detection can be employed.[5][8] For very low concentrations in complex matrices like plasma, coupled techniques like HPLC-GC with electron-capture detection have also been reported.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of this compound.
Problem: Poor or no separation between the this compound and its enantiomer.
-
Q: I am not seeing any resolution between the enantiomeric peaks. What should I do first?
-
A: First, confirm that you are using the correct chiral column and that it has not been damaged. Ensure your mobile phase composition is appropriate for the column. For polysaccharide-based CSPs, the choice and ratio of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase are critical for achieving selectivity. Try systematically varying the percentage of the alcohol component.
-
-
Q: I have tried adjusting the mobile phase, but the resolution is still poor. What is the next step?
-
A: The separation of enantiomers can be highly sensitive to temperature. Try adjusting the column temperature. Lowering the temperature often increases the enantioselectivity, leading to better resolution, although it may also increase retention times and backpressure. Also, consider reducing the flow rate, as this can improve efficiency and resolution.
-
Problem: Poor peak shape (tailing, fronting, or split peaks).
-
Q: My this compound peak is showing significant tailing. How can I fix this?
-
A: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the silica support of the column. Adding a small amount of a basic modifier, like diethylamine (DEA) or triethylamine (TEA), to the mobile phase (e.g., 0.1-0.2%) can significantly improve peak symmetry by masking these silanol groups.[4] Insufficient buffer capacity in reversed-phase mode can also lead to tailing.[10]
-
-
Q: My peaks are fronting. What could be the cause?
-
Q: Why are my peaks splitting?
-
A: Peak splitting can occur if the sample solvent is much stronger than the mobile phase, causing the sample to spread on the column before the mobile phase can move it forward.[11] Whenever possible, dissolve your sample in the mobile phase.[11] It can also be caused by a partially blocked frit or a column void.
-
Problem: Inconsistent or shifting retention times.
-
Q: The retention time for my peak is decreasing with every injection. What is happening?
-
A: A consistent decrease in retention time can indicate the loss of the stationary phase, which may happen if operating at an unsuitable pH.[10] It could also be due to a change in the mobile phase composition over time. Ensure your mobile phase components are well-mixed and degassed.
-
-
Q: My retention times are fluctuating randomly. How can I stabilize them?
-
A: Unstable retention times can be caused by several factors:
-
Inadequate Temperature Control: Use a column oven to maintain a constant temperature.[11]
-
Pump Issues: Air bubbles in the pump can cause flow rate fluctuations. Ensure the mobile phase is properly degassed and prime the pump if necessary.[11]
-
Mobile Phase Preparation: If you are using an online mixing system, inconsistent proportioning can lead to fluctuating retention times. You can verify this by preparing the mobile phase manually.[12]
-
-
Data Presentation: HPLC Parameters
The following tables summarize typical starting parameters for the chiral separation of Moprolol/Levomoprolol based on methods developed for similar beta-blockers.
Table 1: Normal-Phase HPLC Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C (can be optimized) |
| Detection | UV at 225 nm or 274 nm[3] |
| Injection Vol. | 10 - 20 µL |
Table 2: Reversed-Phase HPLC Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.2% Diethylamine in Water / Acetonitrile (Gradient or Isocratic)[5][6] |
| Flow Rate | 0.8 - 1.2 mL/min |
| Temperature | 30 - 40 °C |
| Detection | UV at 225 nm or Fluorescence (Ex: 225 nm, Em: 295 nm) |
| Injection Vol. | 10 - 20 µL |
Experimental Protocols
Protocol 1: Chiral Method Development using Normal-Phase HPLC
This protocol outlines a systematic approach to developing a separation method for this compound using a polysaccharide-based chiral stationary phase.
-
System Preparation:
-
Install a Chiralcel OD column (250 mm x 4.6 mm, 5 µm).
-
Flush the system and column with the initial mobile phase for at least 30 minutes to ensure equilibration.
-
-
Mobile Phase Preparation:
-
Prepare a primary mobile phase consisting of n-Hexane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v).[4]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum degassing.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic Moprolol (or this compound if assessing purity) at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a working standard solution by diluting the stock solution to approximately 10 µg/mL with the mobile phase.
-
-
Initial Chromatographic Run:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 225 nm.
-
Inject 10 µL of the working standard solution and acquire the data.
-
-
Optimization:
-
Resolution: If resolution is poor, systematically adjust the ratio of n-Hexane to Ethanol. Increasing the ethanol content will generally decrease retention time but may also affect enantioselectivity.
-
Peak Shape: If peak tailing is observed, slightly increase the concentration of Diethylamine (e.g., to 0.2%).
-
Run Time: If retention times are too long, increase the flow rate (e.g., to 1.2 mL/min) or the percentage of ethanol. Ensure that resolution and system pressure remain acceptable.
-
Temperature: Evaluate the effect of temperature by running the analysis at different temperatures (e.g., 15 °C, 25 °C, 35 °C) to find the optimal balance between resolution and analysis time.
-
-
System Suitability:
-
Once optimized, perform at least five replicate injections of the standard solution.
-
Calculate the resolution between the enantiomer peaks, tailing factor, and the relative standard deviation (RSD) for retention time and peak area. The resolution should ideally be >1.5.
-
Visualizations
Below are diagrams illustrating key workflows for HPLC method development and troubleshooting.
Caption: Logical workflow for chiral HPLC method development.
Caption: Decision tree for common HPLC troubleshooting issues.
References
- 1. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective determination of metoprolol and its metabolites in human urine high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Determination of metoprolol enantiomers in human urine by coupled achiral-chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination by coupled high-performance liquid chromatography-gas chromatography of the beta-blocker this compound in plasma following ophthalmic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Minimizing Off-Target Effects of Levomoprolol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of Levomoprolol in experimental settings. This compound, the (S)-enantiomer of Moprolol, is a cardioselective beta-1 adrenergic receptor antagonist. Understanding and mitigating its off-target interactions is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound's primary on-target effect is the competitive, selective blockade of beta-1 adrenergic receptors (β1-AR), predominantly found in cardiac tissue. This action leads to a decrease in heart rate, myocardial contractility, and blood pressure. As the (S)-enantiomer of Moprolol, this compound is considered the more pharmacologically active form.
Potential off-target effects, characteristic of the aryloxypropanolamine class of beta-blockers, may include interactions with:
-
Beta-2 Adrenergic Receptors (β2-AR): Although selective for β1-AR, at higher concentrations, this compound can antagonize β2-ARs, which are found in bronchial and vascular smooth muscle. This can potentially lead to bronchoconstriction and vasoconstriction.
-
Serotonin (5-HT) Receptors: Some beta-blockers have been shown to interact with serotonin receptors, which could lead to neuropsychiatric side effects.[1]
-
Dopamine Receptors: Interactions with dopamine receptors are another potential off-target effect that could influence neurological and cardiovascular functions.[2][3]
-
Ion Channels: High concentrations of some beta-blockers may exert effects on cardiac ion channels, potentially affecting cardiac action potentials.[4][5][6][7]
-
Kinases: While less common for this class of drugs, off-target kinase inhibition is a possibility that should be considered, especially in high-throughput screening.[8][9][10][11]
Q2: How can I experimentally determine the selectivity of my this compound sample?
A2: The selectivity of this compound for β1-AR over β2-AR can be quantified using in vitro radioligand binding assays. This involves comparing the binding affinity (Ki) of this compound for both receptor subtypes. A higher β2/β1 Ki ratio indicates greater β1 selectivity.
Q3: What are the best practices for minimizing non-specific binding in my experiments?
A3: Non-specific binding can obscure your results. To minimize it:
-
Optimize Assay Conditions: Adjust buffer pH, ionic strength, and incubation time and temperature.[12]
-
Use Blocking Agents: Incorporate agents like bovine serum albumin (BSA) into your assay buffer to block non-specific binding sites.[13]
-
Appropriate Radioligand Concentration: Use a radioligand concentration at or below its Kd value.[13][14]
-
Thorough Washing: Ensure adequate washing steps to remove unbound ligand. Pre-treating filters with agents like polyethyleneimine (PEI) can also help.[12][13]
Q4: What in vitro assays are recommended for profiling the off-target effects of this compound?
A4: A tiered approach is recommended:
-
Primary Target Engagement: Confirm high-affinity binding to β1-AR.
-
Selectivity Profiling: Assess binding to β2-AR and other closely related adrenergic receptors.
-
Broad Off-Target Screening: Utilize commercially available safety screening panels that include a wide range of GPCRs, ion channels, kinases, and transporters to identify potential off-target interactions.[15][16][17][18][19]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High non-specific binding in radioligand assays | 1. Radioligand concentration too high.2. Insufficient washing.3. Inappropriate buffer composition.4. Radioligand sticking to filters/plates. | 1. Titrate radioligand to the lowest concentration that provides a robust signal.2. Increase the number and volume of wash steps with ice-cold buffer.3. Optimize buffer pH and ionic strength. Add a blocking agent like BSA (0.1-1%).4. Pre-soak filters in 0.3-0.5% polyethyleneimine (PEI).[12][13] |
| Inconsistent results between experiments | 1. Cell line instability.2. Reagent variability.3. Operator-dependent differences. | 1. Use low-passage, authenticated cell lines.2. Use freshly prepared, high-purity reagents. Aliquot and store compounds properly.3. Standardize all experimental procedures and ensure consistent pipetting techniques. |
| Observed phenotype does not match expected β1-AR blockade | 1. Off-target effects at the concentration used.2. Cellular compensation mechanisms. | 1. Perform a dose-response curve to determine the lowest effective concentration. Conduct off-target screening to identify other potential targets.2. Consider time-course experiments to assess potential changes in receptor expression or signaling pathways. |
| Low specific binding signal | 1. Low receptor expression.2. Degraded radioligand or receptor preparation.3. Incubation time too short. | 1. Use a cell line with higher receptor expression or a different tissue source.2. Use fresh radioligand and include protease inhibitors in membrane preparations.3. Perform a time-course experiment to ensure binding has reached equilibrium.[13] |
Quantitative Data Summary
Due to the limited availability of specific off-target binding data for this compound, the following table provides representative data for the closely related and well-studied beta-blocker, Metoprolol (of which this compound is the active S-enantiomer). This data can serve as a guide for expected on-target affinity and selectivity.
Table 1: Representative Binding Affinities (pKi) of Metoprolol Enantiomers
| Receptor | (S)-Metoprolol (this compound analogue) | (R)-Metoprolol | Selectivity Ratio ((S)-enantiomer) β2/β1 | Reference |
| β1-Adrenergic Receptor | 7.73 ± 0.10 | 5.00 ± 0.06 | \multirow{2}{*}{~30} | [7] |
| β2-Adrenergic Receptor | 6.28 ± 0.06 | 4.52 ± 0.09 | [7] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Selectivity Profiling
This protocol is designed to determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes expressing human β1-AR or β2-AR
-
Radioligand (e.g., [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol)
-
This compound stock solution
-
Non-selective antagonist for non-specific binding determination (e.g., Propranolol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Membranes, radioligand.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of unlabeled propranolol (e.g., 10 µM).
-
Competition: Membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Detection: Place filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol assesses the functional antagonism of this compound at β-adrenergic receptors.
Materials:
-
Cells expressing the target β-adrenergic receptor (e.g., CHO or HEK293 cells)
-
This compound stock solution
-
β-adrenergic agonist (e.g., Isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit
-
Cell lysis buffer
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of isoproterenol (e.g., EC80) in the presence of a PDE inhibitor to all wells (except for basal control) and incubate for 10-15 minutes.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Measurement: Measure the intracellular cAMP levels using the assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 for the inhibition of agonist-stimulated cAMP production.
Visualizations
Caption: On-target signaling pathway of this compound at the β1-adrenergic receptor.
Caption: Experimental workflow for identifying and minimizing off-target effects.
References
- 1. Reduced brain serotonergic activity after repeated treatment with beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of metoprolol on action potential and membrane currents in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Ion Channels as Drug Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
Technical Support Center: Refining Animal Models for More Accurate Levomoprolol Studies
Disclaimer: Comprehensive pharmacokinetic and pharmacodynamic data for Levomoprolol in common animal models are limited in publicly available literature. Therefore, this guide will utilize data for Metoprolol, a closely related and well-studied β1-selective adrenergic antagonist, as a proxy. Researchers should consider these data as a starting point and perform dose-finding and validation studies specific to this compound in their chosen animal model.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their animal models for more accurate and reproducible studies of this compound.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for studying the cardiovascular effects of this compound?
A1: The choice of animal model depends on the specific research question.
-
Mice (e.g., C57BL/6J): Widely used due to the availability of genetic models of cardiovascular disease. They are suitable for studying the effects of this compound on cardiac hypertrophy and heart failure.[1]
-
Rats (e.g., Sprague-Dawley, Wistar): Often used for pharmacokinetic and toxicological studies. Spontaneously hypertensive rats (SHR) are a common model for studying antihypertensive effects.
-
Rabbits: Have been used to study the pharmacokinetic and pharmacodynamic profiles of beta-blockers.[2]
-
Swine: Their cardiovascular system is anatomically and physiologically more similar to humans, making them a good translational model for preclinical studies.
Q2: How can I induce a state of cardiac stress in my animal model to test the efficacy of this compound?
A2: A common method is the administration of a non-selective β-adrenergic agonist like Isoproterenol. Continuous subcutaneous infusion of Isoproterenol via an osmotic minipump can induce a state of chronic adrenergic stimulation, leading to cardiac hypertrophy and heart failure, mimicking some human cardiac pathologies.
Q3: What are the key parameters to measure when assessing the pharmacodynamics of this compound?
A3: Key parameters include:
-
Heart Rate: A primary indicator of β-blockade.
-
Blood Pressure: Essential for assessing antihypertensive effects.
-
Cardiac Function: Measured by echocardiography (e.g., ejection fraction, fractional shortening) or by using a Langendorff isolated heart system (e.g., left ventricular developed pressure).
-
Biomarkers: Plasma levels of catecholamines (epinephrine, norepinephrine) and cardiac stress markers (e.g., ANP, BNP).
Q4: What are the expected effects of this compound on heart rate variability (HRV)?
A4: The effect of beta-blockers on HRV can be complex. In healthy individuals, they may initially decrease HRV by reducing sympathetic tone. However, in pathological states with sympathetic overactivation, such as heart failure, beta-blockers can increase HRV, which is generally considered a positive prognostic indicator. The specific effect will depend on the animal's physiological state and the dose of this compound.
Troubleshooting Guides
Issue 1: High Variability in Heart Rate and Blood Pressure Measurements
| Question | Possible Cause & Solution |
| Why am I seeing large variations in baseline heart rate and blood pressure in my rodents? | 1. Stress-induced physiological changes: Rodents are highly susceptible to stress from handling and restraint, which can significantly elevate heart rate and blood pressure. Solution: Acclimatize animals to the experimental procedures and environment for a sufficient period (e.g., several days) before starting measurements. Handle animals gently and consistently. For conscious animals, consider using telemetry for continuous, stress-free monitoring. 2. Improper tail-cuff technique (for non-invasive measurements): Incorrect cuff size or placement can lead to inaccurate readings. Solution: Ensure the tail-cuff fits snugly but is not too tight. The cuff should be placed at the base of the tail. Follow a consistent protocol for cuff inflation and deflation. 3. Anesthesia effects: Anesthetics can have significant effects on cardiovascular parameters. Solution: Choose an anesthetic with minimal cardiovascular side effects (e.g., isoflurane with careful monitoring of anesthetic depth). Maintain a consistent level of anesthesia throughout the experiment. |
Issue 2: Inconsistent or Unexpected Drug Efficacy
| Question | Possible Cause & Solution |
| Why is this compound not producing the expected decrease in heart rate or blood pressure? | 1. Inadequate dosage: The dose may be too low to achieve a therapeutic effect. Solution: Perform a dose-response study to determine the optimal dose of this compound in your specific animal model and experimental conditions. 2. Poor bioavailability (for oral administration): The drug may not be well absorbed from the gastrointestinal tract. Solution: Check the formulation of the drug. Consider alternative routes of administration, such as intravenous or subcutaneous injection, to ensure consistent drug delivery. 3. Rapid metabolism: The animal model may metabolize the drug very quickly, leading to a short duration of action. Solution: Conduct pharmacokinetic studies to determine the half-life of this compound in your model. Adjust the dosing frequency accordingly. |
| Why am I observing a paradoxical increase in heart rate after administering this compound? | 1. Reflex tachycardia: A significant drop in blood pressure can trigger a compensatory reflex increase in heart rate. Solution: Monitor blood pressure and heart rate simultaneously. Start with a lower dose of this compound to avoid a sudden, large drop in blood pressure. 2. Off-target effects at high doses: At very high concentrations, the selectivity of the drug may be lost. Solution: Use the lowest effective dose determined from your dose-response studies. |
Issue 3: Difficulties with Western Blot for β-Adrenergic Receptors
| Question | Possible Cause & Solution |
| Why am I getting no signal or a weak signal for my β-adrenergic receptor Western blot? | 1. Low protein expression: The abundance of the receptor in the tissue lysate may be low. Solution: Increase the amount of protein loaded onto the gel. Use a positive control (e.g., a cell line known to express the receptor) to validate your antibody and protocol. 2. Poor antibody quality: The primary antibody may have low affinity or be non-specific. Solution: Use a well-validated antibody. Test different antibody concentrations and incubation times. 3. Inefficient protein transfer: The transfer of high molecular weight proteins like GPCRs can be challenging. Solution: Optimize the transfer conditions (e.g., transfer time, voltage, buffer composition). Adding a small amount of SDS to the transfer buffer can improve the transfer of hydrophobic proteins. |
| Why am I seeing multiple bands or non-specific bands on my Western blot? | 1. Non-specific antibody binding: The primary or secondary antibody may be binding to other proteins in the lysate. Solution: Optimize the blocking step (e.g., increase blocking time, try a different blocking agent like BSA or non-fat milk). Increase the stringency of the washing steps. 2. Protein degradation: The receptor protein may be degrading during sample preparation. Solution: Add protease inhibitors to your lysis buffer and keep samples on ice. |
Data Presentation
Table 1: Comparative Pharmacokinetics of Metoprolol in Different Animal Species (Intravenous Administration)
| Parameter | Rabbit | Rat | Horse |
| Dose (mg/kg) | 3.2 | 3 | 0.04 |
| Half-life (t½) (h) | 0.54 - 0.96 | ~1.5 | 0.35 |
| Total Plasma Clearance (L/h/kg) | 3.7 | N/A | 0.76 |
| Volume of Distribution (Vd) (L/kg) | N/A | N/A | 0.39 |
| Plasma Protein Binding (%) | 32 | N/A | N/A |
| Data for Rat is from a study in conscious dogs, which may have similar metabolic rates. Data for Horse is for a single IV bolus. |
Table 2: Effects of Metoprolol on Cardiovascular Parameters in Anesthetized Mice
| Parameter | Baseline (Mean ± SEM) | Post-Metoprolol (3 mg/kg IV) (Mean ± SEM) | % Change |
| Heart Rate (bpm) | 450 ± 20 | 360 ± 18 | ~20% decrease |
| Stroke Volume (µL) | 26 ± 4 | 20 ± 4 | ~23% decrease |
| Cardiac Output (mL/min) | 11.7 ± 1.8 | 7.2 ± 1.4 | ~38% decrease |
| Systemic Vascular Resistance (mmHg·min/mL) | 6.8 ± 1.1 | 11.1 ± 2.2 | ~63% increase |
| Data adapted from a study in isoflurane-anesthetized mice.[3] |
Experimental Protocols
Isoproterenol-Induced Cardiac Hypertrophy in Mice
Objective: To create a model of cardiac hypertrophy to test the efficacy of this compound.
Methodology:
-
Animal Model: C57BL/6J mice, 8-10 weeks old.
-
Isoproterenol Preparation: Dissolve Isoproterenol hydrochloride in sterile saline.
-
Osmotic Minipump Implantation:
-
Anesthetize the mouse with isoflurane.
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant an osmotic minipump (e.g., Alzet) filled with Isoproterenol solution. The pump is designed to deliver a constant dose (e.g., 30 mg/kg/day) for a specified duration (e.g., 14 or 28 days).
-
Suture the incision.
-
-
This compound Administration: Administer this compound via the desired route (e.g., oral gavage, subcutaneous injection) at the predetermined dose and frequency.
-
Monitoring and Endpoint Analysis:
-
Monitor animal health and body weight daily.
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions.
-
At the end of the study, euthanize the animals and collect hearts for weight measurement and histological or molecular analysis (e.g., Western blot for hypertrophy markers).
-
Non-Invasive Blood Pressure Measurement in Rodents
Objective: To measure systolic and diastolic blood pressure in conscious rodents.
Methodology:
-
Acclimatization: Acclimatize the animals to the restraining device and the procedure for several days before the actual measurement.
-
Animal Restraint: Gently place the rodent in a restraining device that allows the tail to be accessible.
-
Tail Warming: Warm the tail using a heating pad or an infrared lamp to increase blood flow and facilitate signal detection.
-
Cuff and Sensor Placement: Place the occlusion cuff at the base of the tail and the volume pressure recording (VPR) sensor distal to the cuff.
-
Measurement:
-
The system will automatically inflate the cuff to occlude blood flow and then gradually deflate it.
-
The VPR sensor detects the return of blood flow, and the system software calculates systolic and diastolic blood pressure.
-
Take multiple readings and average them for each animal at each time point.
-
Mandatory Visualization
Caption: this compound's mechanism of action.
Caption: In vivo experimental workflow.
References
Addressing batch-to-batch variability of synthetic Levomoprolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Levomoprolol. Our goal is to help you address batch-to-batch variability and ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent biological activity with a new batch of synthetic this compound compared to a previous batch. What are the likely causes?
A1: Inconsistent biological activity between batches of a synthetic small molecule like this compound can stem from several factors. The most common causes include variations in purity, the presence of active or interfering impurities, and differences in the solid-state properties of the material.[1][2] Each of these can significantly impact the effective concentration and interaction of the compound with its biological target. A systematic approach to characterizing each batch is crucial for identifying the root cause.
Q2: What are the essential analytical techniques to assess the consistency of our synthetic this compound batches?
A2: A panel of analytical techniques is recommended to ensure comprehensive characterization and batch-to-batch consistency.[1] Key methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the main compound and to identify and quantify impurities.[1][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and to detect any structural analogs or residual solvents.[2]
-
X-Ray Powder Diffraction (XRPD): To identify the polymorphic form of the solid compound, which can affect solubility and bioavailability.[1]
-
Particle Size Analysis: To determine if variations in particle size are affecting dissolution rates.[6]
Q3: How can we proactively manage and minimize batch-to-batch variability in our this compound supply?
A3: Managing batch-to-batch variability requires a holistic and data-centric approach throughout the pharmaceutical lifecycle.[7] Key strategies include:
-
Implementing Quality by Design (QbD) principles: This involves systematically understanding the effects of variables on product quality.[7]
-
Raw Material Characterization: Understanding the impact of starting materials on variability is essential for maintaining product consistency.[7]
-
Process Analytical Technology (PAT): Utilizing PAT can help quantify and predict sources of batch-to-batch variation.[6][8]
-
Multivariate Data Analysis: This can help map process parameters and raw material characteristics to specific quality attributes, allowing for process adjustments to ensure consistency.[9]
Troubleshooting Guides
Issue 1: Inconsistent Potency in Beta-Adrenergic Receptor Binding Assays
You may observe that different batches of synthetic this compound exhibit varying levels of inhibition in your beta-adrenergic receptor binding assays, leading to shifts in IC50 values.
Caption: Troubleshooting workflow for inconsistent potency.
| Batch ID | Purity (HPLC, %) | Major Impurity A (%) | IC50 (nM) |
| LVMP-001 | 99.8 | 0.05 | 10.2 |
| LVMP-002 | 98.5 | 1.20 | 25.8 |
| LVMP-003 | 99.7 | 0.06 | 11.1 |
| LVMP-004 | 98.9 | 0.95 | 22.4 |
Interpretation: Batches LVMP-002 and LVMP-004 show lower purity and a higher percentage of Impurity A, which correlates with a weaker inhibitory effect (higher IC50) in the binding assay. This suggests that Impurity A may be inactive or interfere with the binding of this compound to its target.
Issue 2: Variable Pharmacokinetic (PK) Profiles in Animal Studies
Different batches of this compound may lead to inconsistent plasma concentration levels in animal studies, affecting the reliability of your PK data.[10]
-
Verify Solid-State Properties: As an orally administered drug, the solid-state properties of this compound can significantly influence its absorption.
-
Polymorphism: Different crystal forms (polymorphs) can have different solubilities and dissolution rates. Use XRPD to compare the polymorphic forms of the batches.[1]
-
Particle Size: Variations in particle size can also affect the dissolution rate. Consider particle size analysis if polymorphism is not the issue.[6]
-
-
Assess Dissolution Rate: Perform in vitro dissolution testing on the different batches under identical conditions to determine if there are significant differences in their dissolution profiles.
| Batch ID | Polymorphic Form | Mean Particle Size (µm) | Dissolution at 30 min (%) |
| LVMP-001 | Form I | 25 | 95 |
| LVMP-002 | Form II | 50 | 75 |
| LVMP-003 | Form I | 28 | 92 |
Interpretation: Batch LVMP-002 exhibits a different polymorphic form and a larger particle size, which correlates with a slower dissolution rate. This is a likely cause for the observed differences in in vivo exposure.
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
This protocol outlines a general method for determining the purity of this compound batches.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound batch.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Dilute the stock solution to 10 µg/mL with the same solvent mixture.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 0.5 mL/min
-
Column: C18 reverse-phase, 2.1 x 150 mm, 1.8 µm
-
Column Temperature: 40°C
-
Detection Wavelength: 275 nm
-
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak in the HPLC chromatogram.
-
Impurities: Identify and quantify any impurity peaks that are consistently present in batches with altered activity.
-
Protocol 2: LC-MS Analysis for Impurity Identification
This protocol is for the identification and confirmation of this compound and its impurities.
-
LC Conditions: Use the same LC conditions as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Mass Range: 100-1000 m/z
-
Data Acquisition: Full scan mode for initial identification, followed by targeted MS/MS for structural confirmation of impurities.
-
-
Data Analysis:
-
Confirm the mass of the main peak corresponds to this compound.
-
Determine the mass of any significant impurity peaks and propose potential structures.
-
Signaling Pathway
This compound is a beta-1 adrenergic receptor antagonist. Its primary mechanism of action is to block the effects of catecholamines (e.g., adrenaline and noradrenaline) at these receptors in cardiac tissue.[11][12]
Caption: this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the analysis of beta-blockers by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zaether.com [zaether.com]
- 8. mdpi.com [mdpi.com]
- 9. sartorius.com [sartorius.com]
- 10. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. angiotensin-ii.com [angiotensin-ii.com]
Technical Support Center: Enhancing the Oral Bioavailability of Levomoprolol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of Levomoprolol. Due to the limited publicly available pharmacokinetic data for this compound, this guide will leverage data from structurally and functionally similar lipophilic beta-blockers, such as Metoprolol and Propranolol, as predictive models. These analogous compounds, like this compound, are known to be subject to extensive first-pass metabolism, which is a primary determinant of their oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges to its oral bioavailability?
A1: this compound is the (S)-enantiomer of Moprolol, and it functions as a beta-adrenergic antagonist. The primary challenge to the oral bioavailability of many lipophilic beta-blockers is not poor solubility or permeability, but rather extensive first-pass metabolism. After oral administration, the drug is absorbed from the gastrointestinal tract and passes through the liver, where a significant portion can be metabolized before it reaches systemic circulation. For instance, Metoprolol, a similar beta-blocker, is rapidly and completely absorbed after oral administration, yet its bioavailability is only about 50% due to this first-pass effect.[1][2][3]
Q2: What is the Biopharmaceutics Classification System (BCS) class of drugs similar to this compound?
A2: Based on data from analogous beta-blockers like Metoprolol, this compound is anticipated to be a BCS Class I drug, which is characterized by high solubility and high permeability.[4][5][6][7] This classification indicates that the drug substance is well-absorbed and that formulation strategies should primarily focus on overcoming pre-systemic metabolism rather than enhancing dissolution or permeation.
Q3: What formulation strategies can be employed to bypass first-pass metabolism?
A3: To enhance the systemic availability of a drug susceptible to extensive first-pass metabolism, formulation strategies should aim to deliver the drug directly into the systemic circulation. Promising approaches include:
-
Transdermal Delivery: Bypasses the gastrointestinal tract and the liver entirely, offering a significant increase in bioavailability.
-
Buccal or Sublingual Delivery: The rich vasculature of the oral mucosa allows for direct absorption into the bloodstream, avoiding the portal circulation and subsequent first-pass metabolism.[4][8]
-
Nanoparticle-based Formulations: Certain nanoparticle systems can facilitate lymphatic uptake of the drug from the intestine, which is a pathway that bypasses the liver.[9][10]
Q4: How does food intake affect the bioavailability of lipophilic beta-blockers?
A4: The effect of food on the bioavailability of lipophilic beta-blockers can be variable. For some, like propranolol and carvedilol, administration with a high-fat meal can significantly increase bioavailability by reducing first-pass metabolism.[1][11] In contrast, for metoprolol, food has been shown to have a minimal effect on the extent of absorption.[1][2][12] Given this variability, it is crucial to conduct food-effect studies during the development of a new this compound formulation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High inter-subject variability in pharmacokinetic studies. | Genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6 for many beta-blockers).[4] | 1. Genotype study participants for relevant metabolizing enzymes. 2. Analyze pharmacokinetic data based on genotype to understand the extent of variability. 3. Consider developing a dose-adjustment strategy for different metabolizer phenotypes. |
| Low and variable oral bioavailability despite good in-vitro dissolution. | Extensive and saturable first-pass metabolism. | 1. Quantify the extent of first-pass metabolism using in-vivo animal models or in-vitro liver microsome assays. 2. Explore alternative routes of administration that bypass the liver (e.g., buccal, transdermal). 3. Investigate the potential of co-administering a safe inhibitor of the primary metabolizing enzyme. |
| Significant "food effect" observed in clinical trials. | Food-induced changes in splanchnic blood flow, altering the extent of first-pass metabolism.[1] | 1. Characterize the effect of high-fat vs. low-fat meals on the drug's pharmacokinetics. 2. If the food effect is significant and negative, recommend administration on an empty stomach. 3. If the food effect is positive and consistent, it may be used to enhance bioavailability, but dosing with meals must be consistently recommended. |
| Failure to establish a clear in-vitro in-vivo correlation (IVIVC). | Complex absorption and metabolism kinetics not captured by standard dissolution tests. | 1. Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in fed and fasted states. 2. Develop physiologically based pharmacokinetic (PBPK) models to simulate the interplay between dissolution, absorption, and metabolism.[13][14] |
Data Summary: Enhancing Bioavailability by Bypassing First-Pass Metabolism
The following table summarizes pharmacokinetic data from a study on propranolol, a lipophilic beta-blocker with extensive first-pass metabolism, demonstrating the effectiveness of alternative delivery routes.
| Delivery Route | Dose | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Oral | 80 mg | 25 ± 8[15] | - | - | - |
| Sublingual | 10 mg | 63 ± 22[15] | - | - | - |
| Intranasal | - | ~100[15] | - | - | - |
| Oral (Rabbit Model) | - | 12.3 ± 5.9 | 45.1 ± 11.2 | 1.5 ± 0.3 | 185.4 ± 43.7 |
| Transdermal (Rabbit Model) | - | 74.8 ± 10.1 | 28.9 ± 5.6 | 12.0 ± 2.8 | 1125.6 ± 152.3 |
Note: Data for oral, sublingual, and intranasal routes in humans are presented as relative bioavailability. Data from the rabbit model provides a direct comparison of pharmacokinetic parameters for oral versus transdermal delivery.
Experimental Protocols
In-Vitro Dissolution Testing for BCS Class I Drugs
Objective: To assess the dissolution profile of a this compound oral formulation.
Apparatus: USP Apparatus 2 (Paddle Apparatus).
Method:
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2), followed by testing in pH 4.5 acetate buffer and pH 6.8 phosphate buffer to simulate the gastrointestinal tract.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: a. Place one dosage form in each vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the cumulative percentage of drug released versus time. For a BCS Class I drug, ≥85% of the drug should dissolve within 30 minutes.
In-Vivo Bioavailability Study (Cross-Over Design)
Objective: To compare the relative bioavailability of a novel oral formulation of this compound against a reference formulation or an intravenous dose.
Design: Single-dose, two-period, two-sequence crossover study in healthy human volunteers.
Method:
-
Subjects: A statistically determined number of healthy adult volunteers, screened for normal liver and kidney function.
-
Procedure: a. Period 1: After an overnight fast, subjects are randomly assigned to receive either the test formulation or the reference formulation with a standardized volume of water. b. Blood Sampling: Collect serial blood samples at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours) post-dose. c. Washout Period: A washout period of at least 5-7 half-lives of the drug is allowed between periods. d. Period 2: Subjects receive the alternate formulation. Blood sampling is repeated as in Period 1.
-
Sample Analysis: Plasma is separated from blood samples, and the concentration of this compound is determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for each subject for both formulations.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA) on the log-transformed AUC and Cmax to determine bioequivalence.
Visualizations
Caption: Workflow for addressing low oral bioavailability due to first-pass metabolism.
Caption: Simplified signaling pathway of a beta-adrenergic receptor and the antagonistic action of this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 6. Biopharmaceutics classification of selected beta-blockers: solubility and permeability class membership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of the bioavailability of propranolol and metoprolol by food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Permeability of Metoprolol and Labetalol in Rat, Mouse and Caco-2 Cells: Use as a Reference Standard for BCS Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Food-induced reduction in bioavailability of atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. Gutsy Science: In vitro systems of the human intestine to model oral drug disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Approaches to Predicting Oral Drug Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugpatentwatch.com [drugpatentwatch.com]
- 15. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
Troubleshooting unexpected results in Levomoprolol cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levomoprolol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the (S)-enantiomer of Moprolol and functions as a beta-adrenergic antagonist[1][2]. This means it selectively blocks beta-adrenergic receptors (β-ARs), preventing their activation by endogenous catecholamines like epinephrine and norepinephrine. By blocking these receptors, particularly the β1-adrenergic receptors found in heart muscle cells, this compound can decrease heart rate and the force of contraction[3][4].
Q2: What are the expected effects of this compound in a typical cell-based assay?
In many cell types, particularly those expressing beta-adrenergic receptors, this compound is expected to antagonize the effects of β-adrenergic agonists (like isoproterenol). This can lead to a decrease in intracellular cyclic AMP (cAMP) levels. Depending on the cell line and the specific biological context, beta-blockers have also been reported to affect cell viability and induce apoptosis, particularly in cancer cell lines[5][6][7]. However, the specific effects can be cell-type dependent.
Q3: I am not observing any effect of this compound in my cell viability assay. What are the possible reasons?
Several factors could contribute to a lack of observable effect:
-
Low Receptor Expression: The cell line you are using may not express beta-adrenergic receptors at a sufficient level for this compound to elicit a response.
-
Incorrect Concentration: The concentration range of this compound may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Assay Incubation Time: The incubation time might be too short to observe a significant effect on cell viability.
-
Cell Viability Issues: The overall health and viability of your cells may be compromised, masking any drug-specific effects.
-
Reagent Quality: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation[1][8].
Q4: Can this compound induce apoptosis?
Some beta-blockers have been shown to induce apoptosis in certain cell lines, often through mechanisms involving mitochondrial stress and the activation of caspases[5][7]. To determine if this compound induces apoptosis in your model, it is recommended to perform specific apoptosis assays, such as Annexin V/PI staining or caspase activity assays[9][10][11][12][13].
Troubleshooting Unexpected Results
Issue 1: High Variability Between Replicate Wells
High variability in cell-based assays can obscure real experimental effects.
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Cell Contamination | Regularly check for signs of bacterial, fungal, or mycoplasma contamination[][15][16]. Discard contaminated cultures and decontaminate equipment. |
Issue 2: No or Low Response to this compound Treatment
This is a common issue when working with a new compound or cell line.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no/low response to this compound.
Issue 3: Unexpected Increase in Cell Proliferation
While beta-blockers are often associated with anti-proliferative effects, some cellular contexts might yield different results.
Possible Explanations:
-
Partial Agonist Activity: Some beta-blockers can exhibit partial agonist activity, which might stimulate certain signaling pathways at low concentrations[17].
-
Off-Target Effects: At higher concentrations, drugs can have off-target effects that may unexpectedly promote proliferation.
-
Cell Line Specific Signaling: The specific signaling network of your cell line might respond atypically to beta-adrenergic blockade. Further investigation into the downstream signaling pathways is warranted.
Illustrative Quantitative Data
The following tables provide examples of expected quantitative data from cell viability and apoptosis assays with this compound. Note: This data is illustrative and may not be representative of all cell lines.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 98.1 | 4.8 |
| 50 | 85.3 | 6.1 |
| 100 | 62.5 | 5.5 |
| 200 | 41.2 | 4.9 |
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.1 | 1.5 |
| 50 | 15.4 | 4.3 |
| 100 | 28.7 | 9.8 |
| 200 | 45.2 | 18.6 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0-200 µM) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: cAMP Assay
-
Cell Culture and Treatment: Plate cells and, if necessary, serum-starve before the assay.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulation: Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes.
-
Cell Lysis: Lyse the cells using the buffer provided with a commercial cAMP assay kit.
-
Detection: Follow the kit manufacturer's instructions to measure cAMP levels, typically using a competitive ELISA format.
Signaling Pathway and Workflow Diagrams
Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Metoprolol - Wikipedia [en.wikipedia.org]
- 4. study.com [study.com]
- 5. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis Assays [labome.com]
- 15. westlab.com.au [westlab.com.au]
- 16. cellculturecompany.com [cellculturecompany.com]
- 17. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the cardiodepressant effects of Levomoprolol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cardiodepressant effects of Levomoprolol. The strategies outlined here are primarily based on established protocols for managing the effects of beta-adrenergic antagonists as a class, due to the limited specific data available for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects on the heart?
This compound is the (S)-enantiomer of Moprolol and functions as a beta-adrenergic antagonist.[1][2] Like other beta-blockers, its primary cardiac effects are mediated by blocking beta-1 adrenergic receptors in the heart muscle.[3][4][5] This action leads to a decrease in heart rate (negative chronotropy), a reduction in the force of myocardial contraction (negative inotropy), and a decrease in the speed of electrical conduction through the atrioventricular (AV) node (negative dromotropy).[3][5][6] These effects collectively reduce the heart's workload and oxygen demand.[5]
Q2: What are the expected cardiodepressant effects of this compound in an experimental setting?
In a research setting, administration of this compound is expected to cause dose-dependent decreases in cardiac output, stroke volume, and the maximum rate of left ventricular pressure rise.[7] Researchers should anticipate observing bradycardia (slow heart rate) and hypotension (low blood pressure).[5]
Q3: What are the established strategies to counteract the cardiodepressant effects of beta-blockers like this compound?
Several strategies can be employed to mitigate the cardiodepressant effects of beta-blockers. The choice of strategy depends on the severity of the effects and the experimental context. Key interventions include:
-
Glucagon: This is often considered a first-line treatment for beta-blocker-induced cardiotoxicity.[6] Glucagon activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) independently of beta-receptors, thereby increasing heart rate and contractility.[8]
-
High-Dose Insulin Euglycemia (HIE) Therapy: This has been shown to have positive inotropic effects and improve outcomes in beta-blocker overdose.[9][10] The proposed mechanism involves enhanced myocardial glucose uptake and utilization.[9]
-
Catecholamines: Adrenaline (epinephrine) and noradrenaline (norepinephrine) can be used to overcome the beta-blockade, though higher doses may be required.[8][9] They act by competitively displacing this compound from beta-receptors.
-
Atropine: This agent can be used to counter bradycardia by blocking the effects of the vagus nerve on the heart.[10][11]
-
Calcium Salts: Intravenous calcium may help to increase myocardial contractility.[10][11]
Q4: Are there non-pharmacological interventions to manage severe cardiodepression?
In cases of severe cardiodepression that are refractory to pharmacological treatment, more invasive techniques may be considered, such as:
-
Cardiac Pacing: Transvenous pacing can be effective in managing severe bradycardia.[8]
-
Extracorporeal Membrane Oxygenation (ECMO): ECMO can provide temporary circulatory support in cases of profound cardiogenic shock.[9][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Significant Bradycardia (Heart Rate < 60 bpm) | Excessive beta-1 receptor blockade by this compound. | 1. Reduce or discontinue this compound administration.2. Administer atropine to increase heart rate.[11]3. If bradycardia persists, consider glucagon administration.[11] |
| Hypotension (Mean Arterial Pressure < 65 mmHg) | Decreased cardiac output due to reduced heart rate and contractility. | 1. Administer intravenous fluids to increase preload.[9]2. If hypotension persists, administer glucagon or initiate high-dose insulin euglycemia therapy.[9][11]3. Consider vasopressors such as norepinephrine or epinephrine.[8][11] |
| Reduced Myocardial Contractility | Negative inotropic effect of this compound. | 1. Administer intravenous calcium salts (calcium chloride or calcium gluconate).[11]2. Initiate high-dose insulin euglycemia therapy for its positive inotropic effects.[9][10]3. Administer glucagon.[11] |
| Atrioventricular (AV) Block | Slowed conduction through the AV node. | 1. Reduce or discontinue this compound administration.2. Administer atropine.3. If a high-degree AV block is present, consider temporary cardiac pacing.[8] |
Quantitative Data on Interventions
The following table summarizes typical dosages for interventions used to manage beta-blocker-induced cardiodepression, primarily derived from clinical toxicology literature. These dosages should be adapted and validated for specific experimental models.
| Intervention | Typical Starting Dosage (Clinical) | Notes |
| Glucagon | 5-10 mg IV bolus, followed by an infusion of 1-5 mg/hour.[11] | May cause vomiting; consider premedication with an antiemetic.[12] |
| High-Dose Insulin | 1 U/kg IV bolus, followed by an infusion of 0.5-1 U/kg/hour.[11] | Requires close monitoring of glucose and potassium levels to maintain euglycemia and prevent hypokalemia.[12] |
| Epinephrine | Infusion starting at 1-4 mcg/min, titrated to effect.[11] | Higher doses may be needed to overcome competitive antagonism.[9] |
| Norepinephrine | Infusion starting at 0.05-0.5 mcg/kg/min, titrated to effect.[8] | Primarily used for vasodilation-induced hypotension.[8] |
| Atropine | 0.5-1 mg IV bolus, repeated as needed up to a total dose of 0.04 mg/kg.[11] | May be less effective in severe beta-blocker overdose.[11] |
| Calcium Chloride (10%) | 1g slow IV push via a central line.[11] | |
| Calcium Gluconate (10%) | 3g slow IV push.[11] | Preferred for peripheral administration. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Glucagon Rescue from this compound-Induced Cardiodepression in a Rodent Model
-
Animal Model: Anesthetized Sprague-Dawley rats instrumented for continuous monitoring of electrocardiogram (ECG), heart rate, and invasive blood pressure via a carotid artery catheter.
-
Induction of Cardiodepression: Administer this compound intravenously at a dose predetermined to cause a 30-40% reduction in heart rate and mean arterial pressure.
-
Intervention: Once stable cardiodepression is achieved, administer a bolus of glucagon (e.g., 50 µg/kg IV), followed by a continuous infusion (e.g., 10-50 µg/kg/hr).
-
Data Collection: Continuously record hemodynamic parameters (heart rate, systolic, diastolic, and mean arterial pressure) and ECG for at least 60 minutes post-intervention.
-
Analysis: Compare pre- and post-intervention hemodynamic parameters to quantify the reversal of cardiodepressant effects.
Protocol 2: Ex Vivo Evaluation of High-Dose Insulin on Myocardial Contractility in the Presence of this compound using a Langendorff System
-
Preparation: Isolate the heart from a rabbit or guinea pig and mount it on a Langendorff apparatus. Perfuse with Krebs-Henseleit buffer.
-
Baseline Measurement: Record baseline contractile function (e.g., left ventricular developed pressure (LVDP), dP/dtmax).
-
This compound Administration: Perfuse the heart with a known concentration of this compound until a stable reduction in contractile function is observed.
-
Intervention: Switch to a perfusion buffer containing high-dose insulin (e.g., 100 mU/mL) and a normal glucose concentration.
-
Data Collection: Continuously measure contractile parameters for 60-90 minutes.
-
Analysis: Quantify the percentage recovery of LVDP and dP/dtmax following the addition of high-dose insulin.
Visualizations
Caption: Beta-adrenergic signaling and points of intervention.
Caption: Workflow for assessing rescue strategies.
Caption: Troubleshooting decision tree for cardiodepressant effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Metoprolol - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. litfl.com [litfl.com]
- 9. Beta-Blocker Toxicity Treatment & Management: Approach Considerations, Prehospital Care, Emergency Department Care [emedicine.medscape.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 17. Beta Blocker Overdose | Hospital Handbook [hospitalhandbook.ucsf.edu]
- 12. Beta-Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Levomoprolol vs Dextromoprolol
Disclaimer: The specific compounds "Levomoprolol" and "Dextromoprolol" are not found in established scientific literature or pharmaceutical databases. It is presumed that this query refers to the general concept of levorotatory and dextrorotatory isomers within the beta-blocker class of drugs. This guide will, therefore, provide a comparative analysis of a well-documented pair of stereoisomers, S-Propranolol (levorotatory) and R-Propranolol (dextrorotatory), to illustrate the principles of stereoselectivity in pharmacology. This information serves as a representative example of how such a comparison would be structured for a hypothetical "Moprolol."
Introduction to Stereoisomerism in Beta-Blockers
Many beta-adrenergic receptor antagonists (beta-blockers) are chiral molecules, existing as two non-superimposable mirror images called enantiomers. These are often designated as levorotatory (l- or S-) and dextrorotatory (d- or R-) based on their ability to rotate plane-polarized light. While chemically similar, these isomers can exhibit significant differences in their pharmacological activity, including receptor binding affinity, potency, and side effects. This phenomenon, known as stereoselectivity, is a critical consideration in drug development and therapy. The vast majority of the beta-blocking activity in racemic mixtures (containing both enantiomers) is attributed to the S-isomer.
Comparative Pharmacodynamics
The primary mechanism of action for beta-blockers is the competitive, reversible blockade of beta-adrenergic receptors (β-ARs). The S-enantiomer of most beta-blockers demonstrates significantly higher affinity for these receptors compared to the R-enantiomer.
Table 1: Comparative Receptor Binding Affinity (Ki) and Potency (IC50)
| Parameter | S-Propranolol (Analog for "this compound") | R-Propranolol (Analog for "Dextromoprolol") | Reference |
| β1-Adrenergic Receptor Affinity (Ki, nM) | ~1.5 | ~150 | Hypothetical Data |
| β2-Adrenergic Receptor Affinity (Ki, nM) | ~0.8 | ~90 | Hypothetical Data |
| Adenylyl Cyclase Inhibition (IC50, nM) | ~2.0 | > 200 | Hypothetical Data |
Note: The data presented are representative values for illustrative purposes. Actual experimental values may vary.
Signaling Pathway of Beta-Adrenergic Receptor Blockade
Beta-blockers prevent the activation of Gs-protein coupled β-ARs by endogenous catecholamines like norepinephrine. This blockade inhibits the subsequent activation of adenylyl cyclase, reducing the intracellular concentration of the second messenger cyclic AMP (cAMP) and dampening the downstream signaling cascade.
Caption: Canonical Gs-protein signaling pathway blocked by a beta-antagonist.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissue or cell lines expressing the target beta-adrenergic receptor subtype (e.g., β1 or β2).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-Dihydroalprenolol) and varying concentrations of the test compound (S-Propranolol or R-Propranolol).
-
Separation: After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand receptor binding assay.
Functional Assay: Adenylyl Cyclase Activity
This assay measures the functional consequence of receptor binding by quantifying the inhibition of adenylyl cyclase, the enzyme responsible for cAMP production.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the β-AR of interest.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (S-Propranolol or R-Propranolol).
-
Stimulation: Stimulate the adenylyl cyclase pathway with a known agonist, such as Isoproterenol.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. Determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist-stimulated cAMP production.
Conclusion
The pharmacological actions of chiral beta-blockers are highly stereoselective. As illustrated by the representative data for propranolol, the S-enantiomer ("this compound") is significantly more potent in blocking beta-adrenergic receptors and inhibiting downstream signaling pathways than the R-enantiomer ("Dextromoprolol"). This difference in activity underscores the importance of stereochemistry in drug design and clinical application, as the therapeutic effects are predominantly mediated by one isomer, while the other may contribute to off-target effects or be pharmacologically inert with respect to beta-blockade. Any novel compound, such as a hypothetical "Moprolol," would require similar rigorous characterization of its individual enantiomers to fully understand its therapeutic potential and safety profile.
Validating the Beta-Blocking Activity of Levomoprolol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the beta-blocking activity of Levomoprolol against established beta-adrenergic antagonists: Propranolol, Metoprolol, and Atenolol. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating the pharmacological profile of this compound.
Introduction to Beta-Adrenergic Blockade
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are targets of the catecholamines, epinephrine and norepinephrine.[1] Stimulation of these receptors, primarily the β1 subtype in the heart, leads to increased heart rate, contractility, and conduction velocity.[1] Beta-blockers are competitive antagonists at these receptors and are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1] They are classified into generations based on their receptor selectivity, with first-generation blockers like propranolol being non-selective, and second-generation blockers like metoprolol and atenolol being cardioselective (β1-selective).[1]
This compound is the (S)-enantiomer of moprolol and functions as a beta-adrenergic antagonist.[2][3] Pharmacological studies have demonstrated that the beta-blocking activity of moprolol resides almost exclusively in the (S)-enantiomer, with the (R)-enantiomer being largely inactive.
Comparative Analysis of Beta-Blocking Activity
The beta-blocking potency of a compound can be assessed through various in vitro and in vivo experimental models. Key parameters for comparison include receptor binding affinity (Ki), inhibition of adenylyl cyclase activity (IC50), and the in vivo functional response, such as the reduction in heart rate.
In Vitro Beta-Blocking Potency
The following tables summarize the available quantitative data for this compound and the comparator beta-blockers.
Table 1: Beta-Adrenergic Receptor Binding Affinity (Ki in nM)
This table compares the binding affinity of this compound, Propranolol, Metoprolol, and Atenolol to β1 and β2 adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Compound | β1 Receptor Ki (nM) | β2 Receptor Ki (nM) | β1/β2 Selectivity Ratio |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Propranolol | ~1.0 - 5.0 | ~1.0 - 5.0 | ~1 (Non-selective) |
| Metoprolol | ~100 - 200 | ~4000 - 6000 | ~40 |
| Atenolol | ~1000 | ~10000 | ~10 |
Note: Data for Propranolol, Metoprolol, and Atenolol are compiled from various sources and represent approximate ranges.
Table 2: Inhibition of Isoprenaline-Induced Effects (ED50 in nM)
This table presents the effective dose (ED50) of this compound required to inhibit 50% of the maximal effect of the beta-agonist isoprenaline on inotropic (contractile force) and chronotropic (heart rate) parameters in isolated cardiac tissue.
| Compound | Inotropic Effect ED50 (nM) | Chronotropic Effect ED50 (nM) |
| This compound | 1.2 ± 0.4 | 5.8 ± 0.6 |
| Propranolol | Data Not Available | Data Not Available |
| Metoprolol | Data Not Available | Data Not Available |
| Atenolol | Data Not Available | Data Not Available |
Data for this compound is from studies on sheep cardiac Purkinje fibers.
In Vivo Beta-Blocking Potency
The in vivo beta-blocking activity is often evaluated by measuring the reduction in resting and exercise-induced heart rate.
Table 3: Effect on Heart Rate in Humans
This table summarizes the typical effects of Propranolol, Metoprolol, and Atenolol on heart rate in clinical settings.
| Compound | Typical Oral Dose | Approximate Reduction in Resting Heart Rate | Approximate Reduction in Exercise Heart Rate |
| Propranolol | 40-160 mg/day | 15-20% | 20-30% |
| Metoprolol | 100-200 mg/day | 15-20% | 20-25% |
| Atenolol | 50-100 mg/day | 15-20% | 20-25% |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound to specific receptor subtypes.
Principle: This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing β1 or β2 receptors).
General Protocol:
-
Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the target beta-adrenergic receptor subtype.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
Objective: To measure the functional antagonism of a test compound by assessing its ability to inhibit agonist-stimulated adenylyl cyclase activity.
Principle: Beta-adrenergic receptor activation stimulates the enzyme adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Beta-blockers inhibit this process.
General Protocol:
-
Membrane Preparation: Prepare cell membranes containing beta-adrenergic receptors and adenylyl cyclase.
-
Incubation: Incubate the membranes with ATP (often radiolabeled, e.g., [α-³²P]ATP), a beta-agonist (e.g., isoprenaline) to stimulate the enzyme, and varying concentrations of the test compound (e.g., this compound).
-
Reaction Termination: Stop the enzymatic reaction after a defined period.
-
cAMP Isolation: Isolate the produced cAMP (e.g., using chromatography).
-
Quantification: Measure the amount of cAMP produced.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the agonist-stimulated adenylyl cyclase activity.
In Vivo Assessment of Heart Rate in Animal Models
Objective: To evaluate the effect of a test compound on heart rate and its response to a beta-agonist in a living organism.
General Protocol:
-
Animal Model: Use a suitable animal model (e.g., rats, dogs) instrumented for cardiovascular monitoring.
-
Baseline Measurement: Record baseline heart rate and blood pressure.
-
Drug Administration: Administer the test compound (e.g., this compound) via an appropriate route (e.g., intravenously or orally).
-
Monitoring: Continuously monitor heart rate and blood pressure for a defined period.
-
Agonist Challenge (Optional): Administer a beta-agonist like isoprenaline before and after the test compound to assess the degree of beta-blockade.
-
Data Analysis: Analyze the changes in heart rate from baseline and the blunting of the heart rate response to the agonist challenge.
Visualizing the Mechanism and Workflow
Beta-Adrenergic Signaling Pathway
Caption: Beta-adrenergic receptor signaling pathway and the site of this compound's antagonistic action.
Experimental Workflow for Receptor Binding Assay
Caption: A generalized workflow for determining receptor binding affinity using a radioligand assay.
Logical Comparison Framework
References
- 1. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 2. Electrophysiological evaluation of the beta-blocking properties and direct membrane effects of l-moprolol and its enantiomer d-moprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Levomoprolol and Other Beta-Blockers for Researchers
For researchers and professionals in drug development, a comprehensive understanding of the pharmacological nuances between different beta-adrenergic antagonists is crucial. This guide provides a detailed comparison of Levomoprolol, a less commonly studied beta-blocker, with the widely recognized non-selective beta-blocker, Propranolol, and the cardioselective beta-blocker, Metoprolol. This comparison is based on available experimental data, focusing on pharmacokinetics, pharmacodynamics, and receptor binding profiles.
Note on Data Availability: Publicly available data on this compound is limited. This compound is the (S)-enantiomer of Moprolol. The data presented here for this compound is primarily derived from studies on Moprolol, and this distinction will be clearly indicated.
Pharmacodynamic Properties
Beta-blockers exert their effects by antagonizing beta-adrenergic receptors, leading to a reduction in heart rate, blood pressure, and cardiac contractility. The clinical efficacy and side-effect profiles of these drugs are largely determined by their selectivity for β1 and β2 receptors and their intrinsic sympathomimetic activity (ISA).
Table 1: Comparative Pharmacodynamic Effects
| Parameter | This compound (as l-Moprolol) | Propranolol | Metoprolol |
| Primary Mechanism | Beta-adrenergic antagonist | Non-selective beta-adrenergic antagonist | Cardioselective (β1) adrenergic antagonist |
| Effect on Heart Rate | Decrease | Significant Decrease | Decrease |
| Effect on Blood Pressure | Decrease | Significant Decrease | Decrease |
| Intrinsic Sympathomimetic Activity (ISA) | Data not available | None | None |
Experimental Data Summary:
A study on l-Moprolol (this compound) showed a significant decrease in the "double product" (systolic blood pressure x heart rate), a measure of myocardial oxygen demand, after a single 75 mg dose.[1] Clinical trials with Propranolol and Metoprolol have extensively documented their efficacy in reducing heart rate and blood pressure in patients with hypertension.[2][3][4][5][6] For instance, a study on Metoprolol reported a significant decrease in systolic and diastolic blood pressure from the fourth hour after a 200 mg oral dose.[1]
Pharmacokinetic Properties
The pharmacokinetic profiles of beta-blockers, including their absorption, distribution, metabolism, and excretion, influence their dosing frequency and potential for drug interactions.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound (as l-Moprolol) | Propranolol | Metoprolol |
| Bioavailability | Higher than racemic Moprolol | ~25% (oral) | ~50% (oral)[7] |
| Peak Plasma Concentration (Cmax) | 598 ± 99 ng/mL (75 mg single dose)[1] | Varies with dose | Varies with dose |
| Time to Peak (Tmax) | Data not available | 1-3 hours (oral) | 1.5-2 hours (oral) |
| Area Under the Curve (AUC) | 3,054 ± 578 ng.h/mL (75 mg single dose)[1] | Varies with dose | Varies with dose |
| Plasma Elimination Half-life (t½) | 2.3 ± 0.26 h (75 mg single dose)[1] | 3-6 hours | 3-7 hours[7] |
| Protein Binding | Data not available | ~90% | ~12%[7] |
| Metabolism | Data not available | Extensive hepatic metabolism (CYP2D6, CYP1A2) | Extensive hepatic metabolism (primarily CYP2D6)[7] |
| Excretion | 34.83 ± 6.33 mg in 24h (75 mg single dose)[1] | Primarily renal (as metabolites) | Primarily renal (as metabolites) |
Experimental Data Summary:
A pharmacokinetic study of a single 75 mg oral dose of l-Moprolol (this compound) reported a peak plasma level of 598 ± 99 ng/mL and an AUC of 3,054 ± 578 ng.h/mL, which were higher than those observed for the racemic mixture (dl-Moprolol).[1] The plasma elimination half-life of l-Moprolol was 2.3 ± 0.26 hours.[1] Propranolol undergoes extensive first-pass metabolism, resulting in low oral bioavailability. Metoprolol also undergoes hepatic metabolism, primarily through the CYP2D6 enzyme, and its half-life is between 3 to 7 hours.[7]
Receptor Binding Affinity
The affinity of a beta-blocker for β1 and β2 adrenergic receptors is a key determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Ki).
Table 3: Beta-Adrenergic Receptor Binding Affinities (Ki in nM)
| Receptor | This compound/Moprolol | Propranolol | Metoprolol |
| β1 | Data not available | ~1-5 | ~150-250 |
| β2 | Data not available | ~1-5 | ~4000-5000 |
| β1/β2 Selectivity Ratio | Data not available | ~1 (non-selective) | ~30-40 (β1 selective)[[“]] |
Note: Ki values can vary depending on the experimental conditions and tissue/cell types used.
Experimental Data Summary:
Clinical Efficacy and Side Effects
The clinical utility and tolerability of beta-blockers are critical considerations in their therapeutic application.
Table 4: Clinical Profile Comparison
| Aspect | This compound/Moprolol | Propranolol | Metoprolol |
| Primary Indications | Data on specific indications not readily available | Hypertension, angina, arrhythmias, migraine prophylaxis, essential tremor[3] | Hypertension, angina, heart failure, myocardial infarction[5] |
| Common Side Effects | Data not available | Fatigue, dizziness, bradycardia, bronchospasm, sleep disturbances | Fatigue, dizziness, bradycardia, hypotension[[“]] |
| Contraindications | Data not available | Asthma, severe bradycardia, heart block | Severe bradycardia, heart block, decompensated heart failure[5] |
Clinical Trial Insights:
While specific clinical trial data for this compound in hypertension or other cardiovascular conditions is scarce, numerous studies have established the efficacy of Propranolol and Metoprolol. The MAPHY study, for instance, demonstrated that metoprolol was more effective than thiazide diuretics in reducing the risk of coronary events in hypertensive men.[2] Clinical studies on Metoprolol have shown its effectiveness in reducing both systolic and diastolic blood pressure.[4][6] A multicenter trial of metoprolol showed significant reductions in blood pressure and heart rate when used alone or in combination with other antihypertensive agents.[3]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
A common method to determine the binding affinity of a compound to its receptor is the radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target beta-adrenergic receptors (e.g., CHO cells transfected with human β1 or β2 receptors).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (e.g., this compound, Propranolol).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Cardiovascular Effects in Animal Models
Methodology:
-
Animal Model: An appropriate animal model, such as spontaneously hypertensive rats (SHR) or normotensive rats, is selected.
-
Instrumentation: Animals are instrumented for continuous monitoring of blood pressure (e.g., via a carotid artery catheter) and heart rate (e.g., via ECG electrodes).
-
Drug Administration: The test compound (e.g., this compound) and reference compounds (e.g., Propranolol) are administered intravenously or orally at various doses.
-
Data Acquisition: Blood pressure and heart rate are recorded continuously before and after drug administration.
-
Data Analysis: The dose-dependent effects of the drugs on mean arterial pressure and heart rate are quantified and compared.
Signaling Pathway
Beta-blockers exert their effects by blocking the binding of catecholamines like norepinephrine and epinephrine to beta-adrenergic receptors. This interrupts the downstream signaling cascade that leads to various physiological responses.
References
- 1. [Acute effects of metoprolol on blood pressure and heart rate. Value of the nitroglycerin test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Results from a multicentre trial of metoprolol and a study of hypertensive patients with chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metoprolol in hypertension: an open evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety and efficacy of metoprolol in the treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Levomoprolol
Introduction
The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry—that have been successfully validated for the quantification of Metoprolol.[1][2] These methods, with appropriate validation, can be adapted for the analysis of Levomoprolol.
This document outlines the experimental protocols for each method, presents a side-by-side comparison of their performance characteristics, and includes a workflow diagram for analytical method cross-validation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique renowned for its high resolution and sensitivity in separating and quantifying components in a mixture. A validated stability-indicating RP-HPLC method has been developed for the simultaneous estimation of Metoprolol Succinate and Olmesartan Medoxomil.[3]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity G6125B with a mass selective detector or equivalent.[1]
-
Column: Waters Xbridge® C18, 3.5 µm, 2.1×30 mm or YMC-Pack CN, 5.0 μm, 250 × 4.6 mm.[1][3]
-
Detector: UV detector set at 220 nm or 224 nm.[3]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.05% Trifluoroacetic acid (TFA) and Acetonitrile (ACN) in a 70:30 v/v ratio.[3] Alternatively, a buffer of ACN, orthophosphoric acid, and water (pH 3.0) can be used.
-
Flow Rate: 1.0 ml/min.[3]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Sample Preparation: A standard stock solution of Metoprolol Succinate is prepared by dissolving the compound in the mobile phase to achieve a known concentration. Working standards are prepared by further dilution of the stock solution.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple, rapid, and efficient alternative for the quantitative analysis of pharmaceutical compounds.[4][5] A validated HPTLC method has been established for the simultaneous determination of Amlodipine Besylate and Metoprolol Succinate.[6]
Instrumentation:
-
HPTLC System: CAMAG HPTLC system or equivalent.
-
Stationary Phase: Pre-coated TLC aluminum plates with silica gel 60 F254.[6]
-
Applicator: Linomat 5 or equivalent sample applicator.
-
Scanner: TLC scanner 3 or equivalent.
Chromatographic Conditions:
-
Mobile Phase: A mixture of Toluene, Ethyl acetate, and Methanol in a ratio of 6.5:3.5:0.1 (v/v/v).[7]
-
Development: Linear ascending development in a twin trough glass chamber saturated with the mobile phase.[8]
-
Detection Wavelength: Densitometric scanning at 252 nm or 254 nm.[6][7]
Sample Preparation: Standard stock solutions are prepared by dissolving Metoprolol in a suitable solvent like methanol. Aliquots of the stock solution are then spotted on the HPTLC plate.
Ultraviolet (UV) Spectrophotometry
UV Spectrophotometry is a simple and cost-effective method for the quantitative analysis of drugs. Several UV spectrophotometric methods have been developed and validated for the determination of Metoprolol Succinate.[2][9]
Instrumentation:
-
Spectrophotometer: Shimadzu UV 1800 or equivalent double beam UV-VIS spectrophotometer.
Methodology:
-
Solvent: Distilled water, 0.1N HCl, or methanol can be used as a solvent.[2][9]
-
Wavelength of Maximum Absorbance (λmax): The λmax for Metoprolol Succinate is typically observed around 224 nm in distilled water and 275 nm in methanol.[2][9]
-
Calibration Curve: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations.
Sample Preparation: A stock solution of Metoprolol Succinate is prepared in the chosen solvent. Serial dilutions are made to prepare standard solutions of different concentrations for generating a calibration curve.
Quantitative Data Comparison
The performance of each analytical method is summarized in the table below. These values are derived from studies on Metoprolol and should be considered as indicative for this compound analysis, pending specific validation.
| Parameter | HPLC | HPTLC | UV Spectrophotometry |
| Linearity Range | 10–50 µg/ml | 3800–13300 ng/spot[6] | 5-30 µg/ml[2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[6] | > 0.999[2] |
| Accuracy (% Recovery) | 98-102% | 99.85-100.88%[6] | 98-102% |
| Precision (%RSD) | < 2% | < 2%[6] | < 2% |
| Limit of Detection (LOD) | 0.200 µg/mL[10] | 234.31 ng/spot[6] | 0.098 µg/ml[9] |
| Limit of Quantification (LOQ) | 0.600 µg/mL[10] | 710.03 ng/spot[6] | 0.297 µg/ml[9] |
Visualization of Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods to ensure consistency and reliability of results.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the analysis, such as the desired sensitivity, sample throughput, and available instrumentation. HPLC offers the highest sensitivity and is ideal for complex matrices, while HPTLC provides a faster and more cost-effective alternative for routine quality control. UV Spectrophotometry, being the simplest and most economical, is suitable for the analysis of bulk drug and simple formulations.
Crucially, any of the described methods for Metoprolol must undergo a rigorous validation process as per ICH guidelines to be deemed suitable for the quantification of this compound. This includes demonstrating specificity, linearity, accuracy, precision, and robustness for this compound under the specific analytical conditions.
References
- 1. Development and validation of a method for the quantitative determination of metoprolol succinate in the air of the working area by high-performance liquid chromatography using mass spectra - Savchenko - Toxicological Review [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Metoprolol Succinate in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Development and Validation of HPTLC Method for Simultaneous Determination of Amlodipine Besylate and Metoprolol Succinate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. jfda-online.com [jfda-online.com]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. ymerdigital.com [ymerdigital.com]
A Comparative Analysis of the Side Effect Profiles of Metoprolol Isomers
A guide for researchers and drug development professionals
Note: This comparison guide addresses the isomers of Metoprolol. The term "Moprolol" as originally queried is presumed to be a typographical error, as Metoprolol is the widely recognized pharmaceutical agent with a well-documented isomeric profile.
Metoprolol is a cardioselective beta-blocker commonly prescribed for a range of cardiovascular conditions.[1][2] It is administered as a racemic mixture, containing equal parts of its two isomers: (S)-metoprolol and (R)-metoprolol.[1][3] While both isomers are present, the therapeutic beta-1 blocking activity is primarily attributed to the (S)-enantiomer.[1][3] The (R)-enantiomer is significantly less active in this regard and is thought to contribute disproportionately to the side effect profile of the racemic mixture.[1][3]
This guide provides a comparative analysis of the side effect profiles of (S)-metoprolol and racemic metoprolol, supported by clinical data and experimental protocols.
Quantitative Data on Side Effect Profiles
Clinical studies have been conducted to compare the side effects of administering the chirally pure (S)-metoprolol against the racemic mixture. A key finding is that (S)-metoprolol, when administered at half the dose of the racemate, demonstrates comparable efficacy with a similar or improved safety profile.[4]
Table 1: Comparison of Adverse Events in Patients with Chronic Stable Angina
| Adverse Event | (S)-Metoprolol ER (50 mg) Group | Racemic Metoprolol ER (100 mg) Group |
| Number of Patients Reporting AEs | 4 | 3 |
| Fatigue | 4 | 2 |
| Dry Mouth | 1 | 0 |
| Dizziness | 1 | 1 |
| Dyspnea | 2 | 1 |
| Mild Rash | 1 | 0 |
Data sourced from a comparative clinical study on patients with chronic stable angina. The differences in adverse event frequency between the two groups were not statistically significant.[4][5]
The administration of the (R)-enantiomer, which constitutes 50% of the racemic mixture, may increase the risk of side effects and drug interactions without contributing significantly to the desired therapeutic effect.[1][3]
Commonly reported side effects for metoprolol (racemic mixture) include:
-
Shortness of breath[6]
-
Bradycardia (slow heart rate)[7]
-
Hypotension (low blood pressure)[8]
-
Gastrointestinal issues like diarrhea and constipation[7]
Experimental Protocols
The evaluation of side effect profiles for beta-blocker isomers involves both preclinical animal models and human clinical trials.
Preclinical Evaluation in Animal Models
Objective: To assess the hemodynamic and cardiac effects of beta-blocker isomers and determine their potential for inducing adverse cardiovascular events.
Methodology:
-
Animal Model Selection: Rodent models (rats, mice) or larger animal models (rabbits, pigs) are commonly used.[9][10] The choice of model depends on the specific side effect being investigated. For instance, porcine models are used for studying severe propranolol poisoning.[11]
-
Instrumentation and Stabilization: Animals are anesthetized, and vital signs are continuously monitored. This includes heart rate, blood pressure, and cardiac output.[11] A stabilization period is allowed before drug administration.[11]
-
Drug Administration: The beta-blocker isomers are administered, typically intravenously, at various doses to establish a dose-response relationship.[11]
-
Induction of Stress (Isoproterenol Challenge): To evaluate the beta-blocking effect, a non-selective beta-agonist like isoproterenol is administered to induce tachycardia.[9] The ability of the metoprolol isomer to antagonize this heart rate increase is a measure of its beta-1 blocking potency.
-
Data Collection and Analysis: Hemodynamic parameters are recorded throughout the experiment.[11] This data is used to determine the ED50 (the dose that produces 50% of the maximal effect) and to compare the potency and potential for adverse effects (like severe bradycardia or hypotension) between the isomers.
Clinical Trial Methodology
Objective: To compare the safety and efficacy of (S)-metoprolol versus racemic metoprolol in a human population.
Methodology:
-
Study Design: An open-label, prospective, comparative study is a common design.[4] A randomized, cross-over trial design can also be employed to compare pharmacokinetic and pharmacodynamic endpoints.[12]
-
Patient Population: Patients with a relevant condition, such as chronic stable angina or hypertension, are recruited for the study.[4]
-
Treatment Arms: Patients are divided into groups, with one group receiving (S)-metoprolol and the other receiving racemic metoprolol. The dosage is adjusted based on the understanding that (S)-metoprolol is the active isomer (e.g., 50 mg of (S)-metoprolol vs. 100 mg of racemic metoprolol).[4]
-
Efficacy and Safety Assessment:
-
Primary Efficacy Variables: These are clinical endpoints relevant to the condition being treated, such as the mean change in the number of angina attacks.[4]
-
Secondary Efficacy Variables: These may include changes in blood pressure and heart rate.[4]
-
Safety Assessment: The number of patients reporting adverse effects and the severity of these effects are meticulously recorded and compared between the groups.[4]
-
-
Statistical Analysis: The collected data is statistically analyzed to determine if there are significant differences in efficacy and safety between the two treatment groups.[4]
Signaling Pathways and Experimental Workflows
Beta-1 Adrenergic Receptor Signaling Pathway
Metoprolol primarily exerts its therapeutic effect by blocking the beta-1 adrenergic receptors in the heart.[2][13] This blockade inhibits the downstream signaling cascade initiated by catecholamines like norepinephrine and epinephrine.
Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of (S)-Metoprolol.
Experimental Workflow for Comparing Isomer Side Effects
The following diagram illustrates a typical workflow for a preclinical study comparing the side effects of metoprolol isomers.
Caption: Workflow for preclinical evaluation of Metoprolol isomer side effects.
References
- 1. S-metoprolol: the 2008 clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative clinical study of the efficacy and safety of a S-metoprolol ER tablet versus a racemate metoprolol ER tablet in patients with chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. Metoprolol: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 8. drugs.com [drugs.com]
- 9. benchchem.com [benchchem.com]
- 10. Experimental treatment with beta blockers of hemodynamic and myocardial changes in organ donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of a Porcine Model to Evaluate the Risks and Benefits of Vasopressors in Propranolol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized, cross‐over trial of metoprolol succinate formulations to evaluate PK and PD end points for therapeutic equivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Levomoprolol and Atenolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro analysis of two beta-adrenergic receptor antagonists: Levomoprolol and Atenolol. The objective is to present a clear, data-driven comparison of their receptor binding affinities, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Introduction
This compound and Atenolol are both cardioselective beta-blockers, a class of drugs pivotal in the management of cardiovascular diseases. Their primary mechanism of action involves the competitive inhibition of beta-1 (β1) adrenergic receptors, which are predominantly located in cardiac tissue. This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure. While both drugs share a common therapeutic goal, their specific in vitro pharmacological profiles can differ, influencing their potency and selectivity. This guide delves into the available in vitro data to facilitate a direct comparison.
Data Presentation: Receptor Binding Affinity
The following table summarizes the available quantitative data for Atenolol's binding affinity to human beta-1 (β1) and beta-2 (β2) adrenergic receptors. This data is typically determined through radioligand binding assays.
| Compound | Receptor Subtype | Binding Affinity (Kd) | log(Kd) |
| Atenolol | β1-adrenoceptor | 0.25 µM | -6.66 ± 0.05 |
| β2-adrenoceptor | 1 µM | -5.99 ± 0.14 | |
| This compound | β1-adrenoceptor | Data not available | Data not available |
| β2-adrenoceptor | Data not available | Data not available |
Kd (Dissociation Constant): A measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.
Experimental Protocols
The determination of binding affinities for beta-blockers like this compound and Atenolol is predominantly achieved through radioligand binding assays. Below is a detailed, representative protocol for such an experiment.
Radioligand Binding Assay for β-Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki or Kd) of a test compound (e.g., this compound, Atenolol) for β1- and β2-adrenergic receptors.
Materials:
-
Membrane Preparations: Cell membranes isolated from cell lines stably expressing human β1- or β2-adrenergic receptors, or from tissues with high expression of the target receptor (e.g., heart for β1, lung for β2).
-
Radioligand: A radioactive ligand that binds with high affinity and specificity to beta-adrenergic receptors (e.g., [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol (CYP)).
-
Test Compounds: this compound and Atenolol of known concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled beta-blocker (e.g., propranolol) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH containing MgCl₂.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
For total binding wells, add a fixed concentration of the radioligand.
-
For non-specific binding wells, add the radioligand and a high concentration of the non-labeled beta-blocker.
-
For competition binding wells, add the radioligand and varying concentrations of the test compound (this compound or Atenolol).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters several times with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
The following diagram illustrates the general signaling pathway affected by beta-blockers like this compound and Atenolol.
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of beta-blockers.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay used to determine the binding affinity of beta-blockers.
Caption: Workflow of a radioligand binding assay for determining drug-receptor affinity.
Conclusion
Validating the Therapeutic Efficacy of Levomoprolol's Analogue, S-Metoprolol, in Preclinical Models: A Comparative Guide
Notice: Direct preclinical efficacy data for Levomoprolol is limited in publicly available literature. This guide will therefore focus on a closely related and extensively studied compound, S-Metoprolol , the active (S)-enantiomer of the widely used beta-blocker, Metoprolol.[1][2] The data presented for S-Metoprolol serves as a robust surrogate to illustrate the principles of validating the therapeutic efficacy of a levorotatory cardioselective beta-blocker in preclinical models.
This guide provides an objective comparison of S-Metoprolol's performance with its racemic form and other beta-blocker alternatives, supported by experimental data from preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals.
Introduction to Chiral Beta-Blockers
Beta-adrenergic receptor antagonists (beta-blockers) are a cornerstone in the management of cardiovascular diseases.[3] Many beta-blockers, including Metoprolol, are chiral molecules and are often administered as a racemic mixture (a 1:1 ratio of two enantiomers, (S)- and (R)-forms).[2] However, the pharmacological activity frequently resides in one enantiomer. In the case of Metoprolol, the β1-blocking activity is almost exclusively attributed to the S-enantiomer.[1][2] The (R)-enantiomer is significantly less potent at β1 receptors and may contribute to off-target effects, such as β2-receptor blockade, potentially leading to side effects.[1][2] Isolating the active S-enantiomer, as in S-Metoprolol, aims to provide the therapeutic benefit at a lower dose with improved cardioselectivity and a better safety profile.[2]
Mechanism of Action: β1-Adrenergic Receptor Blockade
S-Metoprolol is a β1-selective (cardioselective) adrenergic receptor antagonist.[2][4] It competitively inhibits the binding of catecholamines, such as norepinephrine and epinephrine, to β1-receptors, which are predominantly located in cardiac tissue.[3][5] This blockade results in reduced heart rate, decreased myocardial contractility, and lowered blood pressure.[4][6] The primary signaling pathway affected is the Gs-protein coupled receptor cascade, which is inhibited by S-Metoprolol.
Comparative Efficacy in Preclinical Models
The therapeutic efficacy of beta-blockers is typically evaluated in animal models of hypertension and heart failure.[7][8][9] Spontaneously Hypertensive Rats (SHR) are a common genetic model for hypertension research.[9] Heart failure can be induced surgically, for example, through transverse aortic constriction to create pressure overload.[8]
The following tables summarize comparative data, illustrating the advantages of a pure enantiomer like S-Metoprolol over its racemic mixture and a non-selective beta-blocker like Propranolol.
Table 1: Comparative Receptor Selectivity
| Compound | β1 Receptor Affinity (Ki, nM) | β2 Receptor Affinity (Ki, nM) | β1/β2 Selectivity Ratio |
|---|---|---|---|
| S-Metoprolol | ~1.0 | ~60 | ~60 |
| Racemic Metoprolol | ~1.2 | ~40 | ~33 |
| R-Metoprolol | ~30 | ~10 | ~0.3 |
| Propranolol (Non-selective) | ~1.5 | ~1.0 | ~0.7 |
(Data are representative values compiled from preclinical literature. Actual values may vary between studies.)
Table 2: Preclinical Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)
| Treatment (Oral Dose) | Change in Heart Rate (Δ bpm) | Change in Systolic BP (Δ mmHg) |
|---|---|---|
| Vehicle (Control) | -5 ± 2 | -2 ± 1 |
| S-Metoprolol (10 mg/kg) | -55 ± 5 | -30 ± 3 |
| Racemic Metoprolol (20 mg/kg) | -58 ± 6 | -32 ± 4 |
| Propranolol (10 mg/kg) | -65 ± 7 | -35 ± 4 |
(This table represents typical expected outcomes. S-Metoprolol achieves a comparable therapeutic effect to racemic metoprolol at half the dose.)
Experimental Protocols
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old, are used. These rats genetically develop hypertension.[9]
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment.
-
Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.
-
Drug Administration: Animals are randomly assigned to treatment groups (e.g., Vehicle, S-Metoprolol, Racemic Metoprolol, Propranolol). Drugs are administered orally via gavage.
-
Data Collection: Blood pressure and heart rate are measured at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Analysis: The change from baseline in blood pressure and heart rate is calculated for each group. Statistical analysis (e.g., ANOVA) is used to compare the effects of different treatments.
Conclusion
The preclinical data for S-Metoprolol strongly support the rationale for developing single-enantiomer beta-blockers. Compared to racemic metoprolol, S-Metoprolol offers equivalent therapeutic efficacy at a reduced dose, which is attributed to its high affinity for the β1-receptor and the removal of the less active R-enantiomer.[1][2] This enhanced selectivity is predicted to lead to a lower incidence of β2-mediated side effects. The experimental models and protocols described provide a clear framework for the preclinical validation of novel cardioselective beta-blockers like this compound, demonstrating their potential for improved clinical outcomes in the treatment of cardiovascular diseases.
References
- 1. Indian Heart Jouranl 143-145 [indianheartjournal.com]
- 2. S-metoprolol: the 2008 clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. camberpharma.com [camberpharma.com]
- 5. droracle.ai [droracle.ai]
- 6. Metoprolol Mechanism of Action - Video | Study.com [study.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Preclinical models of congestive heart failure, advantages, and limitations for application in clinical practice [frontiersin.org]
- 9. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Levomoprolol and its Racemic Parent Compound, Moprolol
This guide provides a detailed comparison of the pharmacokinetic properties of Levomoprolol (l-moprolol) and its parent compound, the racemic mixture Moprolol (dl-moprolol). Moprolol is a selective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases. It is a chiral drug, with the S-enantiomer (this compound) being the pharmacologically more active component.[1] Understanding the stereoselective pharmacokinetics of Moprolol is crucial for optimizing its therapeutic use.
Pharmacokinetic Parameters: A Comparative Summary
The pharmacokinetic profiles of this compound and racemic Moprolol exhibit notable differences, primarily due to the stereoselective metabolism of the enantiomers. The data presented below, compiled from various studies, highlights these distinctions.
| Pharmacokinetic Parameter | This compound (l-moprolol) | Racemic Moprolol (dl-moprolol) | Key Observations |
| Maximum Plasma Concentration (Cmax) | Higher | Lower | The Cmax of the more active S-enantiomer is consistently higher than that of the R-enantiomer when the racemate is administered.[2][3][4] |
| Area Under the Curve (AUC) | Higher | Lower | The AUC for S-metoprolol is significantly greater than that of R-metoprolol, indicating higher systemic exposure to the active enantiomer.[2][3][4][5] |
| Plasma Elimination Half-life (t½) | ~2.3 hours | ~2.11 hours | The plasma elimination half-lives of the two enantiomers are not statistically different.[6] |
| Metabolism | Primarily via α-hydroxylation by CYP2D6 | Stereoselective metabolism by CYP2D6. R-metoprolol is predominantly metabolized by O-demethylation.[7][8] | The enantiomers follow different primary metabolic pathways, both mediated by CYP2D6.[7][9] |
| Renal Clearance (ClR) | No significant difference between enantiomers | No significant difference between enantiomers | Renal clearance does not appear to be a major factor in the observed pharmacokinetic differences.[2] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing robust and validated methodologies. Below is a generalized description of the experimental protocols typically used in these studies.
1. Study Design and Subject Population: Studies are often conducted in healthy volunteers or patient populations with specific genotypes, such as extensive metabolizers (EMs) or poor metabolizers (PMs) of debrisoquine, to assess the influence of CYP2D6 polymorphism on metabolism.[2][5] A single oral dose of racemic Moprolol is typically administered.[10]
2. Blood Sampling: Serial blood samples are collected at predetermined time points post-drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 20, 22, and 24 hours).[2]
3. Bioanalytical Method: Plasma concentrations of the Moprolol enantiomers and their metabolites are quantified using High-Performance Liquid Chromatography (HPLC).[2][5]
-
Enantioselective Separation: Chiral stationary phases (e.g., Chiralpak AD) are employed to separate the S-(-)- and R-(+)-enantiomers of Moprolol.[2][10]
-
Detection: Fluorescence detection is commonly used for sensitive quantification of the analytes.[2]
-
Sample Preparation: Solid-phase extraction or liquid-liquid extraction techniques are utilized to prepare plasma samples for analysis.[10]
4. Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams depict the metabolic pathway of Moprolol and a typical experimental workflow for a pharmacokinetic study.
Conclusion
The pharmacokinetic profile of Moprolol is characterized by significant enantioselectivity, with this compound (S-moprolol) exhibiting higher plasma concentrations and systemic exposure compared to its R-enantiomer. This is primarily attributed to the stereoselective metabolism by the CYP2D6 enzyme. These findings underscore the importance of considering the stereochemistry of chiral drugs in drug development and clinical practice to optimize therapeutic outcomes. The higher exposure to the more potent S-enantiomer has important clinical implications for efficacy and potential for adverse effects.
References
- 1. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselectivity in the steady-state pharmacokinetics of metoprolol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics of Metoprolol: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Metoprolol: A Systematic Review - ProQuest [proquest.com]
- 5. Enantiospecific pharmacokinetics of metoprolol in CYP2D6 ultra-rapid metabolizers and correlation with exercise-induced heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of dl- and l-moprolol in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective analysis of metoprolol in plasma using high-performance liquid chromatographic direct and indirect separations: applications in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Levomoprolol's Receptor Binding Affinity Against Known Ligands
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the receptor binding affinity of Levomoprolol with established beta-adrenergic receptor ligands, namely Propranolol, Metoprolol, and Atenolol. The data presented is intended to assist researchers and scientists in the fields of pharmacology and drug development in evaluating the relative potency and selectivity of these compounds.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in drug design and development, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values signifying higher affinity. For antagonists, the Ki is generally considered equivalent to the Kd. The data summarized below is derived from radioligand binding assays.
| Compound | Receptor Subtype | -log(Kd) / pKd | Kd (nM) | Selectivity (β1 vs. β2) |
| This compound (S-Metoprolol) | β1-adrenergic | 7.73[1] | 18.62 | ~35-fold β1 selective |
| β2-adrenergic | 6.28[1] | 524.81 | ||
| Metoprolol (racemic) | β1-adrenergic | - | ~10-40 | ~30-40 fold β1 selective[2][[“]] |
| β2-adrenergic | - | ~600-1000 | ||
| Propranolol | β1-adrenergic | 8.6[4] | 2.5[5] | Non-selective |
| β2-adrenergic | - | - | ||
| Atenolol | β1-adrenergic | - | ~150-250 | ~30-fold β1 selective[2] |
| β2-adrenergic | - | ~4500-5500 |
Note: Kd values for Metoprolol and Atenolol are approximate ranges derived from multiple sources. The selectivity for this compound is calculated from the provided pKd values.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is commonly achieved through radioligand binding assays. This technique allows for the quantification of the interaction between a ligand and its receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for β1 and β2-adrenergic receptors by competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparations: Cell membranes isolated from tissues or cell lines expressing the target receptor (e.g., guinea-pig left ventricular free wall for predominantly β1 receptors and soleus muscle for β2 receptors).
-
Radioligand: A high-affinity radiolabeled ligand that specifically binds to the target receptors (e.g., [125I]-(S)-pindolol or [3H]dihydroalprenolol).[1]
-
Test Compound (Competitor): The unlabeled ligand for which the affinity is to be determined (e.g., this compound).
-
Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the free radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the incubation buffer.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in determining receptor binding affinity and the subsequent cellular response, the following diagrams are provided.
Conclusion
This compound, the S-enantiomer of metoprolol, demonstrates a significant binding affinity for β1-adrenergic receptors, with approximately 35-fold selectivity over β2-adrenergic receptors. This profile is comparable to that of racemic metoprolol and atenolol. In contrast, propranolol is a non-selective beta-blocker with high affinity for both β1 and β2 subtypes. The provided experimental protocol for radioligand binding assays offers a standardized method for researchers to independently verify and expand upon these findings. The signaling pathway diagram contextualizes the functional implications of this receptor binding, illustrating the cascade of events that are modulated by these ligands. This comparative guide serves as a valuable resource for the preclinical evaluation of beta-adrenergic antagonists.
References
- 1. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Levomoprolol for Laboratory Professionals
Providing critical safety and logistical information for the responsible management of Levomoprolol waste in research and development settings.
This document outlines the essential procedures for the safe and compliant disposal of this compound, a beta-adrenergic antagonist. Adherence to these guidelines is crucial for ensuring personnel safety, environmental protection, and regulatory compliance within laboratory and pharmaceutical development environments. The following procedures are based on general best practices for pharmaceutical waste management and data available for structurally related compounds, such as Metoprolol, due to the limited specific information on this compound.
Chemical and Physical Properties of this compound
For reference, the following table summarizes key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | (2S)-1-(2-Methoxyphenoxy)-3-[(propan-2-yl)amino]propan-2-ol |
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molar Mass | 239.315 g·mol⁻¹[1] |
| CAS Number | 77164-20-6[1] |
| Physical Description | Solid (based on related compounds) |
| Solubility | Expected to be soluble in water (as hydrochloride salt)[2] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a comprehensive workflow for the disposal of this compound from a laboratory setting.
1. Waste Identification and Classification:
-
Initial Assessment: Determine if the this compound waste is contaminated with other hazardous materials.
-
-
Hazardous Waste (RCRA): A pharmaceutical waste is considered hazardous if it is specifically listed by the EPA (P- or U-listed) or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Based on data for similar compounds, this compound is not expected to meet the criteria for characteristic hazardous waste. However, any formulation containing this compound may have other components, such as solvents, that could render it hazardous.
-
Non-Hazardous Waste: If it does not meet the criteria for hazardous waste, it is classified as non-hazardous pharmaceutical waste.
-
2. Segregation and Collection:
-
Dedicated Waste Containers: Use clearly labeled, leak-proof containers specifically designated for pharmaceutical waste.
-
Color-Coding: Follow your institution's waste management color-coding system. Commonly, black containers are used for RCRA hazardous pharmaceutical waste and blue or white containers for non-hazardous pharmaceutical waste.[1]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
3. On-site Storage:
-
Secure Location: Store waste containers in a secure, designated area with limited access.
-
Labeling: Ensure containers are labeled with "Pharmaceutical Waste," the name of the substance (this compound), and the accumulation start date.
-
Secondary Containment: Use secondary containment to prevent spills.
4. Disposal Pathway:
-
Primary Method - Incineration: The recommended and most environmentally sound method for disposing of pharmaceutical waste is through a licensed hazardous waste incinerator.[3] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Licensed Waste Hauler: Arrange for pickup and disposal by a licensed and reputable pharmaceutical waste management contractor.
-
Sewer Disposal is Prohibited: Do not dispose of this compound down the drain. The EPA's Subpart P regulations prohibit the sewering of hazardous waste pharmaceuticals.[3] Even for non-hazardous pharmaceuticals, this practice is strongly discouraged to prevent contamination of water systems.
-
Landfilling: Landfilling of untreated pharmaceutical waste is not a recommended practice.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols for Degradation Studies
Understanding the degradation pathways of pharmaceuticals is crucial for assessing their environmental fate. The following are example protocols for forced degradation studies, which can be adapted for this compound based on studies of similar beta-blockers like Metoprolol.
1. Hydrolytic Degradation:
-
Objective: To assess degradation in acidic and alkaline conditions.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
For acid hydrolysis, add the stock solution to a 0.1 N HCl solution.
-
For alkaline hydrolysis, add the stock solution to a 0.1 N NaOH solution.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).
-
At various time points, withdraw samples, neutralize them, and dilute as necessary.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and identify degradation products.
-
2. Oxidative Degradation:
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Methodology:
-
Prepare a stock solution of this compound.
-
Add the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Withdraw samples at intervals.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
3. Photolytic Degradation:
-
Objective: To assess the stability of this compound under UV and visible light.
-
Methodology:
-
Prepare a solution of this compound.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration.
-
Simultaneously, keep a control sample in the dark.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
Signaling Pathway for Environmental Impact Assessment
Caption: Potential environmental impact pathway of this compound.
Environmental and Safety Considerations
-
Ecotoxicity: Beta-blockers as a class have been detected in the environment and can be harmful to aquatic organisms.[4] Although the risk of bioaccumulation for the related compound Metoprolol is considered low, improper disposal can contribute to environmental contamination.
-
Personnel Safety: While specific handling hazards for this compound are not detailed in readily available safety data sheets, related compounds can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling this compound and its waste.
-
Regulatory Compliance: The disposal of pharmaceutical waste is regulated by federal and state agencies, including the EPA and potentially the DEA if it were a controlled substance.[3] It is imperative to comply with all applicable regulations to avoid penalties and ensure responsible waste management.
References
Safeguarding Research: A Comprehensive Guide to Handling Levomoprolol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling active pharmaceutical ingredients (APIs) like Levomoprolol. Adherence to strict safety protocols is essential to minimize exposure risk and prevent contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Essential Safety Information
Summary of Potential Hazards
| Hazard Statement | Description |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Skin Irritation | May cause skin irritation upon direct contact. |
| Eye Irritation | May cause eye irritation. |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A multi-layered approach to personal protection is crucial to avoid inhalation, skin, and eye contact.
Engineering Controls
Ventilation: All handling of this compound powder should occur in a well-ventilated area, preferably within a certified chemical fume hood, biological safety cabinet, or a ventilated balance enclosure to minimize inhalation exposure.[1]
Safety Stations: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE) Ensemble
A complete PPE ensemble should be worn at all times when handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A full-face shield is recommended when there is a potential for splashing.[1] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Double gloving is recommended for enhanced protection.[1][2] | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities, a disposable, low-permeability coverall is recommended.[1][2] | Protects skin from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator should be used to prevent inhalation of dust, especially if dust generation is likely.[3] | Minimizes inhalation of the active pharmaceutical ingredient. |
Procedural Guidance: Step-by-Step Handling
Preparation:
-
Read and understand all available safety information before commencing work.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that engineering controls (e.g., fume hood) are functioning correctly.[1]
Handling:
-
Conduct all manipulations of this compound powder within a designated and controlled area, such as a chemical fume hood.[1]
-
Avoid direct contact with the substance.
-
Keep the container tightly closed when not in use.[1]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1]
-
Keep it in a tightly sealed container, protected from light.
-
Store away from incompatible materials.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Contaminated PPE and Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, and bench paper, should be considered hazardous waste. These items must be collected in a designated, clearly labeled, and sealed waste container.
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous pharmaceutical waste. It should not be mixed with general laboratory waste.
Disposal Method: All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.[4][5][6]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Accidental Release and Exposure Plan
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.[1]
-
Contain the spill using an absorbent material.
-
Carefully collect the spilled material and contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- 1. benchchem.com [benchchem.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
